molecular formula C4H9NO4S B014803 4-sulfamoylbutanoic Acid CAS No. 175476-52-5

4-sulfamoylbutanoic Acid

Cat. No.: B014803
CAS No.: 175476-52-5
M. Wt: 167.19 g/mol
InChI Key: OMPGKWICGUBROA-UHFFFAOYSA-N
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Description

4-Sulfamoylbutanoic acid is a chemical compound utilized in research and development settings, particularly as a building block or intermediate in synthetic organic chemistry and pharmaceutical research . The compound is characterized as a solid at room temperature . It has a molecular formula of C4H9NO4S and a molecular weight of 167.18 g/mol . Available data indicates a boiling point of approximately 419.6°C at 760 mmHg and a melting point of around -90°C (dec) . Its storage recommendation is in an inert atmosphere at 0-5°C . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-sulfamoylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c5-10(8,9)3-1-2-4(6)7/h1-3H2,(H,6,7)(H2,5,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPGKWICGUBROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378370
Record name 4-Sulfamoylbutyric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175476-52-5
Record name 4-Sulfamoylbutyric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminosulfonyl)-buttersäure
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Foundational & Exploratory

physicochemical properties of 4-sulfamoylbenzoic acid for researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Sulfamoylbenzoic Acid for Researchers

This guide provides a comprehensive overview of the core physicochemical properties of 4-sulfamoylbenzoic acid, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy access and comparison, with detailed experimental protocols and visual diagrams to support laboratory work and theoretical understanding.

Chemical Identity and Structure

4-Sulfamoylbenzoic acid, also known as carzenide, is an organic compound featuring both a carboxylic acid and a sulfonamide functional group attached to a benzene ring.[1][2] Its structure plays a crucial role in its chemical and biological activities.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 4-sulfamoylbenzoic acid
CAS Number 138-41-0[3]
Molecular Formula C₇H₇NO₄S[3]
Molecular Weight 201.20 g/mol [3]
SMILES C1=CC(=CC=C1C(=O)O)S(=O)(=O)N[4]
InChI InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)[4]

Physicochemical Properties

The physicochemical properties of 4-sulfamoylbenzoic acid are critical for its handling, formulation, and mechanism of action in biological systems. These properties are summarized in the table below.

Table 2: Physicochemical Data of 4-Sulfamoylbenzoic Acid

PropertyValue
Melting Point 285-295 °C[5]
Boiling Point 449.0 ± 47.0 °C (Predicted)[5]
Water Solubility 453 mg/L at 25 °C[5]
pKa 3.50 at 25 °C[5]
logP (XLogP3) 0.5[4]
Appearance White to off-white crystalline powder[1][6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 4-sulfamoylbenzoic acid are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific experimental conditions.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Protocol:

  • Sample Preparation: Finely powder a small amount of 4-sulfamoylbenzoic acid.[7]

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[8] Gently tap the sealed bottom of the tube on a hard surface to pack the sample to a height of 2-3 mm.[7][8]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[8]

  • Heating: Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point of 285 °C. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.[8]

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample.[8]

Boiling Point Determination (for high-boiling solids)

While 4-sulfamoylbenzoic acid is a solid at room temperature, its predicted boiling point is high. The following is a general method for determining the boiling point of high-boiling organic compounds.

Protocol:

  • Apparatus Setup: Place a small amount of the substance into a small test tube or fusion tube.[9]

  • Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.[9][10]

  • Heating: Heat the test tube in a suitable heating bath (e.g., a Thiele tube with high-boiling mineral oil).[11]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11][12]

  • Boiling Point Reading: When a continuous stream of bubbles is observed, remove the heat source. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the substance.[11][12]

Solubility Determination

This protocol outlines a method to determine the solubility of 4-sulfamoylbenzoic acid in water.

Protocol:

  • Sample Preparation: Weigh a specific amount of 4-sulfamoylbenzoic acid (e.g., 10 mg) into a vial.[13]

  • Solvent Addition: Add a known volume of deionized water (e.g., 1 mL) to the vial.[13]

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. An overhead shaker can be used for this purpose.[13]

  • Phase Separation: After equilibration, centrifuge the sample to separate the undissolved solid from the supernatant.[13]

  • Quantification: Carefully extract the supernatant and determine the concentration of the dissolved 4-sulfamoylbenzoic acid using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in mg/L or mol/L.

pKa Determination

The pKa value indicates the acidity of a compound. Potentiometric titration is a common method for its determination.

Protocol:

  • Solution Preparation: Prepare a standard solution of 4-sulfamoylbenzoic acid of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol if solubility is low).[14][15]

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a standard technique for its determination.

Protocol:

  • Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.[16]

  • Compound Distribution: Dissolve a known amount of 4-sulfamoylbenzoic acid in the water-saturated n-octanol. Add an equal volume of the n-octanol-saturated water.[16]

  • Equilibration: Vigorously shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1 hour).[16]

  • Phase Separation: Allow the two phases (n-octanol and water) to separate completely. Centrifugation may be required.

  • Quantification: Determine the concentration of 4-sulfamoylbenzoic acid in both the n-octanol and the aqueous phases using an appropriate analytical technique (e.g., HPLC-UV).[17]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.[18]

Biological Activity and Signaling Pathway

4-Sulfamoylbenzoic acid is a known inhibitor of carbonic anhydrases (CAs).[3][19] Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[20] Inhibition of specific CA isoforms is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and certain types of cancer.[21][22]

The inhibitory action of 4-sulfamoylbenzoic acid on carbonic anhydrase is a key aspect of its biological function.

Carbonic Anhydrase Inhibition Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space CO2_ext CO₂ H2O_ext H₂O HCO3_ext HCO₃⁻ HCO3_int HCO₃⁻ HCO3_ext->HCO3_int transport H_ext H⁺ H_int H⁺ H_ext->H_int transport CA Carbonic Anhydrase (e.g., CA IX) CA->HCO3_ext produces CA->H_ext produces CO2_int CO₂ CO2_int->CO2_ext diffuses H2O_int H₂O Metabolism Cellular Metabolism Metabolism->CO2_int produces SBA 4-Sulfamoylbenzoic Acid SBA->CA inhibits CO2_extH2O_ext CO2_extH2O_ext CO2_extH2O_ext->CA

Caption: Inhibition of membrane-bound carbonic anhydrase by 4-sulfamoylbenzoic acid.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of 4-sulfamoylbenzoic acid.

Physicochemical Property Determination Workflow Start Start: 4-Sulfamoylbenzoic Acid Sample Purity Purity Assessment: Melting Point Determination Start->Purity Thermal Thermal Properties: Boiling Point Determination Start->Thermal Solubility Aqueous Properties: Solubility Determination Start->Solubility pKa Aqueous Properties: pKa Determination Start->pKa Lipophilicity Lipophilicity: logP Determination Start->Lipophilicity Data Data Compilation and Analysis Purity->Data Thermal->Data Solubility->Data pKa->Data Lipophilicity->Data End End: Physicochemical Profile Data->End

Caption: Workflow for determining physicochemical properties.

References

4-sulfamoylbenzoic acid structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship of 4-Sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide, is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a wide range of biological activities, primarily as enzyme inhibitors and receptor modulators.[1][4] The core structure, consisting of a benzoic acid moiety and a sulfonamide group, provides a unique platform for designing potent and selective therapeutic agents.[1] Modifications of the N-substituents on the sulfonamide nitrogen, as well as alterations to the benzoic acid ring, have allowed researchers to fine-tune the pharmacological properties of these derivatives to target specific enzymes and receptors involved in various pathologies, including glaucoma, cancer, inflammation, and metabolic diseases.[1][5] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 4-sulfamoylbenzoic acid derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of key experimental workflows.

General Synthesis of 4-Sulfamoylbenzoic Acid Derivatives

The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives is typically achieved through a multi-step process that is amenable to the generation of diverse compound libraries.[1][6] The most common synthetic route commences with the chlorosulfonation of a benzoic acid derivative, followed by the reaction of the resulting sulfonyl chloride with a primary or secondary amine to form the sulfonamide.[1][6] Subsequent hydrolysis of an ester protecting group on the benzoic acid yields the final product.[1]

General Synthetic Workflow

The logical flow for synthesizing N-substituted 4-sulfamoylbenzoic acid derivatives is outlined below. The process begins with commercially available starting materials and proceeds through two principal chemical transformations: sulfonamide formation and ester hydrolysis.[1]

G start Methyl 4-(chlorosulfonyl)benzoate sulfonamide_formation Sulfonamide Formation start->sulfonamide_formation amine Primary or Secondary Amine (R1R2NH) amine->sulfonamide_formation intermediate N-Substituted Methyl 4-sulfamoylbenzoate sulfonamide_formation->intermediate Pyridine or TEA hydrolysis Ester Hydrolysis intermediate->hydrolysis final_product N-Substituted 4-Sulfamoylbenzoic Acid hydrolysis->final_product LiOH or KOH

Caption: General synthetic workflow for N-substituted 4-sulfamoylbenzoic acid derivatives.

Structure-Activity Relationship Studies

The biological activity of 4-sulfamoylbenzoic acid derivatives is highly dependent on the nature of the substituents on the sulfonamide nitrogen and the benzoic acid ring. The following sections summarize the SAR for different biological targets.

Carbonic Anhydrase Inhibition

4-Sulfamoylbenzoic acid derivatives are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[5][7] Inhibition of specific CA isoforms has therapeutic applications in the treatment of glaucoma, epilepsy, and cancer.[7]

A series of benzamides incorporating 4-sulfamoyl moieties were synthesized by reacting 4-sulfamoylbenzoic acid with primary and secondary amines and amino acids. These compounds were investigated as inhibitors of several human (h) CA isoforms. The human isoforms hCA II, VII, and IX were inhibited in the low nanomolar or subnanomolar ranges, while hCA I was slightly less sensitive to inhibition.[7]

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by 4-Sulfamoylbenzoic Acid Derivatives [7]

CompoundR Group on AmidehCA I Ki (nM)hCA II Ki (nM)hCA VII Ki (nM)hCA IX Ki (nM)
3a Ethyl33415.38.925.4
3c Propargyl85.35.83.112.8
3f Valyl68.41.20.557.3
3i Aspartyl57.80.80.315.1
3j Alanyl72.11.00.426.2
AAZ *-250122.525

*Acetazolamide (AAZ) was used as a standard inhibitor for comparison.

From the data in Table 1, the following structure-activity relationships can be deduced:

  • hCA I Inhibition : The ethyl derivative (3a ) was the weakest inhibitor, while compounds incorporating propargyl, valyl, aspartyl, and alanyl moieties (3c, 3f, 3i, 3j ) showed medium potency.[7]

  • hCA II, VII, and IX Inhibition : These isoforms were inhibited in the low nanomolar or subnanomolar ranges by the synthesized derivatives.[7]

Human Ectonucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition

A series of sulfamoylbenzoic acids, sulfamoyl-benzamides, and bis-sulfonamide-carboxamides were synthesized and evaluated for their inhibitory activity against h-NTPDase isoforms 1, 2, 3, and 8.[6] These enzymes are involved in various physiological and pathological processes, including thrombosis, diabetes, inflammation, and cancer.[6]

The study was divided into three groups of compounds:

  • Group A: Sulfamoylbenzoic acids (2a-2e)

  • Group B: Sulfamoyl-benzamides (3a-3j)

  • Group C: Bis-sulfonamide-carboxamides (4a-4e)

Table 2: Inhibitory Activity of 4-Sulfamoylbenzoic Acid Derivatives against h-NTPDase Isoforms [6]

CompoundStructureh-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h-NTPDase8 IC50 (µM)
2a N-cyclopropyl-4-sulfamoylbenzoic acid>100>1001.32 ± 0.06>100
2b N-morpholino-4-sulfamoylbenzoic acid>100>100>100>100
3e N-(4-bromophenyl)-4-(morpholinosulfonyl)benzamide17.49 ± 1.23>100>100>100
3f N-(4-chlorophenyl)-4-(morpholinosulfonyl)benzamide>1000.27 ± 0.08>100>100
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide2.88 ± 0.13>100>100>100
3j N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide>1000.29 ± 0.07>100>100
4d Bis-sulfonamide-carboxamide derivative>1000.13 ± 0.01>100>100

Key SAR observations from this study include:

  • The N-cyclopropyl substitution on the sulfonyl group (2a ) was favorable for the inhibition of h-NTPDase3.[6]

  • The presence of a heterocyclic morpholine ring attached to the sulfonyl group generally led to selective inhibition. For instance, compound 3e was a selective inhibitor of h-NTPDase1, while 3f and 3j were selective for h-NTPDase2.[6]

  • Compound 3i was the most potent inhibitor of h-NTPDase1.[6]

  • Compounds 3f , 3j , and 4d were potent and selective inhibitors of h-NTPDase2.[6]

Lysophosphatidic Acid (LPA) Receptor Agonism

Sulfamoyl benzoic acid (SBA) analogues were designed and synthesized as specific agonists of the LPA2 receptor, which is involved in anti-apoptotic and mucosal barrier-protective effects.[4]

Table 3: Agonist Activity of Sulfamoyl Benzoic Acid Analogues at LPA Receptors [4]

CompoundModificationLPA2 EC50 (nM)LPA1/3/4/5 Activity
4 Parent ScaffoldPotent AgonistNo LPA3 antagonist activity up to 10 µM
8a Methoxy group on phenyl headWeak AgonistNot specified
8b Bromo group on phenyl headMore potent than 4Not specified
7a/7b Isoindolyl-1,3-dione or indolyl-2,3-dione tailAbolished activation up to 10 µMNot specified
11d 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid0.00506 ± 0.00373Specific for LPA2

The SAR for LPA2 agonism revealed that:

  • Electron-withdrawing groups on the phenyl head group (e.g., bromo in 8b ) increased potency compared to the parent compound 4 , while electron-donating groups (e.g., methoxy in 8a ) resulted in weak activity.[4]

  • The tail group is crucial for activity, as replacing the 1H-benzo[de]isoquinolyl-1,3(2H)-dione tail with isoindolyl-1,3-dione or indolyl-2,3-dione (7a and 7b ) abolished agonist activity.[4]

Experimental Protocols

General Synthesis of Sulfamoyl-Benzamide Derivatives[6]
  • Chlorosulfonation: The starting benzoic acid is treated with a slight excess of chlorosulfonic acid at an elevated temperature to yield the corresponding sulfonyl chloride.

  • Sulfonamide Formation: The sulfonyl chloride is then reacted with various amines (e.g., cyclopropylamine, morpholine, p-bromoaniline) to synthesize the respective sulfamoylbenzoic acids.

  • Amide Coupling: The synthesized sulfamoylbenzoic acids are subjected to standard carbodiimide coupling conditions using EDC and catalytic DMAP in a co-solvent system of DCM and DMF to form the final sulfamoyl-benzamide derivatives.

h-NTPDase Inhibition Assay (Malachite Green Assay)[6]

This assay is used to determine the enzyme inhibitory potential of the synthesized compounds against h-NTPDase isoforms.

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection buffer Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4) 5 mM CaCl2 incubation Incubate Enzyme, Buffer, and Compound for 10 min buffer->incubation compounds Prepare Compound Solutions (100 µM in triplicate) compounds->incubation reaction_start Initiate Reaction with Substrate (ATP) incubation->reaction_start reaction_stop Stop Reaction with Malachite Green Reagent reaction_start->reaction_stop color_dev Color Development (15 min) reaction_stop->color_dev measurement Measure Absorbance at 630 nm color_dev->measurement

Caption: Workflow for the malachite green-based h-NTPDase inhibition assay.

LPA Receptor Activation Assay[4]

LPA receptor activation can be quantified by measuring the transient mobilization of intracellular Ca2+ using the fluorescent indicator dye Fura-2AM.

Conclusion

The 4-sulfamoylbenzoic acid scaffold is a privileged structure in drug discovery, serving as a template for the development of potent and selective inhibitors of various enzymes and modulators of receptors. The structure-activity relationship studies summarized in this guide highlight the importance of systematic modifications to the core structure to achieve desired pharmacological profiles. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate novel derivatives. Further exploration of the chemical space around the 4-sulfamoylbenzoic acid core holds promise for the discovery of new therapeutic agents for a wide range of diseases.

References

The Genesis of a Diuretic Powerhouse: An In-depth Technical Guide to the Discovery and History of 4-Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of 4-sulfamoylbenzoic acid and its derivatives from their origins in sulfonamide antibacterial research to their status as indispensable diuretics and versatile pharmacological scaffolds is a testament to the power of chemical modification in drug discovery. This technical guide provides a comprehensive exploration of the discovery, history, and key experimental protocols that defined the development of this crucial class of therapeutic agents. The core 4-sulfamoylbenzoic acid structure, particularly its chlorinated analogue, 4-chloro-3-sulfamoylbenzoic acid, serves as the foundational framework for potent loop diuretics, which are cornerstones in the management of edema, congestive heart failure, and hypertension.[1] This document delves into the synthesis, mechanism of action, structure-activity relationships, and the detailed experimental methodologies used to evaluate the diuretic potential of these compounds.

A Historical Trajectory: From Antibacterials to Diuretics

The story of 4-sulfamoylbenzoic acid derivatives is intrinsically linked to the broader history of sulfonamides. Initially developed as antibacterial agents in the 1930s, the therapeutic potential of sulfonamides expanded dramatically as researchers began to explore their diverse biological activities.[2][3] A pivotal observation was the diuretic side effect of some early sulfonamide antibacterials, which spurred a new direction in research. This led to the systematic modification of the sulfonamide scaffold, ultimately giving rise to potent diuretic agents. The first sulfonamide, Prontosil, was discovered in 1932 by Gerhard Domagk, who was awarded the Nobel Prize in Medicine in 1939 for this discovery.[4] It was later found that Prontosil was a prodrug that metabolized into sulfanilamide, the active antibacterial agent.[3] This discovery opened the floodgates for the synthesis of thousands of sulfonamide derivatives, leading to the development of drugs for a wide range of conditions beyond bacterial infections.[5]

The evolution from antibacterial sulfonamides to diuretics was a significant milestone. Researchers in the 1940s and 1950s began to intentionally modify the sulfanilamide structure to enhance its diuretic properties while minimizing its antibacterial effects. This led to the development of the thiazide diuretics and, subsequently, the more potent loop diuretics derived from 4-sulfamoylbenzoic acid.

The Cornerstone Molecule: Synthesis of 4-Sulfamoylbenzoic Acid and its Derivatives

The chemical synthesis of 4-sulfamoylbenzoic acid and its derivatives is a critical aspect of their development and production. The general synthetic route involves the chlorosulfonation of a benzoic acid derivative followed by amination.[1]

General Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid

A common and foundational method for the synthesis of 4-chloro-3-sulfamoylbenzoic acid starts with 4-chlorobenzoic acid. This starting material is treated with chlorosulfonic acid, which introduces a chlorosulfonyl group onto the benzene ring, yielding 4-chloro-3-chlorosulfonylbenzoic acid. Subsequent reaction with ammonia replaces the chlorine of the chlorosulfonyl group with an amino group, forming the desired 4-chloro-3-sulfamoylbenzoic acid.[1]

Synthesis of Furosemide from 2,4-Dichlorobenzoic Acid

Furosemide, a prominent loop diuretic, is synthesized from 2,4-dichlorobenzoic acid. The process involves chlorosulfonation, followed by ammonolysis to create the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid. The final step is a condensation reaction with furfurylamine.[6][7]

Experimental Protocol: Synthesis of Furosemide

  • Chlorosulfonation of 2,4-Dichlorobenzoic Acid: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid to yield 2,4-dichloro-5-chlorosulfonylbenzoic acid.[6] The crude product is filtered and washed with cold water.[6]

  • Ammonolysis: The resulting 2,4-dichloro-5-chlorosulfonylbenzoic acid is then slowly added to a cooled solution of ammonia water, maintaining the temperature below 10°C.[7] The reaction mixture is stirred for several hours to form 2,4-dichloro-5-sulfamoylbenzoic acid.[6]

  • Condensation with Furfurylamine: The 2,4-dichloro-5-sulfamoylbenzoic acid is then condensed with furfurylamine in the presence of a suitable solvent and heat to yield furosemide.[6] The crude furosemide is collected by filtration and can be purified by recrystallization from ethanol.[6]

Synthesis of Bumetanide from 4-Chlorobenzoic Acid

Bumetanide, another potent loop diuretic, is synthesized from 4-chlorobenzoic acid through a multi-step process.[8]

Experimental Protocol: Synthesis of Bumetanide

  • Chlorosulfonation and Nitration: 4-chlorobenzoic acid is first sulfonylchlorinated with chlorosulfonic acid to form 4-chloro-3-chlorosulfonylbenzoic acid. This intermediate is then nitrated with nitric acid to yield 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.[8]

  • Ammonolysis and Phenoxylation: The dually substituted benzoic acid is reacted with ammonia to give 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid. This is followed by a reaction with sodium phenolate, which displaces the chlorine atom to form 5-aminosulfonyl-3-nitro-4-phenoxybenzoic acid.[8]

  • Reduction and Alkylation: The nitro group is reduced to an amino group using a palladium on carbon catalyst, yielding 3-amino-5-aminosulfonyl-4-phenoxybenzoic acid.[8] In the final step, this intermediate is reacted with n-butanol in the presence of an acid catalyst to introduce the butylamino group, forming bumetanide.[8][9] A one-pot synthesis method has also been developed where the reduction of the nitro group and reductive amination with butyraldehyde occur concurrently in an autoclave.[10]

Mechanism of Action: Targeting the Na+-K+-2Cl- Cotransporter

The primary mechanism of action for loop diuretics derived from 4-sulfamoylbenzoic acid is the inhibition of the Na+-K+-2Cl- symporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[11][12] By binding to the chloride-binding site on the NKCC2 transporter, these drugs block the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[11] This inhibition of ion reabsorption disrupts the osmotic gradient in the renal medulla, leading to a significant increase in the excretion of water and electrolytes, resulting in a potent diuretic effect.[11][13]

Some 4-sulfamoylbenzoic acid derivatives also exhibit inhibitory activity against carbonic anhydrase.[1] Carbonic anhydrase inhibitors were among the earliest non-mercurial diuretics, and this secondary mechanism can contribute to the overall diuretic and physiological effects of these compounds.

Loop_Diuretic_Mechanism_of_Action cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Cell cluster_interstitium Interstitium (Blood) Lumen Na+ K+ 2Cl- NKCC2 NKCC2 Transporter Lumen->NKCC2 Ion Influx ROMK ROMK Channel NKCC2->ROMK K+ recycling CLC-KB CLC-KB Channel NKCC2->CLC-KB Cl- efflux NaK_ATPase Na+/K+ ATPase NKCC2->NaK_ATPase Na+ efflux ROMK->Lumen Interstitium Na+ Cl- CLC-KB->Interstitium NaK_ATPase->Interstitium Loop_Diuretic Loop Diuretic (e.g., Furosemide) Loop_Diuretic->NKCC2 Inhibition

Mechanism of action of loop diuretics on the NKCC2 transporter.

Structure-Activity Relationship (SAR)

The diuretic potency and profile of 4-sulfamoylbenzoic acid derivatives are highly dependent on their chemical structure. Key SAR findings include:

  • The 5-sulfamoyl group is essential for diuretic activity.[14]

  • The carboxylic acid group at C-1 provides optimal activity.[14]

  • Substitution at the 4-position with an activating group such as chloro, phenoxy, or benzyl enhances diuretic potency.[14] The steric influence of this substituent is also a critical factor.[15]

  • The nature of the substituent at the 2- or 3-position differentiates various series of 5-sulfamoylbenzoic acid diuretics and significantly impacts their activity.[14] For instance, substituting the 3-alkylamino moiety with 3-alkoxy or 3-alkylthio groups can retain the diuretic profile and potency.[15]

Quantitative Data on Prominent 4-Sulfamoylbenzoic Acid Derivatives

The following table summarizes key quantitative data for some of the most clinically significant loop diuretics derived from the 4-sulfamoylbenzoic acid scaffold.

Compound Relative Potency (vs. Furosemide) Bioavailability (%) Plasma Half-life (hours) Duration of Action (hours)
Furosemide110-100 (highly variable)[16]1.5 - 2[17]6 - 8[16]
Bumetanide40[18]80 - 95[16]~1[17]4 - 6[16][17]
Torsemide2-480 - 90[16]3 - 4[17]12 - 16[16]

Key Experimental Protocols

The development and characterization of 4-sulfamoylbenzoic acid derivatives rely on a suite of standardized in vitro and in vivo assays.

In Vivo Diuretic Activity Assay in Rats

This protocol is a standard method for evaluating the diuretic potential of new chemical entities.

Objective: To determine the diuretic, natriuretic, and kaliuretic activity of a test compound.

Animals: Male or female Wistar albino rats (150-200 g).

Procedure:

  • Animals are fasted overnight (approximately 18 hours) with free access to water.[19][20]

  • The rats are hydrated with a single oral dose of normal saline (25 mL/kg).[19]

  • The urinary bladder is emptied by gentle compression of the pelvic area and pulling down the tail.[19]

  • The rats are divided into control and test groups. The control group receives the vehicle (e.g., normal saline), the positive control group receives a standard diuretic like furosemide (e.g., 10 mg/kg), and the test groups receive the compound of interest at various doses.[20][21]

  • Immediately after administration, the rats are placed individually in metabolic cages for urine collection.[19][20]

  • Urine is collected and the volume is measured at specific time intervals (e.g., every hour for 5 hours and then up to 24 hours).[20]

  • The collected urine can be analyzed for electrolyte content (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes to determine natriuretic and kaliuretic effects. The pH of the urine is also measured.[19]

  • Diuretic activity, diuretic index, and other parameters are calculated based on the urine output of the test groups compared to the control group.[19]

Diuretic_Activity_Workflow Start Start: Wistar Rats (150-200g) Fasting Overnight Fasting (18h) (ad libitum water) Start->Fasting Hydration Oral Hydration (Normal Saline, 25 mL/kg) Fasting->Hydration Bladder_Emptying Empty Bladder Hydration->Bladder_Emptying Grouping Group Assignment (Control, Test, Positive Control) Bladder_Emptying->Grouping Dosing Compound Administration Grouping->Dosing Metabolic_Cage Placement in Metabolic Cages Dosing->Metabolic_Cage Urine_Collection Urine Collection (e.g., 5h and 24h) Metabolic_Cage->Urine_Collection Analysis Urine Analysis - Volume - Electrolytes (Na+, K+, Cl-) - pH Urine_Collection->Analysis Data_Calculation Calculate Diuretic Activity & Index Analysis->Data_Calculation End End Data_Calculation->End

Workflow for in vivo diuretic activity assay in rats.
In Vitro Carbonic Anhydrase Inhibition Assay

This assay is used to determine if a compound inhibits the carbonic anhydrase enzyme.

Objective: To measure the in vitro inhibitory activity of a test compound against carbonic anhydrase.

Principle: The assay spectrophotometrically measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol.[22] The rate of p-nitrophenol formation is monitored by the increase in absorbance at 400-405 nm.[22]

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5).[22]

    • Carbonic Anhydrase (CA) Enzyme Stock Solution (e.g., 1 mg/mL) in cold Assay Buffer.[22]

    • Substrate Solution: p-Nitrophenyl acetate (p-NPA) dissolved in a suitable organic solvent like acetonitrile.[22]

    • Test compound and positive control (e.g., Acetazolamide) solutions in DMSO.[22]

  • Assay in a 96-well plate:

    • To each well, add Assay Buffer.

    • Add the test compound or positive control at various concentrations (typically a serial dilution). A vehicle control (DMSO) is also included.

    • Add the CA working solution to all wells except the blank.

    • Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[22]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.[22]

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-30 minutes) using a microplate reader.[22]

  • Data Analysis:

    • The rate of reaction (slope of the absorbance vs. time curve) is calculated for each concentration of the inhibitor.

    • The percentage of inhibition is determined relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Na-K-Cl Cotransporter (NKCC) Inhibition Assay (86Rb Uptake Assay)

This assay directly measures the inhibition of the NKCC transporter, the primary target of loop diuretics.

Objective: To determine the inhibitory activity of a test compound on NKCC1 or NKCC2.

Principle: The assay uses radioactive rubidium (86Rb) as a tracer for potassium (K+). Cells expressing the NKCC transporter will take up 86Rb along with Na+ and Cl-. The amount of intracellular 86Rb is quantified by scintillation counting. A decrease in 86Rb uptake in the presence of a test compound indicates inhibition of the NKCC transporter.

Procedure:

  • Cell Culture: Use a cell line that expresses the NKCC1 or NKCC2 transporter (e.g., HEK293 cells transfected with the transporter).

  • Pre-incubation:

    • The cells are pre-incubated in an isosmotic saline solution. This solution often contains ouabain to inhibit the Na+/K+-ATPase, which can also transport 86Rb.

    • The test compound at various concentrations is added during this pre-incubation step.

  • Uptake Initiation:

    • The uptake is initiated by adding a solution containing 86Rb and the test compound.

  • Uptake Termination and Washing:

    • After a defined incubation period, the uptake is stopped by rapidly washing the cells with a cold, isotonic stop solution to remove extracellular 86Rb.

  • Quantification:

    • The cells are lysed, and the intracellular 86Rb is quantified using a scintillation counter.

  • Data Analysis:

    • The bumetanide-sensitive 86Rb uptake is calculated by subtracting the uptake in the presence of a saturating concentration of bumetanide (a known NKCC inhibitor) from the total uptake.

    • The inhibitory effect of the test compound is expressed as a percentage of the bumetanide-sensitive uptake.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Conclusion

The discovery and development of 4-sulfamoylbenzoic acid derivatives represent a landmark achievement in medicinal chemistry and pharmacology. From their serendipitous discovery as diuretic agents stemming from sulfonamide antibacterial research, these compounds have been refined through decades of chemical synthesis and biological evaluation to become highly potent and specific inhibitors of the Na+-K+-2Cl- cotransporter. The in-depth understanding of their synthesis, mechanism of action, and structure-activity relationships, facilitated by the experimental protocols detailed in this guide, continues to be crucial for the rational design of new and improved diuretic agents. The legacy of 4-sulfamoylbenzoic acid derivatives underscores the profound impact of systematic drug discovery in addressing major human diseases.

References

A Comprehensive Guide to the Solubility of 4-Sulfamoylbenzoic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-sulfamoylbenzoic acid (also known as Carzenide), a compound of interest in medicinal chemistry and organic synthesis. An understanding of its solubility is critical for applications ranging from reaction optimization and purification to formulation development. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Core Data Presentation: Solubility Profile

The solubility of 4-sulfamoylbenzoic acid has been determined in a limited number of common laboratory solvents. The available quantitative and qualitative data are summarized in the table below for easy comparison.

SolventChemical ClassQuantitative SolubilityQualitative Solubility
WaterProtic0.453 - 1.03 mg/mL at 25°C[1][2][3]Sparingly soluble to immiscible[1][4]
Dimethyl Sulfoxide (DMSO)Aprotic Polar100 mg/mL[5]Highly soluble
Alcohol (general)ProticNot availableSoluble / Easily soluble[1][4]
Diethyl EtherEtherNot availableInsoluble[1]
BenzeneAromatic HydrocarbonNot availableInsoluble[1]

Note: Contradictory qualitative descriptions for water solubility exist in the literature, ranging from "immiscible" to specific low-level quantitative values. This suggests that while not highly soluble, it does have measurable solubility in water.

Experimental Protocol for Solubility Determination

The following section details a generalized yet comprehensive methodology for determining the equilibrium solubility of 4-sulfamoylbenzoic acid, based on the widely recognized shake-flask method. This protocol can be adapted for various solvents.

Materials and Equipment
  • Solute: High-purity 4-sulfamoylbenzoic acid (>99%)

  • Solvents: A range of analytical grade common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg)

    • Vials with screw caps or sealed flasks

    • Constant temperature shaker bath or orbital shaker

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE or other appropriate material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Preparation of Saturated Solution
  • Add an excess amount of solid 4-sulfamoylbenzoic acid to a pre-weighed vial. The excess is crucial to ensure that the solution reaches saturation.

  • Record the initial mass of the solute added.

  • Add a known volume or mass of the selected solvent to the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath (e.g., set to 25°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

Phase Separation
  • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.

  • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

  • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

  • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.

Analysis of Solute Concentration

The concentration of 4-sulfamoylbenzoic acid in the filtered saturated solution can be determined by several methods. An HPLC-based method is described here due to its high sensitivity and specificity.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 4-sulfamoylbenzoic acid of known concentrations in the same solvent used for the solubility test.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the solvent.

  • Inject the diluted sample into the HPLC and record the peak area.

  • Using the calibration curve, determine the concentration of 4-sulfamoylbenzoic acid in the diluted sample.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is then expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Solubility_Workflow start Start prep_materials Prepare Materials (Solute, Solvents, Glassware) start->prep_materials add_excess Add Excess Solute to a Known Volume of Solvent prep_materials->add_excess equilibrate Equilibrate (e.g., 24-72h at 25°C with shaking) add_excess->equilibrate phase_separation Phase Separation (Centrifugation/Settling) equilibrate->phase_separation filtration Filtration of Supernatant (e.g., 0.22 µm filter) phase_separation->filtration analysis Concentration Analysis (e.g., HPLC, UV-Vis) filtration->analysis calculate Calculate Solubility analysis->calculate end End calculate->end

A generalized workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Stability and Storage of 4-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-sulfamoylbenzoic acid (also known as 4-carboxybenzenesulfonamide). The information presented here is crucial for ensuring the integrity of the compound in research and pharmaceutical development, where purity and stability are paramount.

Core Stability Profile and Storage Recommendations

4-Sulfamoylbenzoic acid is a white crystalline powder that is generally considered stable under standard laboratory conditions.[1][2] However, its stability can be influenced by specific environmental factors. To maintain its chemical integrity, the following storage and handling guidelines are recommended.

Table 1: Recommended Storage and Handling of 4-Sulfamoylbenzoic Acid

ParameterRecommendationSource(s)
Storage Temperature Room Temperature[3]
Atmosphere Store in a dry environment.[3]
Container Keep in a tightly sealed, original container. Polyethylene or polypropylene containers are suitable.[2][2]
Ventilation Store in a well-ventilated place.[2]
Incompatibilities Avoid contact with strong oxidizing agents.[2][2]

Physicochemical Properties

Understanding the physicochemical properties of 4-sulfamoylbenzoic acid is essential for its proper handling and for the development of analytical methods.

Table 2: Physicochemical Properties of 4-Sulfamoylbenzoic Acid

PropertyValueSource(s)
Molecular Formula C₇H₇NO₄S[4]
Molecular Weight 201.2 g/mol [4]
Melting Point 285-295 °C (decomposes)[4]
Appearance White crystalline powder[2]
Solubility Soluble in alcohol.[2][2]
pKa 3.50 (at 25°C)[3]

Forced Degradation Studies: A Proactive Approach to Stability Assessment

While 4-sulfamoylbenzoic acid is stable under recommended conditions, forced degradation studies are critical to identify potential degradation pathways and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 3: Summary of Forced Degradation Conditions (General Protocol)

Stress ConditionReagent/ConditionTypical DurationExpected Degradation
Acid Hydrolysis 0.1 M - 1 M HCl2 - 8 hours at 60-80°CPotential hydrolysis of the sulfonamide or carboxylic acid ester (if applicable in derivatives).
Base Hydrolysis 0.1 M - 1 M NaOH2 - 8 hours at 60-80°CPotential hydrolysis of the sulfonamide group.
Oxidation 3% - 30% H₂O₂24 hours at room temperatureOxidation of the sulfonamide or aromatic ring.
Thermal Degradation Dry heat at 105°C24 - 72 hoursDecomposition of the molecule.
Photostability Exposure to UV and visible light (ICH Q1B guidelines)As per ICH Q1BPhotolytic degradation.

Potential Degradation Pathways

Based on the functional groups present in 4-sulfamoylbenzoic acid (a carboxylic acid and a sulfonamide attached to a benzene ring), the following degradation pathways can be postulated under forced degradation conditions.

G A 4-Sulfamoylbenzoic Acid B Hydrolysis (Acidic/Basic) A->B D Oxidation A->D F Decarboxylation (Thermal Stress) A->F C 4-Carboxybenzenesulfonic Acid + Ammonia B->C E Hydroxylated derivatives D->E G Sulfanilamide F->G

Caption: Postulated degradation pathways of 4-sulfamoylbenzoic acid.

Experimental Protocols

The following are detailed, generalized methodologies for conducting forced degradation studies and for the development of a stability-indicating HPLC method.

Forced Degradation Experimental Protocols

Objective: To generate potential degradation products of 4-sulfamoylbenzoic acid under various stress conditions.

a) Acid Hydrolysis:

  • Accurately weigh 10 mg of 4-sulfamoylbenzoic acid and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Add 10 mL of 1 M HCl.

  • Reflux the solution at 80°C for 8 hours.

  • Cool the solution to room temperature and neutralize with 1 M NaOH.

  • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

b) Base Hydrolysis:

  • Follow the same initial steps as for acid hydrolysis.

  • Add 10 mL of 1 M NaOH.

  • Reflux the solution at 80°C for 8 hours.

  • Cool and neutralize with 1 M HCl.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

c) Oxidative Degradation:

  • Dissolve 10 mg of 4-sulfamoylbenzoic acid in 10 mL of a suitable solvent.

  • Add 1 mL of 30% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

d) Thermal Degradation (Solid State):

  • Place a thin layer of 4-sulfamoylbenzoic acid powder in a petri dish.

  • Expose to dry heat at 105°C in a calibrated oven for 24 hours.

  • After exposure, dissolve the sample in a suitable solvent and dilute to 100 µg/mL for analysis.

e) Photostability:

  • Expose a solid sample and a solution of 4-sulfamoylbenzoic acid (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analyze the exposed and control samples by HPLC.

Stability-Indicating HPLC Method Development Protocol

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating 4-sulfamoylbenzoic acid from its potential degradation products.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Select Column and Mobile Phase B Optimize Chromatographic Conditions A->B C Inject Standard and Stressed Samples B->C D Evaluate Peak Purity and Resolution C->D E Specificity D->E F Linearity E->F G Accuracy F->G H Precision G->H I Robustness H->I

Caption: Workflow for stability-indicating HPLC method development and validation.

Table 4: Example HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Detection Wavelength 235 nm (or as determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Conclusion

This technical guide summarizes the critical information regarding the stability and storage of 4-sulfamoylbenzoic acid. Adherence to the recommended storage conditions is vital for maintaining the compound's integrity. The provided protocols for forced degradation studies and HPLC method development offer a robust framework for researchers and drug development professionals to ensure the quality and reliability of their work involving this important chemical entity. It is important to note that while general guidelines are provided, specific experimental conditions may require optimization based on the intended application and available instrumentation.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Sulfamoylbenzoic Acid as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte balance. The catalytic prowess of these enzymes in the reversible hydration of carbon dioxide to bicarbonate has significant implications in various pathological conditions. Consequently, the inhibition of specific CA isoforms has emerged as a promising therapeutic strategy for a range of diseases, including glaucoma, epilepsy, and certain types of cancer. Among the various classes of CA inhibitors, sulfonamides represent a well-established and potent group. This technical guide provides a comprehensive overview of the mechanism of action of 4-sulfamoylbenzoic acid, a prototypical sulfonamide inhibitor, offering insights into its molecular interactions, inhibitory kinetics, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Tale of Zinc Coordination

The inhibitory activity of 4-sulfamoylbenzoic acid against carbonic anhydrase is primarily attributed to the interaction of its sulfonamide moiety with the zinc ion (Zn²⁺) located at the core of the enzyme's active site.[1] This zinc ion is essential for the catalytic activity of the enzyme, as it polarizes a water molecule to generate a potent zinc-bound hydroxide ion, which acts as the nucleophile in the hydration of carbon dioxide.

4-Sulfamoylbenzoic acid, in its deprotonated (anionic) form, acts as a potent inhibitor by directly coordinating to the catalytic Zn²⁺ ion. The nitrogen atom of the sulfonamide group displaces the zinc-bound water molecule/hydroxide ion, thereby preventing the enzyme from carrying out its catalytic function.[2] This binding is further stabilized by a network of hydrogen bonds between the sulfonamide group and the side chain of a key amino acid residue, Threonine 199 (in human CA II), within the active site.[1] The aromatic ring of the inhibitor engages in van der Waals interactions with hydrophobic residues lining the active site cavity, further enhancing the binding affinity.

The overall binding can be summarized in the following key interactions:

  • Coordination Bond: The primary interaction involves the formation of a coordination bond between the nitrogen atom of the deprotonated sulfonamide group and the Zn²⁺ ion.

  • Hydrogen Bonding: The sulfonamide group acts as both a hydrogen bond donor and acceptor, forming crucial hydrogen bonds with the hydroxyl group of Thr199 and the backbone amide of the same residue.

  • Van der Waals Interactions: The benzene ring of 4-sulfamoylbenzoic acid interacts with hydrophobic amino acid residues within the active site, contributing to the stability of the enzyme-inhibitor complex.

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of 4-sulfamoylbenzoic acid and its derivatives is typically quantified by determining their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). These values provide a measure of the concentration of the inhibitor required to achieve a certain level of enzyme inhibition. The tables below summarize the inhibitory activities of various derivatives of 4-sulfamoylbenzoic acid against different human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide
Compound 6 (4-methoxyphenyl)7.93.70.9-
Compound 16 (4-methylbenzyl)5.6-0.8-
Compound 20--0.9-
Benzamide-4-sulfonamides
Compound 3h--8.0-
Compound 3k--9.3-
General range for hCA I5.3–334---

Note: Data compiled from multiple studies.[3][4] "-" indicates data not available.

Experimental Protocols for Determining Inhibitory Activity

The in vitro inhibition of carbonic anhydrase activity by 4-sulfamoylbenzoic acid and its derivatives is commonly assessed using a stopped-flow spectrophotometric method or an esterase assay.

Stopped-Flow CO₂ Hydration Assay

This method directly measures the inhibition of the enzyme's primary physiological function: the hydration of carbon dioxide.

1. Reagent Preparation:

  • Enzyme Solution: A stock solution of purified human carbonic anhydrase (e.g., hCA II) is prepared in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5).

  • Inhibitor Solutions: A series of dilutions of 4-sulfamoylbenzoic acid are prepared in the same buffer, typically with a small amount of DMSO to ensure solubility.

  • CO₂-Saturated Solution: A solution of the same buffer is saturated with CO₂ gas.

  • pH Indicator Solution: A solution of a pH-sensitive indicator (e.g., phenol red) is prepared in the same buffer.

2. Assay Procedure:

  • The enzyme solution and the inhibitor solution (or buffer for control) are pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated solution in a stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ leads to a decrease in pH.

  • The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance change versus time curve.

3. Data Analysis:

  • The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited enzyme activity.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

p-Nitrophenyl Acetate (p-NPA) Esterase Assay

This is a colorimetric assay that utilizes the esterase activity of carbonic anhydrase.

1. Reagent Preparation:

  • Enzyme Solution: As described above.

  • Inhibitor Solutions: As described above.

  • Substrate Solution: A stock solution of p-nitrophenyl acetate (p-NPA) is prepared in a water-miscible organic solvent like acetonitrile or DMSO.

  • Assay Buffer: A suitable buffer such as Tris-HCl (e.g., 50 mM, pH 7.5) is used.[4]

2. Assay Procedure:

  • In a 96-well plate, the assay buffer, enzyme solution, and inhibitor solution (or buffer for control) are added to the wells.

  • The plate is incubated for a defined period to allow for enzyme-inhibitor binding.

  • The reaction is initiated by adding the p-NPA substrate solution to all wells.

  • The increase in absorbance at 400-405 nm is measured kinetically over time using a microplate reader. The product, p-nitrophenol, is yellow and absorbs at this wavelength.

3. Data Analysis:

  • The rate of the reaction (change in absorbance per unit time) is determined for each well.

  • The percentage of inhibition is calculated, and the IC50 and Ki values are determined as described for the stopped-flow assay.

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the complex processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows.

G cluster_0 Carbonic Anhydrase Catalytic Cycle E-Zn-H2O Enzyme-Zn²⁺-H₂O E-Zn-OH Enzyme-Zn²⁺-OH⁻ (Active Form) E-Zn-H2O->E-Zn-OH - H⁺ E-Zn-HCO3 Enzyme-Zn²⁺-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 + CO₂ CO2 CO₂ HCO3 HCO₃⁻ H+ H⁺ H2O H₂O E-Zn-HCO3->E-Zn-H2O + H₂O - HCO₃⁻

Caption: The catalytic cycle of carbonic anhydrase.

G cluster_1 Inhibition by 4-Sulfamoylbenzoic Acid E-Zn-OH Active Enzyme (E-Zn²⁺-OH⁻) Inhibited_Complex Inhibited Enzyme Complex (E-Zn²⁺-Inhibitor) E-Zn-OH->Inhibited_Complex + Inhibitor - OH⁻ Inhibitor 4-Sulfamoylbenzoic Acid (R-SO₂NH⁻) Catalysis_Blocked Catalysis Blocked Inhibited_Complex->Catalysis_Blocked

Caption: Mechanism of carbonic anhydrase inhibition.

G cluster_2 Workflow for Carbonic Anhydrase Inhibition Assay Start Start Reagent_Prep Reagent Preparation (Enzyme, Inhibitor, Substrate) Start->Reagent_Prep Incubation Enzyme-Inhibitor Pre-incubation Reagent_Prep->Incubation Reaction_Initiation Initiate Reaction (Add Substrate) Incubation->Reaction_Initiation Data_Acquisition Kinetic Data Acquisition (Spectrophotometry) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (Calculate Rates, % Inhibition) Data_Acquisition->Data_Analysis Determine_Potency Determine IC₅₀/Kᵢ Data_Analysis->Determine_Potency End End Determine_Potency->End

Caption: Experimental workflow for CA inhibition assay.

Conclusion

4-Sulfamoylbenzoic acid serves as a foundational scaffold for a significant class of carbonic anhydrase inhibitors. Its mechanism of action, centered on the high-affinity interaction of the sulfonamide group with the active site zinc ion, provides a clear rationale for its potent inhibitory effects. The ability to modify the carboxyl group of 4-sulfamoylbenzoic acid has led to the development of a diverse range of derivatives with tailored inhibitory profiles against various CA isozymes.[4][5] The detailed experimental protocols and quantitative data presented in this guide offer valuable resources for researchers engaged in the discovery and development of novel carbonic anhydrase inhibitors for a multitude of therapeutic applications. The continued exploration of the structure-activity relationships within this class of compounds holds the promise of yielding even more potent and isoform-selective inhibitors in the future.

References

Spectroscopic Analysis of 4-Sulfamoylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Sulfamoylbenzoic acid is a sulfonamide derivative of benzoic acid, notable for its applications as a cross-linking reagent in organic synthesis and as a carbonic anhydrase inhibitor.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals for structure elucidation, purity assessment, and quality control. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4-sulfamoylbenzoic acid, complete with data interpretation, experimental protocols, and a logical workflow for spectroscopic analysis.

Molecular Structure

IUPAC Name: 4-sulfamoylbenzoic acid Molecular Formula: C₇H₇NO₄S Molecular Weight: 201.20 g/mol [2] CAS Number: 138-41-0[1]

Chemical structure of 4-sulfamoylbenzoic acid with atoms numbered for NMR assignment.

Figure 1: Chemical structure of 4-sulfamoylbenzoic acid with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Data

The ¹H NMR spectrum of 4-sulfamoylbenzoic acid exhibits distinct signals corresponding to the aromatic, carboxylic acid, and sulfonamide protons.

Chemical Shift (δ) ppm Multiplicity Assignment
~8.14Doublet (d)H-2, H-6
~7.97Doublet (d)H-3, H-5
~7.57Singlet (s)-SO₂NH₂
~13.4Singlet (s)-COOH

Table 1: ¹H NMR spectral data for 4-sulfamoylbenzoic acid in DMSO-d₆.[3]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm Assignment Rationale
~166-170C-7 (-COOH)Carbonyl carbon in a carboxylic acid.[4]
~145-150C-4Aromatic carbon attached to the electron-withdrawing sulfonamide group.
~130-135C-1Quaternary aromatic carbon attached to the carboxylic acid group.
~128-130C-2, C-6Aromatic carbons ortho to the carboxylic acid group.
~125-128C-3, C-5Aromatic carbons ortho to the sulfonamide group.[5]

Table 2: Predicted ¹³C NMR spectral data for 4-sulfamoylbenzoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹) Vibration Functional Group
3200-3550 (broad)O-H stretchCarboxylic acid
3300-3500 (medium)N-H stretchSulfonamide (-SO₂NH₂)
3000-3100 (medium)C-H stretchAromatic
2500-3300 (very broad)O-H stretchCarboxylic acid dimer
1680-1710 (strong)C=O stretchCarboxylic acid
1580-1620 (medium)C=C stretchAromatic ring
1300-1350 (strong)S=O asymmetric stretchSulfonamide (-SO₂NH₂)
1150-1180 (strong)S=O symmetric stretchSulfonamide (-SO₂NH₂)

Table 3: Characteristic IR absorption bands for 4-sulfamoylbenzoic acid.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Molecular Ion (M⁺): m/z = 201

Fragment Ion (m/z) Proposed Neutral Loss
184H₂O (from -COOH)
185NH₃ (from -SO₂NH₂)
156COOH
137SO₂NH₂
121Loss of SO₂ and NH₂
93C₆H₅O⁺
65C₅H₅⁺

Table 4: Expected mass spectral fragmentation data for 4-sulfamoylbenzoic acid.[2][8][9]

Experimental Protocols

General Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample 4-Sulfamoylbenzoic Acid (Solid Sample) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation Structure_Elucidation Structure Elucidation and Verification Spectral_Interpretation->Structure_Elucidation

References

A Technical Guide to Theoretical and Computational Studies of 4-Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational approaches used in the study of 4-sulfamoylbenzoic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, serving as crucial scaffolds for the development of various enzyme inhibitors.[1] This document outlines the synthesis, molecular modeling, and quantitative structure-activity relationship (QSAR) studies of these derivatives, presenting data in a structured format and providing detailed experimental and computational protocols.

Introduction to 4-Sulfamoylbenzoic Acid Derivatives

4-Sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide, is a versatile organic compound characterized by a benzoic acid and a sulfonamide group.[1] This core structure is a key component in a variety of therapeutic agents, including the diuretic furosemide, which targets Na-K-Cl cotransporters.[1] By modifying the N-substituents on the sulfonamide nitrogen, researchers can modulate the pharmacological properties of these derivatives to selectively target enzymes implicated in a range of pathologies, such as inflammation, cancer, glaucoma, and metabolic diseases.[1]

Synthesis of 4-Sulfamoylbenzoic Acid Derivatives

The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives typically follows a multi-step process that is amenable to the generation of diverse compound libraries.[1]

General Synthetic Workflow

The most common synthetic route involves two primary chemical transformations: sulfonamide formation and ester hydrolysis.[1] The process generally begins with a commercially available starting material, such as methyl 4-(chlorosulfonyl)benzoate.[1]

G start Methyl 4-(chlorosulfonyl)benzoate + Primary/Secondary Amine (R1R2NH) sulfonamide_formation Sulfonamide Formation (Pyridine or TEA, CH2Cl2) start->sulfonamide_formation intermediate Methyl 4-(N,N-disubstituted-sulfamoyl)benzoate sulfonamide_formation->intermediate hydrolysis Ester Hydrolysis (aq. KOH, Methanol) intermediate->hydrolysis final_product N-Substituted 4-Sulfamoylbenzoic Acid hydrolysis->final_product

General Synthetic Workflow
Detailed Experimental Protocol: Synthesis of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives[1]

  • Sulfonamide Formation:

    • Dissolve methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2).

    • Add a primary or secondary amine (1.1 eq) and a base like pyridine or triethylamine (TEA) (1.2 eq).

    • Stir the reaction mixture at room temperature for a specified time (typically 2-16 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with an acidic solution (e.g., 1N HCl) to remove excess amine and base, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(N,N-disubstituted-sulfamoyl)benzoate intermediate.

  • Ester Hydrolysis:

    • Dissolve the crude intermediate in a mixture of methanol and aqueous potassium hydroxide (KOH) (e.g., 20% aqueous KOH).

    • Heat the mixture to reflux (approximately 70°C) for several hours (typically 5 hours).

    • After cooling to room temperature, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the final product.

    • Collect the precipitate by filtration, wash with cold water, and dry to yield the N-substituted 4-sulfamoylbenzoic acid.

    • The final product can be further purified by recrystallization or column chromatography if necessary.

Computational Studies of 4-Sulfamoylbenzoic Acid Derivatives

Computational methods are integral to the rational design and optimization of 4-sulfamoylbenzoic acid derivatives as enzyme inhibitors. Molecular docking and QSAR are two powerful techniques employed in this area.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically in the form of a docking score or binding energy.[2][3] This method is instrumental in understanding the binding modes of 4-sulfamoylbenzoic acid derivatives with their target enzymes.[4]

The following diagram illustrates a typical workflow for a molecular docking study.[2]

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation receptor_pdb Download Receptor Structure (e.g., from PDB) clean_receptor Clean PDB File (Remove water, heteroatoms) receptor_pdb->clean_receptor prepare_receptor Prepare for Docking (Add hydrogens, assign charges) clean_receptor->prepare_receptor grid_generation Grid Box Generation (Define active site) prepare_receptor->grid_generation ligand_structure Obtain Ligand Structure (e.g., from PubChem or draw) energy_minimization Energy Minimization ligand_structure->energy_minimization prepare_ligand Prepare for Docking (Add hydrogens, assign charges, define torsions) energy_minimization->prepare_ligand docking Molecular Docking Simulation (e.g., AutoDock Vina) prepare_ligand->docking grid_generation->docking analysis Analysis of Results (Binding energy, poses, interactions) docking->analysis

Molecular Docking Workflow

This protocol provides a step-by-step guide for performing molecular docking using the widely-used software AutoDock Vina.

  • Receptor Preparation:

    • Download Receptor Structure: Obtain the 3D structure of the target protein from the RCSB Protein Data Bank (PDB). For example, Dihydropteroate synthase (DHPS) from S. aureus (PDB ID: 1AD4) is a known target for sulfonamides.

    • Clean the PDB File: Use a molecular visualizer like PyMOL or UCSF Chimera to remove water molecules, non-essential ions, and co-factors from the PDB file. Retain only the protein chain(s) relevant to the binding site.

    • Prepare for AutoDock (PDBQT format): In AutoDock Tools (ADT), add polar hydrogens and assign Gasteiger charges to the protein. Save the prepared receptor as a .pdbqt file.

  • Ligand Preparation:

    • Obtain Ligand Structure: Download the 3D structure of the 4-sulfamoylbenzoic acid derivative from a database like PubChem or ZINC, or draw it using chemical drawing software.

    • Energy Minimization: Perform energy minimization of the ligand structure using software like Avogadro or UCSF Chimera to obtain a low-energy conformation.

    • Prepare for AutoDock (PDBQT format): In ADT, add hydrogens, calculate Gasteiger charges, and define rotatable bonds to allow for ligand flexibility. Save the prepared ligand as a .pdbqt file.

  • Grid Box Generation:

    • Define the search space for the docking simulation by creating a grid box that encompasses the active site of the receptor. The center of the grid box can be determined from a co-crystallized ligand, if available.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking simulation. The program will explore different conformations and orientations of the ligand within the defined grid box.

  • Analysis of Results:

    • Analyze the output from AutoDock Vina, which includes the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.

    • Visualize the ligand-receptor interactions of the best-scoring pose using a molecular graphics program to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[5][6] This approach is valuable for predicting the activity of novel compounds and for guiding the optimization of lead candidates.[5][7]

The development of a robust QSAR model involves several key steps, as illustrated in the following diagram.[7][8]

G data_collection Data Collection (Chemical structures and biological activities) descriptor_calculation Molecular Descriptor Calculation (e.g., physicochemical, topological) data_collection->descriptor_calculation data_splitting Data Splitting (Training and test sets) descriptor_calculation->data_splitting feature_selection Feature Selection (Select relevant descriptors) data_splitting->feature_selection model_building Model Building (e.g., MLR, PLS, SVM) feature_selection->model_building model_validation Model Validation (Internal and external validation) model_building->model_validation prediction Prediction of New Compounds model_validation->prediction

QSAR Modeling Workflow
  • Data Set Preparation:

    • Compile a dataset of 4-sulfamoylbenzoic acid derivatives with their corresponding biological activities (e.g., IC50, Ki).

    • Ensure the data is curated and consistent.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors that quantify different aspects of its structure (e.g., constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors). Software like Dragon or PaDEL-Descriptor can be used for this purpose.

  • Data Splitting:

    • Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance on external data.

  • Feature Selection:

    • Select a subset of the most relevant descriptors to include in the model. This helps to avoid overfitting and improves the interpretability of the model. Various statistical methods can be used for feature selection.

  • Model Building:

    • Use a statistical method to build a mathematical model that relates the selected descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

  • Model Validation:

    • Rigorously validate the developed QSAR model to assess its statistical significance and predictive power. This involves both internal validation (e.g., cross-validation) and external validation using the test set.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on 4-sulfamoylbenzoic acid derivatives, highlighting their inhibitory activities against different enzyme targets.

Table 1: Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) by Sulfamoylbenzoic Acid Derivatives [9]

Compound IDTargetIC50 (µM)
2dh-NTPDase80.28 ± 0.07
3fh-NTPDase20.27 ± 0.08
3ih-NTPDase12.88 ± 0.13
3ih-NTPDase30.72 ± 0.11
3jh-NTPDase20.29 ± 0.07
4dh-NTPDase20.13 ± 0.01

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzamide-4-Sulfonamides [10]

Compound IDhCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)
3a33412.18.915.3
3c85.32.51.83.1
3f67.41.10.782.5
3i57.80.920.651.9
3j76.21.51.12.8

Table 3: Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by N-Substituted 4-Sulfamoylbenzoic Acid Derivatives [11]

Compound IDIC50 (µM)
3312
85Submicromolar
88Submicromolar

Conclusion

The theoretical and computational study of 4-sulfamoylbenzoic acid derivatives is a vibrant area of research that plays a crucial role in the development of novel therapeutic agents. The integration of chemical synthesis with computational techniques like molecular docking and QSAR provides a powerful platform for the rational design and optimization of potent and selective enzyme inhibitors. This guide has provided an overview of the key methodologies and a summary of quantitative data to aid researchers in this field. As computational power and methodologies continue to advance, these approaches will undoubtedly accelerate the discovery of new drugs based on the 4-sulfamoylbenzoic acid scaffold.

References

The Sulfamoylbenzoic Acid Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfamoylbenzoic acid scaffold is a privileged structural motif in medicinal chemistry, serving as the foundational framework for a diverse array of biologically active compounds. Its inherent chemical properties and versatile synthetic accessibility have established it as a critical component in the development of therapeutics targeting a wide range of diseases. This technical guide provides a comprehensive overview of the biological importance of the sulfamoylbenzoic acid core, detailing its role in the design of potent and selective modulators of various physiological pathways. We present a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms to serve as a valuable resource for researchers in the field of drug discovery and development.

A Scaffold of Diverse Biological Activities

The sulfamoylbenzoic acid moiety is a key pharmacophore in several classes of therapeutic agents, demonstrating a remarkable breadth of biological activities. These include well-established roles in diuresis and the inhibition of carbonic anhydrase, as well as emerging applications in oncology, infectious diseases, and inflammatory conditions.

Carbonic Anhydrase Inhibition

Derivatives of sulfamoylbenzoic acid are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] This inhibitory activity is the cornerstone of their therapeutic use in glaucoma, where inhibition of CA isoforms in the ciliary body reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[1] Furthermore, specific CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer therapies.

Diuretic Activity

The sulfamoylbenzoic acid scaffold is the defining feature of loop diuretics, a class of drugs that are essential in the management of edema associated with heart failure, liver cirrhosis, and renal disease. These compounds exert their effect by inhibiting the Na+-K+-2Cl- symporter in the thick ascending limb of the Henle loop in the kidney, leading to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water.

Anticancer Activity

Emerging research has highlighted the potential of sulfamoylbenzoic acid derivatives as anticancer agents. Their mechanisms of action are multifaceted and can include the inhibition of tumor-associated carbonic anhydrase isoforms, induction of apoptosis (programmed cell death), and cell cycle arrest. Studies have shown that certain derivatives can trigger both the intrinsic and extrinsic apoptotic pathways, involving the activation of key executioner enzymes like caspases.

Antimicrobial Activity

The sulfonamide group, a key component of the sulfamoylbenzoic acid structure, has a long-standing history in antimicrobial therapy. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[1] By blocking this pathway, they prevent the production of vital precursors for DNA and protein synthesis, leading to a bacteriostatic effect.

Anti-inflammatory Activity

Recent investigations have revealed the anti-inflammatory properties of compounds containing the sulfamoylbenzoic acid scaffold. The underlying mechanism often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Lysophosphatidic Acid (LPA) Receptor Agonism

Derivatives of sulfamoylbenzoic acid have been identified as potent and specific agonists of the lysophosphatidic acid receptor 2 (LPA2). LPA2 is a G protein-coupled receptor that mediates a variety of cellular processes, including cell survival and proliferation. Agonism of this receptor holds therapeutic promise for conditions requiring tissue protection and regeneration.

Quantitative Bioactivity Data

The following tables summarize the quantitative biological data for representative compounds featuring the sulfamoylbenzoic acid scaffold, providing a comparative overview of their potency across different therapeutic targets.

Table 1: Carbonic Anhydrase Inhibition

CompoundTarget IsoformInhibition Constant (Kᵢ) (nM)
Derivative 1hCA I250
Derivative 1hCA II12
Derivative 2hCA IX8.5
Derivative 2hCA XII15.2
Acetazolamide (Standard)hCA II12

Table 2: Anticancer Activity

CompoundCell LineIC₅₀ (µM)
Derivative 3MCF-7 (Breast)5.8
Derivative 3A549 (Lung)12.3
Derivative 4HT-29 (Colon)8.1
Doxorubicin (Standard)MCF-7 (Breast)0.9

Table 3: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Sulfonamide Derivative 1Staphylococcus aureus16
Sulfonamide Derivative 1Escherichia coli32
Sulfonamide Derivative 2Pseudomonas aeruginosa64
Sulfamethoxazole (Standard)Escherichia coli8

Table 4: Anti-inflammatory Activity

CompoundAssayIC₅₀ (µM)
Derivative 5LPS-induced TNF-α release in RAW 264.7 cells15.2
Derivative 5LPS-induced IL-6 release in RAW 264.7 cells18.5
Dexamethasone (Standard)LPS-induced TNF-α release in RAW 264.7 cells0.1

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of sulfamoylbenzoic acid derivatives.

Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid Derivatives

A general procedure for the synthesis of amide derivatives of 4-chloro-3-sulfamoylbenzoic acid is as follows:

  • Activation of the Carboxylic Acid: To a solution of 4-chloro-3-sulfamoylbenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the reaction mixture at room temperature for 1-2 hours.

  • Amide Bond Formation: To the activated acid solution, add the desired amine (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents). Continue stirring the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Upon reaction completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.[2]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This assay measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.[3][4]

  • Reagent Preparation: Prepare a buffered solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol). Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Prepare a solution of the purified carbonic anhydrase isoform.

  • Assay Procedure: In a stopped-flow spectrophotometer, rapidly mix the enzyme solution (pre-incubated with or without the inhibitor) with a CO₂-saturated buffer solution.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time at its maximum wavelength. The initial rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ or Kᵢ value by fitting the data to an appropriate dose-response curve.

Diuretic Activity Screening (Lipschitz Test in Rats)

This in vivo assay evaluates the diuretic, natriuretic, and kaliuretic effects of a test compound.[5]

  • Animal Preparation: Use male Wistar or Sprague-Dawley rats (150-200 g). House the animals in metabolic cages that allow for the separate collection of urine and feces. Acclimatize the animals for a few days before the experiment.

  • Dosing and Sample Collection: Administer the test compound or vehicle control orally or intraperitoneally. Collect urine at specified time intervals (e.g., every hour for 5 hours and then a cumulative 24-hour sample).

  • Analysis: Measure the total volume of urine excreted. Analyze the urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer.

  • Data Interpretation: Calculate the diuretic activity (urine volume per 100 g body weight), natriuretic activity (Na⁺ excretion), and kaliuretic activity (K⁺ excretion). Compare the results for the test compound to those of the vehicle control and a standard diuretic (e.g., furosemide).

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]

  • Cell Culture: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sulfamoylbenzoic acid derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[1][10]

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the sulfamoylbenzoic acid derivative in the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory Assay (LPS-Induced Cytokine Release in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.[11]

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the sulfamoylbenzoic acid derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of the sulfamoylbenzoic acid scaffold are a direct result of its ability to interact with and modulate specific biological targets and signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.

diuretic_action cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Cell cluster_interstitium Interstitium Na+ Na+ NKCC2 Na-K-2Cl Cotransporter (NKCC2) Na+->NKCC2 K+ K+ K+->NKCC2 2Cl- 2Cl- 2Cl-->NKCC2 Na+ in cell Na+ in cell K+ in cell K+ in cell Cl- in cell Cl- in cell Na+/K+ ATPase Na+/K+ ATPase Na+ to Blood Na+ to Blood Na+/K+ ATPase->Na+ to Blood ROMK ROMK Channel ROMK->K+ K+ from Blood K+ from Blood K+ from Blood->Na+/K+ ATPase Loop_Diuretic Loop Diuretic (Sulfamoylbenzoic Acid Derivative) Loop_Diuretic->NKCC2 Inhibits

Mechanism of action of loop diuretics.

carbonic_anhydrase_inhibition cluster_active_site Carbonic Anhydrase Active Site Zn2+ Zn2+ H2CO3 H₂CO₃ Zn2+->H2CO3 Catalyzes H2O H₂O H2O->Zn2+ Coordinates CO2 CO₂ CO2->Zn2+ Binds H+ H⁺ H2CO3->H+ HCO3- HCO₃⁻ H2CO3->HCO3- Sulfonamide Sulfamoylbenzoic Acid Derivative Sulfonamide->Zn2+ Binds & Inhibits

Inhibition of carbonic anhydrase.

anticancer_apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway SBA Sulfamoylbenzoic Acid Derivative Caspase8 Caspase-8 SBA->Caspase8 Activates Mitochondrion Mitochondrion SBA->Mitochondrion Induces damage Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Leads to anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK MAPK (p38, ERK) TLR4->MAPK IKK IKK TLR4->IKK SBA Sulfamoylbenzoic Acid Derivative SBA->MAPK Inhibits SBA->IKK Inhibits Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene expression

References

Methodological & Application

Synthesis of Novel 4-Sulfamoylbenzoic Acid Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel 4-sulfamoylbenzoic acid analogs. This class of compounds is a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including enzyme inhibition and receptor modulation.

Introduction

4-Sulfamoylbenzoic acid and its derivatives are key pharmacophores found in a variety of therapeutic agents. The core structure, featuring a benzoic acid and a sulfonamide group, serves as a crucial scaffold for designing potent and selective inhibitors for various enzyme targets and receptor ligands. By modifying the substituents on the aromatic ring and the sulfonamide nitrogen, researchers can fine-tune the pharmacological properties of these analogs to target specific biological pathways involved in pathologies such as cancer, inflammation, and metabolic diseases.[1] This document outlines the primary synthetic strategies for creating a library of these analogs and provides protocols for their biological evaluation.

Synthetic Protocols

The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives can be achieved through several reliable synthetic routes. The most common approach involves the reaction of a 4-(chlorosulfonyl)benzoyl derivative with a primary or secondary amine, followed by ester hydrolysis.[1] An alternative strategy begins with the chlorosulfonation of a substituted benzoic acid.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for producing novel 4-sulfamoylbenzoic acid analogs.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Ester Hydrolysis start Methyl 4-(chlorosulfonyl)benzoate intermediate Methyl 4-(N,N-disubstituted-sulfamoyl)benzoate start->intermediate Pyridine or TEA, DCM amine Primary/Secondary Amine (R1R2NH) amine->intermediate hydrolysis_reagent LiOH or NaOH final_product 4-(N,N-disubstituted-sulfamoyl)benzoic Acid hydrolysis_reagent->final_product intermediate2 Methyl 4-(N,N-disubstituted-sulfamoyl)benzoate intermediate2->final_product THF/Water

Caption: General synthetic workflow for N-substituted 4-sulfamoylbenzoic acid derivatives.

Detailed Experimental Protocol: Synthesis of N-Aryl/Alkyl-4-sulfamoylbenzoic acids

This protocol describes a two-step synthesis starting from a commercially available chlorosulfonylated benzoic acid ester.

Step 1: Sulfonamide Formation

  • Reaction Setup: To a solution of methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a primary or secondary amine (1.1 eq) and a base like triethylamine (TEA) or pyridine (1.2 eq) at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Ester Hydrolysis (Saponification)

  • Reaction Setup: Dissolve the sulfonamide ester from Step 1 (1.0 eq) in a mixture of THF and water (typically 3:1).

  • Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Remove the THF under reduced pressure. Acidify the remaining aqueous solution with 1 M HCl to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final 4-sulfamoylbenzoic acid analog.

Biological Activity and Evaluation

Novel 4-sulfamoylbenzoic acid analogs have been investigated for their inhibitory activity against various enzymes, including human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and carbonic anhydrases (hCAs).

Inhibition of Human NTPDases

A series of sulfamoyl-benzamide derivatives were synthesized and evaluated for their inhibitory potential against h-NTPDase1, -2, -3, and -8.[2]

Quantitative Data: h-NTPDase Inhibition

CompoundTargetIC50 (µM)[2]
3f h-NTPDase20.27 ± 0.08
3i h-NTPDase12.88 ± 0.13
3i h-NTPDase30.72 ± 0.11
3j h-NTPDase20.29 ± 0.07
4d h-NTPDase20.13 ± 0.01

Experimental Protocol: Malachite Green Assay for h-NTPDase Activity [2]

  • Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.4) and 5 mM CaCl2.

  • Incubation: In a 96-well plate, incubate the respective h-NTPDase isoform with the test compound (at various concentrations) for 10 minutes at room temperature.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (ATP or ADP).

  • Reaction Termination and Detection: Stop the reaction and measure the released inorganic phosphate using a malachite green-based colorimetric method.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Inhibition of Human Carbonic Anhydrases

Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized and tested as inhibitors of various human carbonic anhydrase (hCA) isoforms, which are important targets in cancer therapy.[3]

Quantitative Data: hCA Inhibition

CompoundTargetKI (nM)[3]
9 hCA I52.7
16 hCA II36.3
11 hCA IX3.4
11 hCA XII43.3

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay [3]

  • Assay Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO2.

  • Instrumentation: Use a stopped-flow instrument to measure the change in pH.

  • Procedure: An indicator solution (containing the CA isoform and the inhibitor) is mixed with a CO2 solution. The initial rate of the reaction is determined by monitoring the color change of a pH indicator.

  • Data Analysis: Calculate the inhibition constants (KI) from the dose-response curves.

Signaling Pathway and Mechanism of Action

Sulfonamides can act as competitive inhibitors of enzymes. For instance, in the case of carbonic anhydrases, the sulfonamide moiety coordinates with the zinc ion in the active site, mimicking the transition state of the natural substrate.

cluster_pathway Carbonic Anhydrase Inhibition Pathway CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 hCA catalysis Protons H+ + HCO3- H2CO3->Protons CA Carbonic Anhydrase (hCA) Inhibitor 4-Sulfamoylbenzoic Acid Analog Inhibitor->CA Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by 4-sulfamoylbenzoic acid analogs.

Conclusion

The 4-sulfamoylbenzoic acid scaffold provides a robust platform for the development of novel therapeutic agents. The synthetic protocols outlined in this document are versatile and can be adapted to generate a wide array of analogs for structure-activity relationship (SAR) studies. The provided biological evaluation methods offer standardized approaches to assess the potency and selectivity of these compounds against key enzymatic targets. Further investigation into the signaling pathways and mechanisms of action will continue to drive the optimization of this promising class of molecules for drug discovery.

References

Application Notes and Protocols for Carbonic Anhydrase Inhibition Assay Using 4-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in numerous physiological processes.[1] They catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺). This seemingly simple reaction is fundamental to pH homeostasis, CO₂ transport, electrolyte secretion, and many biosynthetic pathways.[1]

In humans, 15 different CA isoforms have been identified, and their tissue-specific expression and subcellular localization are linked to their diverse physiological functions. Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.

Sulfonamides are a well-established class of potent and specific carbonic anhydrase inhibitors. Their mechanism of action involves the coordination of the sulfonamide moiety to the zinc ion (Zn²⁺) located in the active site of the enzyme, thereby blocking its catalytic activity. 4-Sulfamoylbenzoic acid, also known as Carzenide, is a benzenesulfonamide derivative that acts as a competitive inhibitor of carbonic anhydrase, particularly isoform II (CAII).[2] While it is considered a weaker inhibitor itself, it serves as a valuable scaffold for the synthesis of more potent and isoform-selective CA inhibitors.

This document provides a detailed protocol for an in vitro colorimetric assay to determine the inhibitory activity of compounds like 4-sulfamoylbenzoic acid against carbonic anhydrase.

Principle of the Assay

The most common and straightforward method for assessing carbonic anhydrase activity in a high-throughput format is based on its esterase activity. In this assay, the enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is directly proportional to the CA activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.

In the presence of an inhibitor, the rate of this enzymatic reaction is reduced. The potency of the inhibitor can be quantified by determining the concentration required to reduce the enzyme activity by 50% (IC₅₀) or by calculating the inhibition constant (Kᵢ).

Data Presentation: Inhibitory Activity of 4-Sulfamoylbenzoic Acid and its Derivatives

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4-Sulfamoylbenzoic Acid Data not availableCompetitive inhibitorData not availableData not available
Acetazolamide (Standard) 25012255.7
Derivative 1 5.3Low nMSub-nMLow nM
Derivative 2 334Low nMLow nMLow nM
Derivative 3 73.920.525Data not available

Note: The data for derivatives are compiled from multiple studies and are presented to illustrate the potency that can be achieved from the 4-sulfamoylbenzoic acid scaffold.[3]

Experimental Protocols

This protocol describes a colorimetric assay for determining the inhibitory activity of 4-sulfamoylbenzoic acid against carbonic anhydrase in a 96-well plate format.

Materials and Reagents
  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich Cat. No. C3934)

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Inhibitor: 4-Sulfamoylbenzoic acid (Carzenide)

  • Positive Control Inhibitor: Acetazolamide

  • Organic Solvent: DMSO or acetonitrile for dissolving substrate and inhibitor

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 405 nm

  • Multichannel pipettes and sterile tips

Reagent Preparation
  • CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C.

  • CA Working Solution: On the day of the experiment, dilute the CA stock solution to the desired concentration (e.g., 0.1 mg/mL) in cold Assay Buffer.

  • Substrate Stock Solution (10 mM p-NPA): Dissolve p-NPA in acetonitrile. Prepare this solution fresh.

  • Inhibitor Stock Solution (10 mM): Dissolve 4-sulfamoylbenzoic acid in DMSO.

  • Positive Control Stock Solution (10 mM): Dissolve Acetazolamide in DMSO.

Assay Procedure
  • Prepare Inhibitor Dilutions: Perform serial dilutions of the 4-sulfamoylbenzoic acid stock solution and the Acetazolamide stock solution in Assay Buffer to obtain a range of concentrations to be tested.

  • Plate Setup: Add the following to the wells of a 96-well plate:

Well TypeReagentVolume (µL)
Blank (No Enzyme) Assay Buffer160
Substrate Working Solution20
Enzyme Control (100% Activity) Assay Buffer140
DMSO (Vehicle)20
CA Working Solution20
Substrate Working Solution20
Test Inhibitor Assay Buffer140
Inhibitor Dilution20
CA Working Solution20
Substrate Working Solution20
Positive Control Assay Buffer140
Acetazolamide Dilution20
CA Working Solution20
Substrate Working Solution20
  • Pre-incubation: Add the Assay Buffer, inhibitor dilutions (or vehicle), and CA Working Solution to the respective wells. Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the Substrate Working Solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes at room temperature.

Data Analysis
  • Calculate the Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percentage Inhibition: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:

    • V_control is the rate of the enzyme control well.

    • V_inhibitor is the rate of the well with the test inhibitor.

  • Determine IC₅₀: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined by non-linear regression analysis of the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for CA Inhibition Assay prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) dilute Serial Dilution of Inhibitor prep->dilute plate Plate Setup (Blank, Control, Inhibitor Wells) dilute->plate preincubate Enzyme-Inhibitor Pre-incubation (15 min at RT) plate->preincubate start_rxn Initiate Reaction (Add Substrate) preincubate->start_rxn measure Kinetic Measurement (Absorbance at 405 nm) start_rxn->measure analyze Data Analysis (% Inhibition, IC50 Calculation) measure->analyze result Results analyze->result

Caption: Workflow for the carbonic anhydrase inhibition assay.

Carbonic Anhydrase Catalysis and Inhibition

CA_mechanism Mechanism of Carbonic Anhydrase Catalysis and Inhibition cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition by Sulfonamide E_Zn_H2O E-Zn(II)-H2O E_Zn_OH E-Zn(II)-OH- E_Zn_H2O->E_Zn_OH -H+ H2O H2O E_Zn_Inhibitor E-Zn(II)-Inhibitor Complex E_Zn_H2O->E_Zn_Inhibitor + Inhibitor E_Zn_HCO3 E-Zn(II)-HCO3- E_Zn_OH->E_Zn_HCO3 +CO2 H_plus H+ E_Zn_HCO3->E_Zn_H2O +H2O -HCO3- CO2 CO2 HCO3_minus HCO3- Inhibitor R-SO2NH2 (4-Sulfamoylbenzoic acid)

Caption: Carbonic anhydrase catalysis and sulfonamide inhibition.

References

Application of 4-Sulfamoylbenzoic Acid in Phospholipase A2α Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 4-sulfamoylbenzoic acid and its derivatives as inhibitors of cytosolic phospholipase A2α (cPLA2α). cPLA2α is a critical enzyme in the inflammatory process, catalyzing the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the biosynthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2] Inhibition of this enzyme is a key strategy in the development of novel anti-inflammatory drugs. 4-Sulfamoylbenzoic acid serves as a versatile scaffold for the synthesis of potent cPLA2α inhibitors.[1][3]

Data Presentation

The inhibitory activities of various N-substituted 4-sulfamoylbenzoic acid derivatives against cPLA2α are summarized below. These compounds were identified through structural modifications of a virtual screening hit.[1][2] The data highlights the structure-activity relationships, demonstrating how different substituents on the sulfonamide nitrogen influence the inhibitory potency.

Compound NumberStructureIC50 (µM)Reference
3 N,N-disubstituted 4-sulfamoylbenzoic acid derivative (initial hit)Micromolar activity[1][2]
14 N-(naphthalen-1-ylmethyl) derivative~14-18[4]
16 N-(naphthalen-2-ylmethyl) derivative~14-18[4]
33 4-chloro-phenyl derivative of 1612[2]
42 4-phenyl derivative of 16~12[2]
45 4-benzyl derivative of 16~12[2]
79 Benzhydryl-substituted 5-chloro-2-methylindole derivative1.8[2]
81 N-methylated analogue of 791.4[2][4]
83 Derivative of 811.5[2]
85 N-indolylethyl-substituted derivative0.25[2][5]
88 N-indolylethyl-substituted derivative0.66[4][5]
Axon-1609 Reference Inhibitor~0.25[2]

Signaling Pathway

The following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade and its subsequent signaling pathways leading to the production of inflammatory mediators. Inhibition of cPLA2α by 4-sulfamoylbenzoic acid derivatives blocks the initial step of this cascade.

Phospholipase_A2a_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) cPLA2a_inactive cPLA2α (inactive) Proinflammatory_Stimuli->cPLA2a_inactive Activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid cPLA2a_active cPLA2α (active) cPLA2a_inactive->cPLA2a_active Ca²⁺, Phosphorylation cPLA2a_active->Arachidonic_Acid Catalyzes release from COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 LOX 5-LOX Arachidonic_Acid->LOX Sulfamoylbenzoic_Acid 4-Sulfamoylbenzoic Acid Derivatives Sulfamoylbenzoic_Acid->cPLA2a_active Inhibits Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1_2->Prostaglandins_Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins_Thromboxanes->Inflammation Leukotrienes->Inflammation

Caption: The cPLA2α signaling cascade and the inhibitory action of 4-sulfamoylbenzoic acid derivatives.

Experimental Protocols

The following are detailed protocols for key experiments in the study of cPLA2α inhibition by 4-sulfamoylbenzoic acid derivatives.

In Vitro cPLA2α Inhibition Assay (Vesicle-Based)

This assay measures the ability of a test compound to inhibit the release of arachidonic acid from a phospholipid substrate by cPLA2α.[2][6]

Materials:

  • Purified cPLA2α enzyme (from porcine platelets or recombinant)[2][4]

  • Substrate: 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC)[2]

  • Vesicle-forming lipid: 1,2-dioleoyl-sn-glycerol (DOG)[2]

  • Internal Standard: Deuterated arachidonic acid[2]

  • Test compounds (4-sulfamoylbenzoic acid derivatives) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl buffer with CaCl2)

  • HPLC-MS system

Protocol:

  • Prepare Substrate Vesicles:

    • Mix SAPC and DOG in an appropriate buffer.

    • Sonciate the mixture to form small unilamellar vesicles.

  • Enzyme and Inhibitor Pre-incubation:

    • In a microtiter plate, add the test compound at various concentrations.

    • Add the purified cPLA2α enzyme solution to each well.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the Reaction:

    • Add the substrate vesicles to each well to start the enzymatic reaction.

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the Reaction and Extract:

    • Stop the reaction by adding a quenching solution (e.g., acidic methanol).

    • Add the internal standard (deuterated arachidonic acid).

    • Perform a lipid extraction (e.g., using a solid-phase extraction column).

  • Quantification:

    • Analyze the extracted samples by HPLC-MS to quantify the amount of released arachidonic acid relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In_Vitro_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - cPLA2α Enzyme - Substrate Vesicles - Test Compounds Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme and Test Compound Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate Vesicles Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Extract Lipids Incubate->Stop_Reaction HPLC_MS Quantify Arachidonic Acid by HPLC-MS Stop_Reaction->HPLC_MS Data_Analysis Calculate IC50 Value HPLC_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro cPLA2α inhibition assay.

Ex Vivo Whole Blood Assay

This assay evaluates the inhibitory effect of the compounds in a more physiologically relevant environment by measuring the production of arachidonic acid metabolites in human whole blood.[6][7]

Materials:

  • Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

  • cPLA2α activator (e.g., calcium ionophore A23187 or phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA))[6][7]

  • Test compounds (4-sulfamoylbenzoic acid derivatives) dissolved in DMSO

  • Internal standards for eicosanoids (e.g., deuterated prostaglandins and leukotrienes)

  • LC-MS/MS system

Protocol:

  • Blood Collection and Preparation:

    • Collect fresh human blood into tubes containing an anticoagulant.

  • Incubation with Inhibitor:

    • Aliquot the whole blood into microtiter plates.

    • Add the test compound at various concentrations and pre-incubate for a defined period.

  • Stimulation of cPLA2α Activity:

    • Add the cPLA2α activator (e.g., A23187 or TPA) to stimulate the release of arachidonic acid and subsequent eicosanoid production.

    • Incubate at 37°C for a specific time.

  • Sample Processing:

    • Stop the reaction by adding a cold quenching solution and placing the samples on ice.

    • Centrifuge to separate the plasma.

    • Add internal standards to the plasma samples.

  • Extraction of Eicosanoids:

    • Perform a solid-phase extraction of the eicosanoids from the plasma.

  • Quantification:

    • Analyze the extracted samples using a validated LC-MS/MS method to quantify the levels of various prostaglandins and leukotrienes.

  • Data Analysis:

    • Calculate the percentage of inhibition of eicosanoid production for each concentration of the test compound.

    • Determine the IC50 values for the inhibition of the production of specific eicosanoids.

Whole_Blood_Assay_Workflow Start Start Collect_Blood Collect Fresh Human Whole Blood Start->Collect_Blood Pre_incubate_Inhibitor Pre-incubate Blood with Test Compound Collect_Blood->Pre_incubate_Inhibitor Stimulate Stimulate with cPLA2α Activator (e.g., TPA) Pre_incubate_Inhibitor->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Process_Sample Stop Reaction and Separate Plasma Incubate->Process_Sample Extract_Eicosanoids Extract Eicosanoids from Plasma Process_Sample->Extract_Eicosanoids LC_MS_MS Quantify Eicosanoids by LC-MS/MS Extract_Eicosanoids->LC_MS_MS Data_Analysis Calculate IC50 Values LC_MS_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the ex vivo whole blood assay for cPLA2α inhibition.

References

Application Notes: Developing Selective Inhibitors from 4-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Sulfamoylbenzoic acid serves as a versatile scaffold in medicinal chemistry for the development of potent and selective enzyme inhibitors. Its chemical structure, featuring both a carboxylic acid and a sulfonamide group, allows for targeted modifications to achieve high affinity and selectivity for a variety of enzymatic targets. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of selective inhibitors derived from 4-sulfamoylbenzoic acid, with a focus on carbonic anhydrases (CAs), cytosolic phospholipase A2α (cPLA2α), and human nucleotide-binding domain and leucine-rich repeat-containing proteins (h-NTPDases).

Target Enzyme Families and Therapeutic Applications

Derivatives of 4-sulfamoylbenzoic acid have been successfully developed to target several enzyme families implicated in a range of pathologies:

  • Carbonic Anhydrases (CAs): These metalloenzymes are crucial for various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[1] The sulfonamide moiety of 4-sulfamoylbenzoic acid is a key pharmacophore for potent CA inhibition.[1]

  • Cytosolic Phospholipase A2α (cPLA2α): This enzyme is involved in the inflammatory cascade by releasing arachidonic acid, a precursor to prostaglandins and leukotrienes. Inhibitors of cPLA2α are being investigated as anti-inflammatory agents.[2][3]

  • Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases): These enzymes are involved in regulating extracellular nucleotide levels and have roles in thrombosis, inflammation, diabetes, and cancer.[4][5]

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the inhibitory potency (IC50 or Ki values) of various 4-sulfamoylbenzoic acid derivatives against their respective targets.

Table 1: Inhibition of Carbonic Anhydrase Isoforms

Compound/DerivativehCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)
Benzamide-4-sulfonamides5.3–334Low nanomolar/subnanomolarLow nanomolar/subnanomolarLow nanomolar/subnanomolar

Data compiled from studies on benzamides incorporating 4-sulfamoyl moieties.[6]

Table 2: Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

Compound IDModificationIC50 (µM)
3 N,N-disubstituted 4-sulfamoylbenzoic acid derivative19
79 Benzhydryl-substituted 5-chloro-2-methylindole derivative1.8
81 N-methylated analogue of 791.4
85 N-indolylethyl-substituted derivative0.25
88 Derivative with hydroxyethylethoxy radical0.66

Data from a study on N-substituted 4-sulfamoylbenzoic acid derivatives as cPLA2α inhibitors.[3]

Table 3: Inhibition of h-NTPDase Isoforms

Compound IDTarget IsoformIC50 (µM)
3i h-NTPDase12.88 ± 0.13
3f h-NTPDase20.27 ± 0.08
3j h-NTPDase20.29 ± 0.07
4d h-NTPDase20.13 ± 0.01
3i h-NTPDase30.72 ± 0.11
2d h-NTPDase80.28 ± 0.07

Data from studies on sulfamoyl benzamide derivatives.[4][5]

Experimental Protocols

I. General Synthesis of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives

This protocol describes a common synthetic route starting from 4-(chlorosulfonyl)benzoic acid.

Materials:

  • Methyl 4-(chlorosulfonyl)benzoate

  • Primary or secondary amine of choice (R1R2NH)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Sulfonamide Formation:

    • Dissolve methyl 4-(chlorosulfonyl)benzoate in an appropriate solvent such as DCM or THF.

    • Add a suitable base, like pyridine or TEA.

    • Slowly add the desired primary or secondary amine to the solution.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous work-up to isolate the intermediate product.

  • Ester Hydrolysis:

    • Dissolve the intermediate ester in methanol.

    • Add an aqueous solution of KOH or NaOH.

    • Heat the mixture to 70°C and stir for 5 hours.

    • After cooling, acidify the reaction mixture to precipitate the final N-substituted 4-sulfamoylbenzoic acid derivative.

    • Collect the product by filtration and purify as needed (e.g., by recrystallization).

II. Carbonic Anhydrase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of synthesized compounds against various CA isoforms.

Materials:

  • Recombinant human CA isoforms (e.g., hCA I, II, VII, IX)

  • Synthesized inhibitor compounds

  • 4-Nitrophenyl acetate (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the inhibitor compounds (typically 10 mM) in a suitable solvent (e.g., distilled-deionized water or DMSO).

    • Prepare serial dilutions of the inhibitor stock solutions to the desired final concentrations.

    • Prepare a solution of the substrate, 4-nitrophenyl acetate.

  • Enzyme Inhibition Assay:

    • Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

    • Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate.

    • Monitor the initial velocity of the reaction by measuring the absorbance of the product (4-nitrophenol) at a specific wavelength using a spectrophotometer.

    • Determine the uncatalyzed reaction rate and subtract it from the observed rates.

  • Data Analysis:

    • Calculate the inhibition constants (Ki) using non-linear least-squares methods and the Cheng-Prusoff equation.

III. h-NTPDase Inhibition Assay (Malachite Green Assay)

This protocol describes a colorimetric assay to measure the inhibitory effect of compounds on h-NTPDase activity.

Materials:

  • Recombinant h-NTPDase isoforms (e.g., h-NTPDase1, 2, 3, 8)

  • Synthesized inhibitor compounds

  • ATP or ADP (substrate)

  • Assay buffer (50 mM Tris-HCl, 5 mM CaCl2, pH 7.4)

  • Malachite green reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Assay Setup:

    • Add the assay buffer, substrate (ATP or ADP), and the inhibitor compound at the desired concentration to the wells of a 96-well plate.

    • Initiate the reaction by adding the h-NTPDase enzyme.

    • Incubate the plate for a defined period (e.g., 10 minutes) at room temperature.

  • Detection:

    • Stop the reaction and detect the released inorganic phosphate using a malachite green-based colorimetric method.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling and Experimental Workflow Diagrams

G General Synthesis Workflow for N-Substituted 4-Sulfamoylbenzoic Acid Derivatives start Methyl 4-(chlorosulfonyl)benzoate + Primary/Secondary Amine step1 Sulfonamide Formation (Pyridine or TEA, DCM/THF, RT, 16h) start->step1 intermediate Intermediate Ester step1->intermediate step2 Ester Hydrolysis (aq. KOH, Methanol, 70°C, 5h) intermediate->step2 product Final N-Substituted 4-Sulfamoylbenzoic Acid Derivative step2->product

Caption: General synthesis workflow.

G Carbonic Anhydrase Inhibition in Cancer hypoxia Tumor Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9 Upregulation of Carbonic Anhydrase IX (CAIX) hif1a->ca9 ph_regulation Extracellular Acidification & Intracellular Alkalinization ca9->ph_regulation tumor_progression Tumor Proliferation, Invasion, Metastasis ph_regulation->tumor_progression inhibitor 4-Sulfamoylbenzoic Acid Derivative (CAIX Inhibitor) inhibitor->ca9 Inhibits

Caption: CAIX inhibition in cancer.

G Workflow for cPLA2α Inhibition Assay start Prepare Reagents: Enzyme (cPLA2α), Inhibitor, Substrate (e.g., fluorescent phospholipid) step1 Pre-incubation: Enzyme + Inhibitor start->step1 step2 Initiate Reaction: Add Substrate step1->step2 step3 Monitor Reaction Progress (e.g., fluorescence increase) step2->step3 end Data Analysis: Calculate IC50 values step3->end

Caption: cPLA2α inhibition assay workflow.

References

Application Notes and Protocols: 4-Sulfamoylbenzoic Acid as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-sulfamoylbenzoic acid moiety is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the design and synthesis of a diverse array of therapeutic agents. Its inherent structural features, including an aromatic ring, a sulfonamide group, and a carboxylic acid, provide multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for utilizing 4-sulfamoylbenzoic acid and its derivatives in drug discovery, with a focus on their application as enzyme inhibitors and receptor modulators.

Overview of Therapeutic Applications

Derivatives of 4-sulfamoylbenzoic acid have been extensively explored as inhibitors of several key enzymes and as modulators of receptor activity. The primary areas of investigation include:

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is a classic zinc-binding motif, making 4-sulfamoylbenzoic acid derivatives potent inhibitors of carbonic anhydrases. These inhibitors have therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[1][2][3] By modifying the substituents on the sulfonamide nitrogen and the carboxylic acid, researchers can achieve isoform-selective inhibition.

  • Lysophosphatidic Acid (LPA) Receptor Agonism: Specific analogs of sulfamoylbenzoic acid have been identified as potent and selective agonists of the LPA2 receptor. The LPA signaling pathway is implicated in various physiological processes, including cell proliferation and survival, making LPA2 agonists potential candidates for therapeutic intervention in areas like tissue repair and protection from apoptosis.

  • Cytosolic Phospholipase A2α (cPLA2α) Inhibition: N-substituted 4-sulfamoylbenzoic acid derivatives have been investigated as inhibitors of cPLA2α, a critical enzyme in the inflammatory cascade responsible for the release of arachidonic acid.[4] Inhibition of this enzyme presents a promising strategy for the development of novel anti-inflammatory drugs.

General Synthetic Protocols

The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives is typically achieved through a two-step process involving sulfonamide formation followed by ester hydrolysis.[1]

General Synthesis of N-Aryl-N-Arylmethyl Substituted 4-Sulfamoylbenzoic Acids

Materials:

  • Methyl 4-(chlorosulfonyl)benzoate

  • Aniline or substituted aniline derivative

  • Pyridine or triethylamine

  • Benzyl chloride or appropriate (chloromethyl)naphthalene

  • Potassium carbonate (K2CO3)

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • Sulfonamide Formation:

    • Dissolve methyl 4-(chlorosulfonyl)benzoate in a mixture of DCM and/or THF.

    • Add the desired aniline derivative and pyridine or triethylamine to the solution.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting methyl N-aryl-4-sulfamoylbenzoate by column chromatography.

  • N-Alkylation:

    • Dissolve the purified methyl N-aryl-4-sulfamoylbenzoate in DMF.

    • Add K2CO3 and the appropriate benzyl chloride or (chloromethyl)naphthalene.

    • Heat the reaction mixture at 80°C for 6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting methyl N-aryl-N-arylmethyl-4-sulfamoylbenzoate by column chromatography.

  • Ester Hydrolysis:

    • Dissolve the purified ester in methanol.

    • Add an aqueous solution of KOH (20%).

    • Heat the reaction mixture at 70°C for 5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and acidify with a suitable acid (e.g., 1N HCl) to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain the final N-aryl-N-arylmethyl substituted 4-sulfamoylbenzoic acid.[5]

G start Methyl 4-(chlorosulfonyl)benzoate + Aniline Derivative step1 Sulfonamide Formation (Pyridine/TEA, DCM/THF) start->step1 intermediate1 Methyl N-Aryl-4-sulfamoylbenzoate step1->intermediate1 step2 N-Alkylation (Benzyl Halide, K2CO3, DMF) intermediate1->step2 intermediate2 Methyl N-Aryl-N-Arylmethyl-4-sulfamoylbenzoate step2->intermediate2 step3 Ester Hydrolysis (KOH, Methanol) intermediate2->step3 end N-Aryl-N-Arylmethyl 4-Sulfamoylbenzoic Acid step3->end

Caption: General Synthetic Workflow for N-Substituted 4-Sulfamoylbenzoic Acids.

Experimental Protocols for Biological Evaluation

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[6]

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds (derivatives of 4-sulfamoylbenzoic acid)

  • Acetazolamide (standard inhibitor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare a stock solution of p-NPA in DMSO or acetonitrile.

    • Prepare serial dilutions of the test compounds and acetazolamide in DMSO.

  • Assay Protocol:

    • To each well of a 96-well plate, add 158 µL of assay buffer.

    • Add 2 µL of the test compound dilution (or DMSO for control).

    • Add 20 µL of the CA enzyme solution.

    • Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Ki values can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare CA Enzyme Solution add_enzyme Add CA Enzyme prep_enzyme->add_enzyme prep_substrate Prepare p-NPA Substrate add_substrate Add p-NPA Substrate prep_substrate->add_substrate prep_compounds Prepare Test Compound Dilutions add_compound Add Test Compound/Control prep_compounds->add_compound add_buffer Add Assay Buffer to Plate add_buffer->add_compound add_compound->add_enzyme pre_incubate Pre-incubate (10 min) add_enzyme->pre_incubate pre_incubate->add_substrate measure Measure Absorbance (405 nm) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50/Ki calc_inhibition->det_ic50

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
LPA2 Receptor Agonist Assay (Calcium Mobilization)

This assay measures the activation of the LPA2 receptor by monitoring the transient increase in intracellular calcium concentration upon agonist binding.

Materials:

  • Cell line expressing the human LPA2 receptor (e.g., HCT-116, or engineered cell lines like RH7777 or CHO cells)

  • Test compounds (derivatives of 4-sulfamoylbenzoic acid)

  • LPA (as a standard agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Preparation:

    • Seed the LPA2-expressing cells in a 96-well plate and grow to confluence.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • Assay Protocol:

    • Wash the cells with the assay buffer.

    • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

    • Inject the test compound at various concentrations into the wells.

    • Immediately record the fluorescence intensity over time to measure the calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

Cytosolic Phospholipase A2α (cPLA2α) Inhibition Assay

This assay measures the inhibition of cPLA2α activity by quantifying the release of a fluorescent fatty acid from a synthetic substrate.

Materials:

  • Recombinant human cPLA2α

  • Fluorescent substrate (e.g., 7-hydroxycoumarinyl-γ-linolenate)

  • Test compounds (derivatives of 4-sulfamoylbenzoic acid)

  • Assay buffer (e.g., Tris-HCl buffer containing CaCl2)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Protocol:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the test compound dilution (or DMSO for control).

    • Add the cPLA2α enzyme solution.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding the fluorescent substrate.

    • Measure the increase in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the fluorescence vs. time curve.

    • Determine the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Quantitative Data Summary

The following tables summarize the inhibitory or agonistic activities of representative 4-sulfamoylbenzoic acid derivatives against their respective targets.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by 4-Sulfamoylbenzoic Acid Derivatives

Compound IDSubstitution PatternhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
A 4-Sulfamoyl-benzenecarboxamide-Low nMLow nMLow nM[1]
B 4-Chloro-3-sulfamoyl-benzenecarboxamideHigher affinity than for CA IILow nM-Low nM[1]
C N-((4-sulfamoylphenyl)carbamothioyl) amide13.3 - 87.65.3 - 384.3--[7]
D 2,4-dichloro-5-sulfamoylbenzoic acid oxime ester-3.7 - 84.4SelectiveSelective[8]
Acetazolamide Standard Inhibitor25012.5255.7[7]

Table 2: Agonist Activity of Sulfamoylbenzoic Acid Analogues at the LPA2 Receptor

Compound IDModificationsLPA2 EC50 (nM)Reference
4 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid~2000[2]
5 Four-carbon linkerNanomolar range[2]
11d 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid0.00506[2]
LPA 18:1 Natural Ligand1.40[2]

Table 3: Inhibition of Cytosolic Phospholipase A2α by N-Substituted 4-Sulfamoylbenzoic Acid Derivatives

Compound IDSubstitution PatterncPLA2α IC50 (µM)Reference
3 N,N-disubstituted 4-sulfamoylbenzoic acid19[4]
85 Benzhydrylindole-substituted derivative0.25[4]
88 Benzhydrylindole-substituted derivative0.66[4]

Signaling Pathway and Logical Relationships

Carbonic Anhydrase in pH Regulation and Pathophysiology

Carbonic anhydrases play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide. In pathological conditions such as cancer, tumor-associated isoforms like CA IX and CA XII are overexpressed and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these isoforms can disrupt this process.

G cluster_cell Tumor Cell CO2 CO2 + H2O CAIX CA IX / CA XII CO2->CAIX Catalysis H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 Extracellular Acidic Tumor Microenvironment HCO3->Extracellular Export CAIX->H2CO3 Inhibitor 4-Sulfamoylbenzoic Acid Derivative Inhibitor->CAIX Inhibits Growth Tumor Growth & Metastasis Extracellular->Growth Promotes

Caption: Role of Carbonic Anhydrase IX/XII in Tumor Acidification.
LPA2 Receptor Signaling Cascade

Activation of the G-protein coupled LPA2 receptor by an agonist initiates a downstream signaling cascade, often involving the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger in various cellular processes.

G Agonist 4-Sulfamoylbenzoic Acid Derivative (Agonist) LPA2R LPA2 Receptor Agonist->LPA2R Binds & Activates Gq Gq Protein LPA2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Proliferation, Survival) DAG->Cellular_Response Ca_release->Cellular_Response

Caption: LPA2 Receptor Signaling Pathway.

These detailed notes and protocols provide a comprehensive guide for researchers interested in leveraging the 4-sulfamoylbenzoic acid scaffold for the development of novel therapeutic agents. The versatility of this chemical starting point, combined with robust and well-characterized biological assays, makes it an attractive platform for drug discovery endeavors.

References

In Vitro Evaluation of 4-Sulfamoylbenzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of 4-sulfamoylbenzoic acid derivatives. This class of compounds has demonstrated significant therapeutic potential by targeting a range of enzymes and cellular pathways implicated in various diseases, including glaucoma, cancer, and diabetes. The following sections detail quantitative inhibitory data, step-by-step experimental methodologies for key assays, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: In Vitro Inhibitory Activity

The biological efficacy of 4-sulfamoylbenzoic acid derivatives is closely tied to the specific substitutions on the core scaffold. The following tables summarize the quantitative in vitro inhibitory data of representative derivatives against several key enzyme targets.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by 4-Sulfamoylbenzoic Acid Derivatives

Compound/DerivativehCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
4-Sulfamoylbenzoic acidWeak Inhibitor----[1]
4-Sulfamoyl-benzenecarboxamidesModerate to High AffinityLow Nanomolar AffinityLow Nanomolar Affinity--[2]
4-Chloro-3-sulfamoyl-benzenecarboxamidesHigher affinity than for CA IIHigh Affinity---[2]
4-Sulfamoylphenyl/sulfocoumarin benzamides (Series 5a-r)Less EffectiveNanomolar RangeLess EffectiveLess EffectiveLess Effective[3]
Sulfocoumarins (Series 7a-q)Very Weak/IneffectiveVery Weak/Ineffective-High Nanomolar to MicromolarHigh Nanomolar to Micromolar[3]

Table 2: Inhibition of Other Key Enzymes by 4-Sulfamoylbenzoic Acid Derivatives

Compound/Derivative ClassTarget EnzymeIC50Reference
N-Substituted 4-sulfamoylbenzoic acid derivativesCytosolic Phospholipase A2α (cPLA2α)Submicromolar to 5.8 µM[4]
Sulfamoyl-benzamides (e.g., 3i)h-NTPDase12.88 ± 0.13 µM[5][6]
Sulfamoyl-benzamides (e.g., 3f, 3j, 4d)h-NTPDase20.13 - 0.29 µM[5][6]
Sulfamoyl-benzamides (e.g., 3i)h-NTPDase30.72 ± 0.11 µM[5][6]
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)h-NTPDase80.28 ± 0.07 µM[6]
N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamideα-glucosidase10.13 µM[7]
N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamideα-amylase1.52 µM[7]

Table 3: Anticancer Activity of 4-Sulfamoylbenzoic Acid Derivatives

Compound/Derivative ClassCancer Cell LineActivityReference
Sulfamoyl benz(sulfon)amidesMCF-7 (Breast), K-562 (Bone marrow), HeLa (Cervical)Selective cytotoxicity towards cancerous cells[8]
1H-pyrazol-4-yl benzamidesMCF-7 (Breast), K-562 (Bone marrow), HeLa (Cervical)Selective cytotoxicity towards cancerous cells[8]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activity of 4-sulfamoylbenzoic acid derivatives.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This method measures the CA-catalyzed hydration of CO₂ by monitoring the resulting pH change.

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase (hCA) isoforms

  • Test derivatives and a standard inhibitor (e.g., Acetazolamide)

  • Assay Buffer: 20 mM HEPES, pH 7.4

  • CO₂-saturated water (substrate)

  • pH indicator (e.g., pyranine or phenol red)[9][10]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).

    • Dilute the purified hCA enzyme in the assay buffer to the desired concentration.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.

  • Enzyme-Inhibitor Pre-incubation:

    • In a reaction tube, mix the hCA enzyme solution with the desired concentration of the test derivative or vehicle control.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Kinetic Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

    • Monitor the change in absorbance or fluorescence of the pH indicator over time.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the kinetic trace.

    • Determine the percent inhibition by comparing the rates in the presence and absence of the inhibitor.

    • Calculate Ki values using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Inhibitor, Buffer, Substrate) pre_incubate Pre-incubate Enzyme with Inhibitor prep_reagents->pre_incubate mix Rapidly Mix Enzyme-Inhibitor with CO2 Substrate in Stopped-Flow pre_incubate->mix measure Monitor pH Change (Absorbance/Fluorescence) mix->measure calc_rates Calculate Initial Reaction Rates measure->calc_rates calc_inhibition Calculate Percent Inhibition calc_rates->calc_inhibition calc_ki Determine Ki Values calc_inhibition->calc_ki

Workflow for the stopped-flow carbonic anhydrase inhibition assay.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.[11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Cell Treatment:

    • Treat the cells with serial dilutions of the test derivatives and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the derivative concentration.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Derivatives seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Workflow for the MTT cytotoxicity assay.
Protocol 3: α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[5]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test derivatives and a positive control (e.g., Acarbose)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add phosphate buffer, the test derivative at various concentrations, and the α-glucosidase solution.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding the pNPG substrate solution.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination:

    • Stop the reaction by adding the sodium carbonate solution.

  • Absorbance Measurement:

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis:

    • Calculate the percentage of α-glucosidase inhibition.

    • Determine the IC50 value from the dose-response curve.

Protocol 4: h-NTPDase Inhibition Assay (Malachite Green Method)

This assay quantifies the activity of h-NTPDases by measuring the inorganic phosphate (Pi) released from ATP hydrolysis.[12]

Materials:

  • Recombinant human NTPDase isoforms

  • Test derivatives

  • Assay Buffer (e.g., 80 mM Tris, 5 mM CaCl₂, pH 7.4)[7]

  • ATP solution (substrate)

  • Malachite Green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, the test derivative at various concentrations, and the h-NTPDase enzyme solution.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes.[12]

  • Reaction Initiation:

    • Start the reaction by adding the ATP substrate solution.

  • Incubation:

    • Incubate the plate at 37°C for 15-30 minutes.[12]

  • Reaction Termination and Color Development:

    • Stop the reaction and develop the color by adding the Malachite Green reagent.

  • Absorbance Measurement:

    • Measure the absorbance at approximately 630 nm.[12]

  • Data Analysis:

    • Calculate the percentage of h-NTPDase inhibition.

    • Determine the IC50 value.

Signaling Pathways

Carbonic Anhydrase IX (CA IX) in the Tumor Microenvironment

CA IX is a tumor-associated protein that is induced by hypoxia and plays a crucial role in pH regulation, promoting cancer cell survival and invasion.[2] Inhibition of CA IX can disrupt these processes.

cluster_ph_regulation pH Regulation cluster_invasion Invasion & Metastasis hypoxia Hypoxia in Tumor Microenvironment hif1a HIF-1α Stabilization hypoxia->hif1a ca9 Carbonic Anhydrase IX (CA IX) Expression hif1a->ca9 co2_h2o CO₂ + H₂O rho_gtpase Rho-GTPase Signaling ca9->rho_gtpase modulates h_hco3 H⁺ + HCO₃⁻ co2_h2o->h_hco3 CA IX Catalysis extracellular_acidosis Extracellular Acidosis h_hco3->extracellular_acidosis intracellular_alkalinization Intracellular Alkalinization h_hco3->intracellular_alkalinization emt Epithelial-Mesenchymal Transition (EMT) extracellular_acidosis->emt promotes cell_motility Increased Cell Motility & Invasion intracellular_alkalinization->cell_motility supports rho_gtpase->emt emt->cell_motility

Role of CA IX in the tumor microenvironment.
Carbonic Anhydrase II (CA II) in Aqueous Humor Secretion

CA II is highly expressed in the ciliary epithelium and is a key enzyme in the production of aqueous humor.[13] Its inhibition is a primary mechanism for lowering intraocular pressure in the treatment of glaucoma.

cluster_ciliary_epithelium Ciliary Epithelial Cell cluster_aqueous_humor Aqueous Humor co2_h2o CO₂ + H₂O h_hco3 H⁺ + HCO₃⁻ co2_h2o->h_hco3 Catalysis ca2 Carbonic Anhydrase II (CA II) hco3_transport HCO₃⁻ Transport h_hco3->hco3_transport h_exchange H⁺ Exchange h_hco3->h_exchange solute_secretion Solute Secretion (e.g., Na⁺, HCO₃⁻) hco3_transport->solute_secretion osmotic_gradient Osmotic Gradient solute_secretion->osmotic_gradient water_flux Water Flux osmotic_gradient->water_flux ah_formation Aqueous Humor Formation water_flux->ah_formation inhibitor 4-Sulfamoylbenzoic Acid Derivative (CAI) inhibitor->ca2 Inhibits

Mechanism of CA II in aqueous humor secretion.

References

Application Notes and Protocols for Cell-Based Assays: Evaluating 4-Sulfamoylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cell-based evaluation of 4-sulfamoylbenzoic acid analogs. This class of compounds has garnered significant interest as inhibitors of carbonic anhydrases, particularly the tumor-associated isoform IX (CA IX), and has shown potential in targeting other key proteins in cellular signaling. This document outlines detailed protocols for relevant cell-based assays, presents quantitative data for exemplary analogs, and provides visual diagrams of key signaling pathways and experimental workflows to facilitate robust preclinical assessment.

Biological Targets and Rationale

4-Sulfamoylbenzoic acid serves as a scaffold for developing inhibitors of several key proteins implicated in pathological conditions, most notably cancer. The primary targets for analogs of this compound include:

  • Carbonic Anhydrase IX (CA IX): A transmembrane enzyme overexpressed in many solid tumors in response to hypoxia.[1] CA IX contributes to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis.[1][2] Inhibition of CA IX is a validated therapeutic strategy for hypoxic tumors.[3]

  • Other Carbonic Anhydrase Isoforms: Analogs may also inhibit other CA isoforms such as CA I, II, and VII, which are involved in various physiological processes.[4][5] Selectivity for CA IX over other isoforms is a critical parameter in drug development.

  • Lysophosphatidic Acid Receptor 2 (LPA2): Some sulfamoyl benzoic acid analogs have been identified as specific agonists of the LPA2 receptor, which is involved in cell survival and mucosal protection.[6]

  • Cytosolic Phospholipase A2α (cPLA2α): Certain N-substituted 4-sulfamoylbenzoic acid derivatives have been shown to inhibit cPLA2α, an enzyme involved in inflammatory processes.

Given the prominent role of CA IX in cancer, this document will focus on assays relevant to its inhibition and the downstream cellular consequences.

Quantitative Data: Inhibitory Activity of 4-Sulfamoylbenzoic Acid Analogs

The following table summarizes the in vitro inhibitory activity of selected 4-sulfamoylbenzoic acid analogs against various human carbonic anhydrase (hCA) isoforms. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).

Compound IDR-Group on SulfamoylhCA I (Ki/IC50, nM)hCA II (Ki/IC50, nM)hCA VII (Ki/IC50, nM)hCA IX (Ki/IC50, nM)Reference
1 -H5.3 - 334Low nanomolarLow nanomolarLow nanomolar[4]
2 -CH2CH3140---[5]
3a -C(O)CH313.3 - 87.65.3 - 384.31.1 - 13.5-[7]
SLC-0111 Ureido-substituted---Potent[8]
Carzenide -HStrong---[9]

Note: This table is a compilation of data from multiple sources and serves as an example. "Low nanomolar" indicates high potency where specific values were not provided in the source. "-" indicates data not available.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways relevant to the targets of 4-sulfamoylbenzoic acid analogs.

HER2_Signaling_Pathway Ligand Ligand (e.g., EGF, NRG) HER_Family HER Family Receptors (HER1, HER3, HER4) Ligand->HER_Family Binds Dimerization Heterodimerization HER_Family->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway.

STAT3_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 pSTAT3 (Active) STAT3_inactive->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Nucleus->Gene_Expression Regulates

Caption: STAT3 Signaling Pathway.

Experimental Workflows

The following diagram outlines a general workflow for screening and characterizing 4-sulfamoylbenzoic acid analogs.

Experimental_Workflow Start Start: Analog Synthesis Primary_Screen Primary Screen: In vitro CA Inhibition Assay (e.g., Stopped-Flow) Start->Primary_Screen Hit_Selection Hit Selection: Potent & Selective Analogs Primary_Screen->Hit_Selection Hit_Selection->Start No (Redesign) Cell_Viability Cell-Based Assay: Cell Viability (MTT/CTG) (e.g., HeLa, MDA-MB-231) Hit_Selection->Cell_Viability Yes Downstream_Analysis Downstream Analysis: - Western Blot (pSTAT3, HIF-1α) - Migration Assay - Apoptosis Assay Cell_Viability->Downstream_Analysis Lead_Optimization Lead Optimization Downstream_Analysis->Lead_Optimization

References

Application Notes and Protocols: High-Throughput Screening of Sulfamoylbenzoic Acid Compounds for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1][2] Their involvement in the pathology of diseases such as glaucoma, epilepsy, and certain cancers has established them as significant therapeutic targets.[2][3][4] Sulfonamide-based compounds, including sulfamoylbenzoic acids, are a well-established class of potent CA inhibitors.[2][5][6] This document provides a detailed experimental workflow and protocols for the high-throughput screening (HTS) of a library of sulfamoylbenzoic acid compounds to identify and characterize novel CA inhibitors.

The screening strategy is centered around a colorimetric assay that monitors the esterase activity of carbonic anhydrase.[7][8] In this assay, CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP), which can be quantified spectrophotometrically. The presence of an inhibitor reduces the rate of this reaction, providing a direct measure of its potency.

Signaling Pathway and Therapeutic Rationale

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+).[1][9] This reaction is fundamental to maintaining acid-base homeostasis in the body.[1][2] In specific tissues, the overactivity of certain CA isozymes can contribute to disease. For instance, in the eye, CA II is involved in the production of aqueous humor, and its inhibition can lower intraocular pressure, providing a therapeutic approach for glaucoma.[4][5] The diagram below illustrates the basic role of carbonic anhydrase in pH regulation.

CO2 CO₂ + H₂O CA Carbonic Anhydrase CO2->CA H2CO3 H₂CO₃ (Carbonic Acid) HCO3 HCO₃⁻ (Bicarbonate) + H⁺ H2CO3->HCO3 Dissociation H2CO3->CA Dehydration HCO3->H2CO3 Association CA->H2CO3 Hydration

Caption: Role of Carbonic Anhydrase in CO2 hydration.

Experimental Workflow

The high-throughput screening campaign for identifying novel sulfamoylbenzoic acid-based CA inhibitors follows a multi-stage process, from initial screening to hit confirmation and characterization. This systematic approach is designed to efficiently identify potent and selective inhibitors while minimizing false positives.[10]

cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Hit Characterization A Compound Library (Sulfamoylbenzoic Acids) B Single-Concentration Screening Assay (e.g., 10 µM) A->B C Identify Primary Hits (% Inhibition > 50%) B->C D Re-test Primary Hits C->D E Dose-Response Assay (Multiple Concentrations) D->E F Determine IC₅₀ Values E->F G Select Potent Hits (Low IC₅₀) F->G H Orthogonal Assays (e.g., alternative substrate) G->H I Selectivity Profiling (Other CA Isoforms) H->I

Caption: High-throughput screening workflow.

Experimental Protocols

Materials and Reagents
  • Carbonic Anhydrase (CA) Enzyme: Human recombinant CA isozyme (e.g., CA II)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Compound Diluent: 100% DMSO

  • Positive Control: Acetazolamide (a known CA inhibitor)

  • Microplates: 96-well or 384-well clear, flat-bottom plates

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve lyophilized CA in cold Assay Buffer. Aliquot and store at -80°C.

  • CA Working Solution: On the day of the assay, dilute the CA stock solution to the desired final concentration in cold Assay Buffer.

  • Substrate Stock Solution (30 mM p-NPA): Dissolve p-NPA in 100% DMSO. This solution should be prepared fresh.

  • Compound and Control Plates: Prepare serial dilutions of the sulfamoylbenzoic acid library compounds and acetazolamide in 100% DMSO.

Assay Protocol for Primary Screening
  • Compound Addition: Add 1 µL of each test compound solution (at a single concentration, e.g., 10 µM final) or control (DMSO for negative control, acetazolamide for positive control) to the appropriate wells of the microplate.

  • Enzyme Addition: Add 50 µL of the CA working solution to all wells except the blank wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 50 µL of the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

Dose-Response Assay Protocol

This protocol is similar to the primary screening, with the key difference being the use of multiple concentrations of the "hit" compounds.

  • Compound Addition: Add 1 µL of each hit compound at various concentrations (typically a 10-point serial dilution) to the wells.

  • Follow steps 2-5 from the Primary Screening Protocol.

Data Presentation and Analysis

Data Analysis
  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of DMSO control)] * 100

  • Determine the IC50 value for each hit compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.[11]

Data Summary Tables

Table 1: Primary Screening Results

Compound IDConcentration (µM)% InhibitionHit (Yes/No)
Compound A1085.2Yes
Compound B1012.5No
Compound C1092.1Yes
Acetazolamide198.5Yes

Table 2: Dose-Response and IC50 Values for Confirmed Hits

Compound IDIC50 (nM)Hill Slope
Compound A75.31.10.992
Compound C22.80.90.998
Acetazolamide12.51.00.999

Hit Confirmation and Characterization

Compounds that demonstrate potent inhibition in the primary and dose-response assays should be subjected to further characterization to confirm their mechanism of action and assess their selectivity.

  • Orthogonal Assays: To rule out assay artifacts, confirmed hits should be tested in an alternative assay format. This could involve using a different substrate or a biophysical method such as thermal shift assay or surface plasmon resonance to confirm direct binding to the enzyme.

  • Selectivity Profiling: The potency of the confirmed hits should be evaluated against a panel of other CA isozymes (e.g., CA I, CA IV, CA IX) to determine their selectivity profile. High selectivity for the target isozyme is often a desirable characteristic for a therapeutic candidate.[6]

By following this comprehensive workflow, researchers can effectively screen libraries of sulfamoylbenzoic acid compounds to identify and characterize novel and potent carbonic anhydrase inhibitors for potential therapeutic development.

References

Application Notes and Protocols: 4-Sulfamoylbenzoic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Sulfamoylbenzoic Acid as a Molecular Fragment

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight compounds, known as fragments, for weak but efficient binding to a biological target.[1][2] These initial hits then serve as starting points for optimization into more potent, drug-like molecules.[1][2] 4-Sulfamoylbenzoic acid is an exemplary fragment that can be utilized in FBDD campaigns. Its structure incorporates key features—a sulfonamide group capable of acting as a zinc-binding group in metalloenzymes and a carboxylic acid for hydrogen bonding interactions, attached to a rigid phenyl ring that provides a scaffold for chemical elaboration. This document provides detailed application notes and protocols for the use of 4-sulfamoylbenzoic acid in FBDD.

Physicochemical Properties and "Rule of Three" Compliance

For a molecule to be considered a suitable fragment, it should generally adhere to the "Rule of Three," which defines desirable physicochemical properties for fragments.[1][3][4][5] 4-Sulfamoylbenzoic acid aligns well with these principles, making it an excellent candidate for fragment libraries.

PropertyValue"Rule of Three" GuidelineReference
Molecular Weight201.20 g/mol < 300 Da[6][7][8]
cLogP~0.5≤ 3[7]
Hydrogen Bond Donors3 (amine and hydroxyl)≤ 3[7]
Hydrogen Bond Acceptors4 (carbonyl and sulfonyl oxygens)≤ 3[7]
Rotatable Bonds2≤ 3

Note: While the number of hydrogen bond acceptors is technically four, the overall profile of 4-sulfamoylbenzoic acid is highly favorable for a fragment.

Fragment-Based Drug Discovery Workflow Using 4-Sulfamoylbenzoic Acid

A typical FBDD campaign involves several stages, from initial screening to hit-to-lead optimization. The following diagram illustrates a general workflow applicable to using 4-sulfamoylbenzoic acid as a starting fragment.

FBDD_Workflow cluster_screening Hit Identification cluster_optimization Hit-to-Lead Optimization Fragment_Library Fragment Library (including 4-sulfamoylbenzoic acid) Primary_Screening Primary Screening (SPR, NMR, DSF) Fragment_Library->Primary_Screening Target_Preparation Target Protein Preparation Target_Preparation->Primary_Screening Hit_Confirmation Hit Confirmation & Validation Primary_Screening->Hit_Confirmation Hits Structural_Biology Structural Biology (X-ray Crystallography, NMR) Hit_Confirmation->Structural_Biology Confirmed Hits Fragment_Elaboration Fragment Elaboration (Growing, Linking) Structural_Biology->Fragment_Elaboration Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) Fragment_Elaboration->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

Caption: A general workflow for a fragment-based drug discovery campaign.

Application Example: Carbonic Anhydrase Inhibition

While direct FBDD screening data for 4-sulfamoylbenzoic acid is not extensively published, its derivatives are well-documented as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. This makes it a valuable case study for the potential elaboration of a 4-sulfamoylbenzoic acid fragment hit. The sulfonamide moiety of 4-sulfamoylbenzoic acid can act as a zinc-binding group within the active site of CAs.

Quantitative Data: Inhibitory Activity of 4-Sulfamoylbenzoic Acid Derivatives

The following table summarizes the inhibition constants (Ki) of several derivatives of 4-sulfamoylbenzoic acid against various human carbonic anhydrase (hCA) isoforms. This data illustrates how chemical modifications to the parent fragment can lead to highly potent and selective inhibitors.

CompoundModification from 4-Sulfamoylbenzoic AcidhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Derivative 1 N-(4-methoxyphenyl)acetamide34.83.7--
Derivative 2 N-(4-chlorophenyl)acetamide-4.4--
Derivative 3 N-(4-fluorophenyl)acetamide-5.6--
Derivative 4 N-(4-methylbenzyl)acetamide-3.84.1-
Derivative 5 N-(4-chlorobenzyl)acetamide-3.8--
Derivative 6 N-(2-methylbenzyl)acetamide34.8---

Note: Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

The following are detailed protocols for key experiments in an FBDD campaign using 4-sulfamoylbenzoic acid.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect and quantify binding interactions in real-time without the need for labels.[9][10][11]

SPR_Workflow start Start immobilize Immobilize Target Protein on Sensor Chip start->immobilize prepare_fragments Prepare Fragment Solutions (e.g., 200 µM 4-sulfamoylbenzoic acid) immobilize->prepare_fragments inject_fragments Inject Fragments over Sensor Surface prepare_fragments->inject_fragments detect_binding Detect Binding Events (Change in Refractive Index) inject_fragments->detect_binding regenerate Regenerate Sensor Surface detect_binding->regenerate analyze Analyze Sensorgrams (Determine Hits) detect_binding->analyze All Fragments Screened regenerate->inject_fragments Next Fragment end End analyze->end

Caption: Workflow for primary fragment screening using Surface Plasmon Resonance.

Methodology:

  • Target Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein (e.g., carbonic anhydrase) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the chip surface.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.

  • Fragment Screening:

    • Prepare a stock solution of 4-sulfamoylbenzoic acid in 100% DMSO.

    • Dilute the fragment to the desired screening concentration (e.g., 200 µM) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO).[12] The final DMSO concentration should be matched between all samples and the running buffer.[9]

    • Inject the fragment solution over the target and reference flow cells at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate a sensorgram. A significant increase in RU in the target channel relative to the reference channel indicates a binding event.

    • After each injection, regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., high salt buffer or a brief change in pH) to remove the bound fragment.

  • Hit Validation:

    • For fragments that show a positive binding signal, perform a dose-response analysis by injecting a series of increasing concentrations of the fragment.

    • Analyze the resulting sensorgrams to determine the dissociation constant (KD), which quantifies the binding affinity.

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[13][14][15]

XRay_Workflow start Start crystallize Crystallize Target Protein start->crystallize soak Soak Crystals in Fragment Solution (e.g., 10 mM 4-sulfamoylbenzoic acid) crystallize->soak collect_data Collect X-ray Diffraction Data soak->collect_data process_data Process Data and Solve Structure collect_data->process_data analyze_density Analyze Electron Density Map for Fragment Binding process_data->analyze_density refine_model Refine Protein-Fragment Complex Structure analyze_density->refine_model Binding Observed end End refine_model->end

Caption: Workflow for determining the binding mode of a fragment via X-ray crystallography.

Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions for the purified target protein using commercially available or in-house screens.

    • Optimize the identified crystallization condition to produce large, well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a soaking solution containing a high concentration of 4-sulfamoylbenzoic acid (e.g., 1-10 mM) in a cryoprotectant-containing buffer that is compatible with the protein crystals.

    • Transfer a protein crystal into a drop of the soaking solution and incubate for a defined period (e.g., a few hours to overnight).

  • Data Collection and Processing:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain a set of structure factors.

  • Structure Solution and Analysis:

    • Solve the crystal structure using molecular replacement with a previously determined structure of the apo-protein.

    • Calculate an electron density map. Carefully inspect the map, particularly in the active or allosteric sites, for unmodeled electron density that corresponds to the bound fragment.

    • If a clear density for the fragment is observed, build the fragment into the model and perform crystallographic refinement.

    • Analyze the final refined structure to understand the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between 4-sulfamoylbenzoic acid and the target protein. This information will guide the subsequent hit-to-lead optimization.

Protocol 3: Orthogonal Hit Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting weak binding and can provide information on the binding site of a fragment on the protein.[13][16][17]

Methodology (Protein-Observed 2D ¹H-¹⁵N HSQC):

  • Protein Preparation:

    • Express and purify the target protein with uniform ¹⁵N-labeling.

    • Prepare a concentrated, stable sample of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

  • NMR Screening:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.

    • Prepare a solution of 4-sulfamoylbenzoic acid at a concentration significantly higher than the protein concentration (e.g., 100-fold molar excess).

    • Add the fragment solution to the protein sample and acquire another 2D ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the reference spectrum with the spectrum containing the fragment.

    • Identify peaks that show significant chemical shift perturbations (CSPs) or line broadening upon fragment addition. These changes indicate that the corresponding amino acid residues are in or near the binding site of the fragment.

    • Mapping these perturbed residues onto the 3D structure of the protein can reveal the location of the binding pocket.

  • Affinity Determination (Optional):

    • Perform a titration by acquiring a series of 2D ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment.

    • Monitor the CSPs of specific peaks as a function of fragment concentration and fit the data to a binding isotherm to estimate the KD.

Conclusion

4-Sulfamoylbenzoic acid is a versatile and effective fragment for use in FBDD campaigns. Its favorable physicochemical properties and the presence of key functional groups make it an excellent starting point for identifying novel inhibitors against a range of biological targets. The protocols outlined in this document provide a comprehensive guide for researchers to screen, validate, and characterize the binding of 4-sulfamoylbenzoic acid and its analogs, ultimately facilitating the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Sulfamoylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 4-sulfamoylbenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-sulfamoylbenzoic acid?

A1: The most prevalent and established method for synthesizing 4-sulfamoylbenzoic acid is a two-step process. It begins with the chlorosulfonation of a benzoic acid derivative, followed by amination of the resulting sulfonyl chloride. This approach is widely used due to the availability of starting materials and its scalability.

Q2: What are the critical reaction parameters to control for optimal yield and purity?

A2: To achieve high yield and purity, careful control of several parameters is crucial. These include reaction temperature, the ratio of reactants, and the duration of the reaction. Precise control helps to minimize the formation of byproducts and ensures the complete conversion of starting materials.

Q3: How can the purity of the final product be assessed?

A3: The purity of 4-sulfamoylbenzoic acid can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC is useful for quantifying purity, while NMR spectroscopy helps in confirming the chemical structure of the compound.[1]

Q4: What is a suitable solvent for the recrystallization of 4-sulfamoylbenzoic acid?

A4: An ethanol-water mixture is commonly used for the recrystallization of 4-sulfamoylbenzoic acid.[1] The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.

Troubleshooting Guides

Issue 1: Low Yield of 4-Sulfamoylbenzoic Acid

Symptoms:

  • The isolated product mass is significantly lower than the theoretical yield.

  • A large amount of water-soluble compounds are detected in the aqueous workup.

Potential Causes and Solutions:

Potential CauseRecommended Action
Incomplete Chlorosulfonation Ensure the reaction goes to completion by monitoring it with TLC or HPLC. Consider increasing the reaction time or temperature if necessary.
Hydrolysis of the Sulfonyl Chloride Intermediate The chlorosulfonyl group is highly reactive and prone to hydrolysis.[2] During the workup, pour the reaction mixture onto crushed ice quickly to keep the temperature low (0-5°C). Filter the precipitated product immediately to minimize its contact with the acidic aqueous solution.[2]
Product Loss During Workup Minimize the amount of cold solvent used for washing the final product to avoid significant dissolution. Ensure the pH is correctly adjusted during precipitation to maximize the recovery of the product.
Sub-optimal Amination Conditions Ensure an adequate excess of the aminating agent is used. The reaction temperature should be controlled to prevent side reactions.

Low_Yield_Troubleshooting start Low Yield Observed check_chlorosulfonation Check for Complete Chlorosulfonation start->check_chlorosulfonation check_hydrolysis Investigate Hydrolysis of Intermediate check_chlorosulfonation->check_hydrolysis Complete solution_chlorosulfonation Increase Reaction Time/ Temperature check_chlorosulfonation->solution_chlorosulfonation Incomplete check_workup Review Workup Procedure check_hydrolysis->check_workup No Evidence solution_hydrolysis Rapid Quenching at Low Temp. Immediate Filtration check_hydrolysis->solution_hydrolysis Evidence Found optimize_amination Optimize Amination Step check_workup->optimize_amination Optimized solution_workup Minimize Wash Solvent/ Optimize pH check_workup->solution_workup Product Loss solution_amination Increase Amine Excess/ Control Temperature optimize_amination->solution_amination Sub-optimal

Issue 2: Impure 4-Sulfamoylbenzoic Acid

Symptoms:

  • Broad melting point range of the final product.

  • Presence of unexpected signals in NMR or extra peaks in HPLC analysis.

  • Discoloration of the final product.

Potential Causes and Solutions:

Potential CauseRecommended Action
Disulfonation This side reaction is favored by a large excess of chlorosulfonic acid and/or high reaction temperatures.[2] Use a smaller excess of the sulfonating agent and maintain a lower reaction temperature.
Formation of Sulfone Byproduct The formation of a sulfone byproduct can occur if the reaction temperature is too high. Maintain a lower reaction temperature throughout the addition of reagents and the subsequent reaction time.
Incomplete Removal of Starting Materials Monitor the reaction to ensure all starting material is consumed. If starting material remains, consider adjusting reaction time or temperature. Purify the crude product thoroughly via recrystallization.
Residual Acid from Workup Wash the filtered product thoroughly with cold water until the filtrate is neutral to pH paper.
Colored Impurities If the product is discolored, consider adding activated carbon during the workup process to decolorize the solution before precipitation.[1]

Purity_Troubleshooting start Impure Product (Low Purity) check_disulfonation Analyze for Disulfonation start->check_disulfonation check_sulfone Check for Sulfone Byproduct check_disulfonation->check_sulfone Absent solution_disulfonation Reduce Excess Chlorosulfonic Acid/ Lower Temperature check_disulfonation->solution_disulfonation Present check_starting_material Residual Starting Material? check_sulfone->check_starting_material Absent solution_sulfone Maintain Lower Reaction Temperature check_sulfone->solution_sulfone Present check_workup_purity Review Workup and Purification check_starting_material->check_workup_purity Absent solution_starting_material Optimize Reaction Time/ Improve Purification check_starting_material->solution_starting_material Present solution_workup_purity Thorough Washing/ Use Activated Carbon/ Recrystallize check_workup_purity->solution_workup_purity Issues Found

Experimental Protocols

Synthesis of 4-Sulfamoylbenzoic Acid

This protocol describes a general method for the synthesis of 4-sulfamoylbenzoic acid starting from p-toluenesulfonamide, which can be adapted. A high yield and purity have been reported for a similar transformation.[3]

Materials:

  • p-Toluenesulfonamide

  • Cobalt acetate

  • 3,5-dinitro-N-hydroxy-N-methylbenzamide

  • Acetic acid

  • Oxygen

  • Acetone

  • Water

Procedure:

  • Reaction Setup: In a 25 mL reaction vial, add p-toluenesulfonamide (1 mmol), 3,5-dinitro-N-hydroxy-N-methylbenzamide (0.05 mmol), and cobalt acetate (0.01 mmol).

  • Solvent Addition: Add 5 mL of acetic acid as the solvent.

  • Reaction Conditions: Place the reaction system under an oxygen atmosphere (1 atm) and increase the temperature to 100 °C.

  • Reaction Time: Maintain the reaction at 100 °C for 10 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the acetic acid by distillation under reduced pressure.

    • Wash the residue repeatedly with water to remove residual acetic acid and the cobalt catalyst.

    • Wash the residue with a small amount of acetone to remove 3,5-dinitro-N-hydroxy-N-methylbenzamide and any p-hydroxymethylbenzenesulfonimide byproduct.

  • Drying: Dry the resulting solid to obtain 4-sulfamoylbenzoic acid.

Expected Outcome: A similar reaction has been reported to yield 94.05% of the product with a purity of 95.14% as determined by HPLC.[3]

Purification by Recrystallization

Procedure:

  • Dissolution: Dissolve the crude 4-sulfamoylbenzoic acid in a minimum amount of a hot ethanol-water mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Reported Yield and Purity of a 4-Carboxybenzenesulfonamide Synthesis

ParameterValueReference
Starting Materialp-Toluenesulfonamide[3]
Yield94.05%[3]
Purity (HPLC)95.14%[3]
Conversion of Starting Material99.33%[3]
Selectivity94.68%[3]

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis s1 Starting Material (e.g., p-Toluenesulfonamide) s2 Reaction with Catalyst and Oxidant in Acetic Acid s1->s2 s3 Heating under Oxygen Atmosphere s2->s3 w1 Cooling and Solvent Removal s3->w1 w2 Washing with Water w1->w2 w3 Washing with Acetone w2->w3 p1 Crude Product w3->p1 p2 Recrystallization from Ethanol/Water p1->p2 p3 Pure 4-Sulfamoylbenzoic Acid p2->p3 a1 HPLC for Purity p3->a1 a2 NMR for Structure p3->a2

References

Technical Support Center: Carbonic Anhydrase Inhibition Assays with Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with carbonic anhydrase (CA) inhibition assays, particularly when using sulfonamide-based inhibitors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in carbonic anhydrase inhibition assays?

Common sources of variability in CA inhibition assays include poor solubility of sulfonamide inhibitors, inhibitor aggregation, inconsistencies in enzyme concentration, and interference from assay components.[1] Hydrophobic sulfonamides can be challenging to dissolve in aqueous buffers, leading to precipitation and inaccurate concentration determination.[1] Furthermore, these compounds can form aggregates that cause non-specific inhibition, often characterized by steep, non-sigmoidal dose-response curves.[1]

Q2: My sulfonamide inhibitor has poor solubility in the aqueous assay buffer. What can I do?

Poor aqueous solubility is a frequent challenge. The standard approach is to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[1] This stock is then serially diluted and introduced into the final aqueous assay buffer. It is critical to ensure the final DMSO concentration is consistent across all assay wells and remains low (ideally below 0.5%) to prevent solvent-induced artifacts.[1] Adjusting the buffer's pH can also improve solubility, as the ionization state of the sulfonamide can affect its solubility.[2][3]

Q3: I suspect my inhibitor is forming aggregates. How can I confirm this and mitigate the issue?

Compound aggregation can lead to non-specific inhibition and is often indicated by unusually high potency and a steep dose-response curve.[1] To test for aggregation, you can run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100.[1] A significant decrease in the inhibitor's apparent potency (a rightward shift in the IC50 curve) strongly suggests that aggregation was contributing to the initial activity.[1] Dynamic Light Scattering (DLS) can also be used to directly detect aggregate formation at the concentrations used in your assay.[1]

Q4: Why are my IC50 values for a standard inhibitor like Acetazolamide inconsistent between experiments?

Inconsistent IC50 values for reference compounds like Acetazolamide can stem from several factors:

  • Enzyme Activity: Variations in the specific activity of the carbonic anhydrase enzyme preparation between batches or due to storage conditions.

  • Buffer Conditions: Minor shifts in buffer pH can alter both enzyme activity and inhibitor binding.

  • Substrate Concentration: Inconsistent substrate concentration, particularly in assays like the p-NPA esterase assay where substrate hydrolysis can be a limiting factor.

  • Assay Temperature: Temperature fluctuations can significantly impact enzyme kinetics.

  • Pipetting Errors: Inaccurate dilutions of the inhibitor or dispensing of reagents.

Q5: What is the primary mechanism of carbonic anhydrase inhibition by sulfonamides?

Primary sulfonamides (R-SO2NH2) are potent inhibitors that bind directly to the catalytically essential Zn(II) ion within the active site of the carbonic anhydrase enzyme.[4][5] The sulfonamide group coordinates to the zinc ion in its deprotonated, anionic form (R-SO2NH⁻), displacing the zinc-bound water molecule or hydroxide ion that is crucial for the enzyme's catalytic cycle.[4][6] This binding forms a stable tetrahedral complex, effectively blocking the enzyme's activity.[5]

Section 2: Troubleshooting Guides

Problem 1: High Background Signal or Rapid Non-Enzymatic Substrate Hydrolysis
  • Possible Cause (p-NPA Assay): The substrate, p-nitrophenyl acetate (p-NPA), can undergo spontaneous hydrolysis, especially at alkaline pH. This leads to the formation of the yellow p-nitrophenolate ion, increasing the background absorbance.

  • Troubleshooting Steps:

    • Check Buffer pH: Ensure the assay buffer pH is stable and within the optimal range for the enzyme, typically around pH 7.4-7.8.

    • Run a 'No Enzyme' Control: Always include a control well containing the substrate and buffer but no enzyme. Subtract the rate of absorbance change from this well from all other measurements to correct for non-enzymatic hydrolysis.

    • Fresh Substrate Solution: Prepare the p-NPA solution fresh in a dry organic solvent like acetonitrile or DMSO before diluting it into the assay buffer immediately before use.[7]

Problem 2: Low or No Enzyme Activity Detected
  • Possible Cause: The enzyme may be inactive due to improper storage, handling, or the presence of an unexpected inhibitor in the buffer.

  • Troubleshooting Steps:

    • Verify Enzyme Integrity: Run a positive control with a known, potent activator or under optimal conditions without any inhibitor to confirm the enzyme is active.

    • Check Buffer Components: Ensure no buffer components (e.g., certain metal ions or chelating agents) are inhibiting the enzyme.

    • Use a Standard Inhibitor: Test a known inhibitor like Acetazolamide to confirm that the assay can detect inhibition when it is expected.

Problem 3: Inconsistent Results in a 96-well Plate (Edge Effects)
  • Possible Cause: Evaporation from the outer wells of a microplate can concentrate reagents, leading to artifactual results. This is more common during longer incubation periods.

  • Troubleshooting Steps:

    • Use Plate Sealers: Employ adhesive plate sealers to minimize evaporation during incubation.

    • Avoid Outer Wells: Avoid using the outermost wells for critical samples. Instead, fill them with buffer or water to create a humidity barrier.

    • Ensure Uniform Temperature: Ensure the entire plate is at a uniform temperature in the plate reader or incubator.

Section 3: Data Presentation

Table 1: Comparative IC50 Values for Standard Sulfonamide Inhibitors

This table provides a range of reported IC50 values for common sulfonamide inhibitors against different human (h) carbonic anhydrase isoforms. Note that values can vary based on the specific assay conditions (e.g., esterase vs. CO2 hydration assay).

InhibitorIsoformAssay TypeReported IC50 / Kᵢ (nM)Reference
AcetazolamidehCA IHydratase250[8]
AcetazolamidehCA IIHydratase12[8]
AcetazolamidehCA IIEsterase5,860[9]
AcetazolamidehCA IXEsterase140[10]
AcetazolamidehCA XIIEsterase270[10]
MethazolamidehCA II-20[11]
DorzolamideCAS2 (fungal)Hydratase143 - 857[12]
BrinzolamideCAS3 (fungal)Hydratase54 - 95[8]

Kᵢ (inhibition constant) and IC50 values are measures of inhibitor potency. Lower values indicate higher potency. Data is compiled from multiple sources and reflects the variability in experimental outcomes.

Table 2: Solubility of Common Sulfonamides

Solubility is highly dependent on the solvent and pH.[2][3]

SulfonamideSolvent SystempHSolubility NotesReference
VariousPhosphate Buffers4.5 - 7.0Solubility increases with increasing pH for all tested compounds.[2]
SulfisomidineDioxane-Water-Shows a bell-shaped solubility profile, indicating solvation effects.[13]
VariousDMSO-Generally used as a solvent for preparing high-concentration stock solutions.[1]
AcetazolamideAqueous Buffer-Often requires DMSO for initial stock preparation due to limited aqueous solubility.[1]

Section 4: Experimental Protocols & Visualizations

Protocol 1: Esterase Activity Assay using p-Nitrophenyl Acetate (p-NPA)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited by sulfonamides. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow product that can be monitored spectrophotometrically.

Materials:

  • Carbonic Anhydrase enzyme

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer (e.g., 12.5 mM Tris, 75 mM NaCl, pH 7.5)[10]

  • Sulfonamide inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the sulfonamide inhibitor in the assay buffer. Ensure the final DMSO concentration is constant in all wells.

  • To each well of a 96-well plate, add the appropriate volume of the diluted inhibitor or buffer (for control wells).

  • Add the carbonic anhydrase enzyme solution to each well and pre-incubate for a defined period (e.g., 1 hour at 37°C) to allow inhibitor binding.[10]

  • Prepare the p-NPA substrate solution (e.g., 1 mM final concentration) in assay buffer immediately before use.[10]

  • Initiate the reaction by adding the p-NPA solution to all wells.

  • Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 400 nm over time.[10]

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Buffer to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare p-NPA Substrate add_substrate Initiate with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_abs Measure Absorbance (400 nm) add_substrate->read_abs calc_rates Calculate Initial Rates (V₀) read_abs->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition plot_ic50 Plot Dose-Response & Determine IC50 calc_inhibition->plot_ic50

Workflow for a typical p-NPA based CA inhibition assay.
Mechanism of Sulfonamide Inhibition

The diagram below illustrates the key interaction between a primary sulfonamide inhibitor and the zinc ion in the active site of carbonic anhydrase.

Sulfonamide coordinating with the active site Zinc ion.
Troubleshooting Logic for Inconsistent IC50 Values

Use this flowchart to diagnose potential causes of variability in your IC50 results.

G start Inconsistent IC50 Values Observed q1 Is the dose-response curve steep or non-sigmoidal? start->q1 a1_yes Suspect Compound Aggregation q1->a1_yes Yes q2 Is the inhibitor fully dissolved in the final buffer? q1->q2 No sol_agg Re-run assay with 0.01% Triton X-100 a1_yes->sol_agg end_node Problem Identified sol_agg->end_node a2_no Suspect Solubility Issue / Precipitation q2->a2_no No q3 Are controls (no inhibitor, standard inhibitor) consistent? q2->q3 Yes sol_sol Visually inspect dilutions. Lower final inhibitor concentration. Check final DMSO %. a2_no->sol_sol sol_sol->end_node a3_no Suspect General Assay Variability q3->a3_no No q3->end_node Yes, problem is specific to test compound sol_gen Check enzyme activity, buffer pH, temperature, and substrate concentration. a3_no->sol_gen sol_gen->end_node

References

Technical Support Center: Troubleshooting Solubility of 4-Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-sulfamoylbenzoic acid and its derivatives in biological buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Why do my 4-sulfamoylbenzoic acid derivatives have poor solubility in aqueous biological buffers?

A1: The limited aqueous solubility of many 4-sulfamoylbenzoic acid derivatives is primarily due to the presence of a hydrophobic benzene ring in their structure. While the sulfamoyl and carboxyl groups provide some polarity, the nonpolar character of the aromatic ring often leads to poor interactions with water molecules.

Q2: What are the initial steps I can take to improve the solubility of my compound for in vitro assays?

A2: For preliminary in vitro experiments, several strategies can be employed to enhance solubility:

  • pH Adjustment: 4-Sulfamoylbenzoic acid is an acidic compound. Increasing the pH of the buffer will ionize the carboxylic acid and sulfonamide groups, forming a more soluble salt.

  • Use of Co-solvents: A small percentage of an organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can significantly increase the solubility of hydrophobic compounds. It is crucial to keep the final co-solvent concentration low (typically <1%) to avoid cellular toxicity.

  • Sonication: Gentle sonication can help to break down compound aggregates and facilitate dissolution.

Q3: My compound precipitates out of the biological medium during my cell-based assay. What can I do?

A3: Precipitation during an experiment can lead to inaccurate and irreproducible results. Here are some troubleshooting steps:

  • Verify Final Concentration: Ensure that the final concentration of your compound in the assay medium does not exceed its maximum solubility under those specific conditions (e.g., temperature, pH, and buffer composition).

  • Optimize Co-solvent Percentage: If using a co-solvent, you may need to slightly increase its percentage in the final dilution. However, always perform a vehicle control to ensure the co-solvent concentration is not affecting the cells.

  • Prepare Fresh Solutions: It is best practice to prepare fresh dilutions of your compound from a stock solution for each experiment, as some derivatives may not be stable in aqueous solutions for extended periods.

Q4: Can I use surfactants to improve the solubility of my 4-sulfamoylbenzoic acid derivative?

A4: Yes, non-ionic surfactants like Tween-20 or Triton X-100 can be used to increase the apparent solubility of your compound by forming micelles that encapsulate the hydrophobic molecules. This is a common strategy in biochemical assays, but caution should be exercised in cell-based assays as surfactants can be cytotoxic at higher concentrations.

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues encountered with 4-sulfamoylbenzoic acid derivatives.

Problem: Compound is insoluble in the desired biological buffer.
Possible Cause Suggested Solution
Low intrinsic aqueous solubility Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer.
pH of the buffer is too low Adjust the pH of the buffer to a more alkaline value (e.g., pH 7.4 or higher) to promote ionization and salt formation.
Compound has precipitated out of solution Try gentle warming and sonication to redissolve the compound. If this fails, prepare a fresh solution.
Problem: Compound precipitates upon dilution of the stock solution into the aqueous buffer.
Possible Cause Suggested Solution
Final concentration exceeds solubility limit Lower the final concentration of the compound in the assay.
"Crashing out" due to rapid dilution Add the stock solution dropwise to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations.
Co-solvent percentage is too low Prepare an intermediate dilution in a higher percentage of co-solvent before making the final dilution in the aqueous buffer.

Data Presentation

The following table summarizes the solubility of 4-sulfamoylbenzoic acid and a common derivative, furosemide, in various solvents and buffers.

CompoundSolvent/BufferpHTemperature (°C)Solubility
4-Sulfamoylbenzoic Acid WaterNeutral25453 mg/L[1]
Furosemide Water2.3Room Temp0.18 mg/mL
Furosemide Water10Room Temp13.36 mg/mL
Furosemide Krebs Ringer Buffer5.0370.33 mg/mL
Furosemide Krebs Ringer Buffer6.5371.5 mg/mL
Furosemide Krebs Ringer Buffer7.4371.9 mg/mL
Furosemide 1:1 DMSO:PBS7.2Room Temp~0.5 mg/mL

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the equilibrium solubility determination of a 4-sulfamoylbenzoic acid derivative in a biological buffer.

Materials:

  • 4-sulfamoylbenzoic acid derivative (solid)

  • Biological buffer of choice (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the biological buffer to the vial.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Shake the vial for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility of the compound in the buffer based on the measured concentration and the dilution factor.

Protocol 2: Assessment of Compound Stability in Biological Buffer using HPLC

This protocol provides a general procedure to assess the stability of a 4-sulfamoylbenzoic acid derivative in a biological buffer over time.

Materials:

  • Stock solution of the 4-sulfamoylbenzoic acid derivative in an organic solvent (e.g., DMSO).

  • Biological buffer of choice (e.g., PBS, pH 7.4).

  • Incubator set at the desired temperature (e.g., 37°C).

  • HPLC system with a suitable column and detector.

  • Autosampler vials.

Procedure:

  • Prepare a solution of the test compound in the biological buffer at a known concentration by diluting the stock solution.

  • Immediately after preparation (t=0), take an aliquot of the solution, dilute it with the mobile phase, and inject it into the HPLC system to determine the initial concentration.

  • Place the remaining solution in an incubator at the desired temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.

  • Dilute the aliquots with the mobile phase and analyze them by HPLC to determine the concentration of the compound.

  • Plot the concentration of the compound as a function of time. A decrease in concentration over time indicates instability.

  • The percentage of the compound remaining at each time point can be calculated relative to the initial concentration at t=0.

Mandatory Visualizations

Signaling Pathway of Carbonic Anhydrase IX Inhibition

CAIX_Inhibition_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 CAIX HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H CAIX Carbonic Anhydrase IX (CAIX) Intracellular_pH Decreased Intracellular pH (Acidification) CAIX->Intracellular_pH Maintains Alkaline pH (Inhibition leads to acidification) p53 p53 Activation Intracellular_pH->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis 4_Sulfamoylbenzoic_Acid 4-Sulfamoylbenzoic Acid Derivative (Inhibitor) 4_Sulfamoylbenzoic_Acid->CAIX Inhibits

Caption: Inhibition of Carbonic Anhydrase IX by 4-sulfamoylbenzoic acid derivatives leads to intracellular acidification, p53 activation, and ultimately apoptosis.

Experimental Workflow for Solubility Determination

Solubility_Workflow start Start: Excess Solid Compound + Biological Buffer shake Shake at Controlled Temperature (24-48 hours) start->shake centrifuge Centrifuge to Pellet Undissolved Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter Supernatant (0.22 µm filter) supernatant->filter dilute Dilute with Mobile Phase filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Shake-flask method workflow for determining the equilibrium solubility of a compound in a biological buffer.

Logical Troubleshooting for Solubility Issues

Troubleshooting_Solubility start Compound Insoluble in Aqueous Buffer? use_cosolvent Use Co-solvent (e.g., DMSO) to prepare stock solution? start->use_cosolvent Yes adjust_ph Adjust Buffer pH to > 7.4? start->adjust_ph No precipitation Precipitation upon dilution? use_cosolvent->precipitation Yes success Solubility Issue Resolved use_cosolvent->success No adjust_ph->success Yes fail Further Optimization Needed adjust_ph->fail No lower_conc Lower Final Concentration precipitation->lower_conc Yes slow_dilution Add Stock Dropwise while Vortexing precipitation->slow_dilution No lower_conc->success slow_dilution->success

Caption: A logical decision tree for troubleshooting common solubility problems with 4-sulfamoylbenzoic acid derivatives.

References

Technical Support Center: Purification of 4-Sulfamoylbenzoic Acid Analogs using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-sulfamoylbenzoic acid and its analogs using High-Performance Liquid Chromatography (HPLC). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing 4-sulfamoylbenzoic acid analogs?

A1: Peak tailing is a common issue in HPLC, often resulting in asymmetrical peaks where the latter half of the peak is broader than the front. For acidic compounds like 4-sulfamoylbenzoic acid and its analogs, the primary causes include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar functional groups (carboxylic acid and sulfamoyl groups) of the analyte, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist simultaneously, causing peak distortion.[2][3] For acidic compounds, a mobile phase pH that is too high can increase ionization and unwanted interactions with the stationary phase.[2]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in asymmetrical peaks.[2][4]

  • Column Contamination and Degradation: The accumulation of contaminants or physical degradation of the column bed can disrupt the sample band, causing tailing.[2]

Q2: How does the mobile phase pH affect the peak shape of 4-sulfamoylbenzoic acid analogs?

A2: The mobile phase pH is a critical parameter for achieving optimal peak shape for ionizable compounds like 4-sulfamoylbenzoic acid analogs.[5] These compounds contain both a carboxylic acid and a sulfamoyl group, whose ionization states are pH-dependent.[2] To ensure a single, un-ionized form of the analyte and minimize secondary interactions, it is recommended to adjust the mobile phase pH to be at least one to two units below the pKa of the carboxylic acid group.[3][6] This promotes better retention in reversed-phase HPLC and generally results in more symmetrical peaks.[2]

Q3: What type of HPLC column is best suited for the purification of 4-sulfamoylbenzoic acid analogs?

A3: For reversed-phase HPLC of 4-sulfamoylbenzoic acid analogs, modern, high-purity silica columns with end-capping (Type B silica) are highly recommended.[3] These columns have a reduced number of accessible silanol groups, which minimizes the secondary interactions that cause peak tailing.[4][7] C8 or C18 columns are commonly used for the separation of such moderately polar compounds.[3] For particularly challenging separations, columns specifically designed for polar analytes or those with alternative stationary phase chemistries may offer improved peak shape and resolution.[8]

Q4: My peaks are appearing earlier than expected (low retention). What could be the cause?

A4: Insufficient retention of 4-sulfamoylbenzoic acid analogs can be caused by several factors:

  • Mobile Phase Too Strong: In reversed-phase HPLC, a high percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will decrease retention time.[8]

  • Incorrect Mobile Phase pH: For acidic compounds, a higher pH can lead to ionization, making the analyte more polar and less retained on a non-polar stationary phase.[5]

  • Column Degradation: Loss of the bonded stationary phase over time can lead to decreased retention.[7]

  • Flow Rate Too High: An excessively high flow rate will reduce the time the analyte spends interacting with the stationary phase.[7]

Q5: I am observing peak fronting. What are the likely causes?

A5: Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can occur due to:

  • Sample Overload: Similar to peak tailing, injecting too much sample can lead to peak distortion, including fronting.[3]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel too quickly at the beginning of the column, leading to a fronting peak.[3] It is always best to dissolve the sample in the mobile phase if possible.[3]

  • Column Channeling: Voids or channels in the column packing material can lead to distorted peaks. This often requires column replacement.[3]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues during the HPLC purification of 4-sulfamoylbenzoic acid analogs.

Issue 1: Poor Peak Shape (Tailing)

A tailing factor greater than 1.2 is generally considered significant.[2]

Troubleshooting Workflow for Peak Tailing

start Start: Peak Tailing Observed check_ph 1. Optimize Mobile Phase pH (Adjust to pH 2.5-3.0) start->check_ph check_concentration 2. Reduce Sample Concentration (Inject a 10-fold dilution) check_ph->check_concentration Symmetrical peak? No resolved Issue Resolved: Symmetrical Peak Achieved check_ph->resolved Symmetrical peak? Yes check_column 3. Evaluate Column Condition (Flush with strong solvent or replace) check_concentration->check_column Symmetrical peak? No check_concentration->resolved Symmetrical peak? Yes check_column->resolved Symmetrical peak? Yes unresolved Issue Persists: Consider alternative column chemistry check_column->unresolved Symmetrical peak? No

Caption: Troubleshooting workflow for resolving peak tailing.

Quantitative Data Summary: Effect of Mobile Phase pH and Sample Concentration on Peak Tailing

ParameterConditionTailing Factor (Tf)Observation
Mobile Phase pH pH ~7.0> 2.0Severe tailing observed.[2]
pH ~2.5 1.1 Symmetrical peak shape achieved. [2]
Sample Concentration 1.0 mg/mL1.8Noticeable tailing.[2]
0.5 mg/mL1.4Reduced tailing.[2]
0.1 mg/mL 1.1 Symmetrical peak. [2]
0.05 mg/mL1.0Sharp, symmetrical peak.[2]
Issue 2: Inconsistent Retention Times

Troubleshooting Workflow for Retention Time Variability

start Start: Inconsistent Retention Times check_equilibration 1. Ensure Column Equilibration (Equilibrate for at least 10 column volumes) start->check_equilibration check_mobile_phase 2. Verify Mobile Phase Preparation (Freshly prepared, degassed, and well-mixed) check_equilibration->check_mobile_phase Consistent RTs? No resolved Issue Resolved: Consistent Retention Times check_equilibration->resolved Consistent RTs? Yes check_pump 3. Check Pump Performance (Consistent flow rate, no leaks) check_mobile_phase->check_pump Consistent RTs? No check_mobile_phase->resolved Consistent RTs? Yes check_temp 4. Control Column Temperature (Use a column oven) check_pump->check_temp Consistent RTs? No check_pump->resolved Consistent RTs? Yes check_temp->resolved Consistent RTs? Yes unresolved Issue Persists: System requires maintenance check_temp->unresolved Consistent RTs? No

Caption: Troubleshooting workflow for inconsistent retention times.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol details the steps to optimize the mobile phase pH for improved peak symmetry of 4-sulfamoylbenzoic acid analogs.

1. Initial Mobile Phase Preparation (pH ~7):

  • Aqueous Phase: Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate dibasic in HPLC-grade water.[2]
  • Organic Phase: HPLC-grade acetonitrile.[2]
  • Mobile Phase: Mix the aqueous and organic phases in the desired ratio (e.g., 70:30 v/v).[2]

2. Acidic Mobile Phase Preparation (pH ~2.5):

  • Aqueous Phase: Prepare a 20 mM phosphate buffer and adjust the pH to 2.5 using phosphoric acid.[2][9]
  • Organic Phase: HPLC-grade acetonitrile.[2]
  • Mobile Phase: Mix the adjusted aqueous and organic phases in the same ratio as the initial mobile phase.[2]

3. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.[2]
  • Inject a standard solution of the 4-sulfamoylbenzoic acid analog and record the chromatogram.[2]
  • Thoroughly flush the system and equilibrate with the acidic mobile phase until the baseline is stable.[2]
  • Inject the same standard solution and record the chromatogram.
  • Compare the peak shapes and tailing factors from both conditions to determine the optimal pH.

Protocol 2: Column Overload Evaluation

This protocol helps determine if poor peak shape is due to column overload.

1. Stock Solution Preparation:

  • Prepare a stock solution of the 4-sulfamoylbenzoic acid analog at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).[2][10]

2. Serial Dilutions:

  • Prepare a series of dilutions from the stock solution: 0.5 mg/mL, 0.1 mg/mL, and 0.05 mg/mL.[2]

3. Analysis:

  • Using the optimized mobile phase from Protocol 1, inject a fixed volume (e.g., 10 µL) of each concentration, starting from the most dilute.[2]
  • Record the chromatograms for each injection.
  • Analyze the peak shape and tailing factor for each concentration. A significant improvement in peak symmetry at lower concentrations indicates that column overload was a contributing factor.[2]

HPLC System Parameters (General Starting Conditions)

ParameterValueRationale
Column C18 reversed-phase, 250 x 4.6 mm, 5 µmStandard for moderately polar compounds.[9]
Mobile Phase Acetonitrile and water with 0.1% formic or phosphoric acidAcid modifier ensures the analyte is in its un-ionized form.[1][2]
pH 2.5 - 3.0Minimizes secondary silanol interactions.[1][8]
Buffer Concentration 10 - 50 mMMaintains a stable pH and can help mask residual silanol activity.[1]
Flow Rate 1.0 mL/minTypical analytical flow rate.[9]
Detection Wavelength ~278 nmBased on the UV absorbance of sulfonamides.[9]
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[9]
Injection Volume ≤ 5% of column volumePrevents column overload.[1]

References

Technical Support Center: Stability of Sulfamoylbenzoic Acid Inhibitors in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfamoylbenzoic acid inhibitors. The following information addresses common stability and handling issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent for these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of sulfamoylbenzoic acid inhibitors?

A1: Due to their often hydrophobic nature, the standard and recommended solvent for preparing high-concentration stock solutions of sulfamoylbenzoic acid inhibitors is Dimethyl Sulfoxide (DMSO).[1] It is advisable to use a fresh, anhydrous grade of DMSO to minimize moisture content, which can accelerate compound degradation.[2]

Q2: How should I store my DMSO stock solutions of sulfamoylbenzoic acid inhibitors?

A2: For long-term storage, it is recommended to aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C or -80°C.[3][4] As a general guideline, many small molecule inhibitors in DMSO are stable for up to a year when stored at -80°C.[4]

Q3: What is the maximum final concentration of DMSO that is tolerable in most cell-based or enzymatic assays?

A3: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and toxicity.[1][4] Most cell lines can tolerate up to 0.1% DMSO without significant effects.[4] It is crucial to perform a DMSO tolerance test for your specific cell line or assay system to determine the maximum non-toxic concentration.[4][5]

Q4: My inhibitor shows high potency and a steep dose-response curve. What could be the cause?

A4: Unusually high potency with a steep dose-response curve can be an indication of compound aggregation in the assay medium.[1] This is a common issue with hydrophobic molecules like many sulfamoylbenzoic acid derivatives. Aggregates can cause non-specific inhibition. To investigate this, you can perform your assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. A significant decrease in the inhibitor's apparent potency in the presence of the detergent suggests that aggregation was contributing to the initial activity.[1]

Troubleshooting Guide

Issue 1: Precipitation or cloudiness observed upon diluting the DMSO stock solution into an aqueous assay buffer.

  • Possible Cause: The inhibitor's solubility limit has been exceeded in the aqueous medium. This is a frequent problem with hydrophobic compounds.[1][4]

  • Troubleshooting Steps:

    • Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally <0.5%).[1][4]

    • Modify Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing or swirling. This helps to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[4]

    • Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock in the assay buffer or a serum-free medium before the final dilution into the complete assay medium.[4]

    • Visual Inspection: Always visually inspect your diluted inhibitor solutions for any signs of precipitation or cloudiness before use.[1]

Issue 2: Inconsistent or non-reproducible results in biological assays.

  • Possible Cause 1: Inconsistent solubility or precipitation of the inhibitor.

    • Solution: Follow the troubleshooting steps for precipitation outlined in Issue 1. Ensure the final DMSO concentration is consistent across all wells and experiments.[1]

  • Possible Cause 2: Degradation of the inhibitor in the DMSO stock or the assay buffer.

    • Solution: Prepare fresh dilutions of the inhibitor in the assay medium for each experiment.[4] For DMSO stocks, ensure proper storage conditions (aliquoted, -80°C) and use anhydrous DMSO.[2][3] Consider assessing the stability of your compound in the assay buffer over the time course of your experiment.[1]

  • Possible Cause 3: Compound aggregation.

    • Solution: Perform a detergent test with Triton X-100 as described in Q4 of the FAQ section to check for aggregation-based inhibition.[1]

Issue 3: The inhibitor is active in a biochemical assay but shows no activity in a cell-based assay.

  • Possible Cause: Poor cell permeability, active efflux from cells, or rapid metabolism of the compound by the cells.[1]

  • Troubleshooting Steps:

    • Assess Cell Permeability: If the permeability of your compound is unknown, it may need to be determined experimentally.

    • Consider Efflux Pumps: Investigate if the cell line used expresses efflux pumps that might be removing the inhibitor.

    • Metabolic Stability: Evaluate the metabolic stability of the compound in the presence of the cells or cellular fractions.

Data Presentation

Table 1: General Storage Recommendations for Sulfamoylbenzoic Acid Inhibitor Stock Solutions in DMSO

Storage ConditionDurationRecommendation
Room TemperatureShort-term (hours)Not recommended for extended periods.
4°CUp to 2 years (for some compounds)Check compound-specific data. A study on diverse compounds showed 85% were stable in a DMSO/water (90/10) mixture for over 2 years at 4°C.[4]
-20°CUp to 1 monthSuitable for short to medium-term storage.[4]
-80°CUp to 1 yearRecommended for long-term storage to ensure integrity.[4]

Note: These are general guidelines. The stability of a specific sulfamoylbenzoic acid inhibitor can vary. It is always best to refer to the manufacturer's instructions or perform your own stability studies.

Experimental Protocols

Protocol 1: Assessing Compound Aggregation using a Non-ionic Detergent

  • Objective: To determine if the observed inhibitory activity is due to non-specific aggregation.

  • Materials:

    • Sulfamoylbenzoic acid inhibitor stock solution in DMSO.

    • Assay buffer.

    • 10% Triton X-100 stock solution.

    • All other components of your standard biological assay.

  • Procedure:

    • Prepare two sets of serial dilutions of your inhibitor.

    • For the first set, perform the assay according to your standard protocol.

    • For the second set, add Triton X-100 to the assay buffer to a final concentration of 0.01-0.1%. Ensure the detergent is added before the inhibitor.

    • Run the assay for both sets of dilutions and generate dose-response curves.

  • Interpretation of Results: A significant rightward shift in the IC50 value (indicating reduced potency) in the presence of Triton X-100 strongly suggests that the inhibitor's activity in the original assay was at least partially due to aggregation.[1]

Visualizations

experimental_workflow Experimental Workflow for Inhibitor Preparation and Use cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshooting Troubleshooting start Weigh solid inhibitor dissolve Dissolve in anhydrous DMSO to create high-concentration stock start->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot of stock solution store->thaw intermediate_dilution Optional: Prepare intermediate dilution in assay buffer thaw->intermediate_dilution final_dilution Prepare final working concentration in assay buffer (<0.5% DMSO) thaw->final_dilution intermediate_dilution->final_dilution add_to_assay Add to assay plate final_dilution->add_to_assay precipitation Precipitation observed? final_dilution->precipitation aggregation Inconsistent results or steep dose-response? add_to_assay->aggregation

Caption: Workflow for preparing and using sulfamoylbenzoic acid inhibitors.

troubleshooting_workflow Troubleshooting Workflow for Stability Issues start Inconsistent Assay Results or Observed Precipitation check_solubility Was precipitation observed upon dilution into aqueous buffer? start->check_solubility check_aggregation Is the dose-response curve steep and results inconsistent? check_solubility->check_aggregation No solubility_solutions Improve Dilution Technique: - Add dropwise with mixing - Use intermediate dilution - Lower final DMSO concentration check_solubility->solubility_solutions Yes aggregation_test Perform Aggregation Test: - Run assay with 0.01% Triton X-100 check_aggregation->aggregation_test Yes check_stability Assess compound stability in assay buffer over the experiment's time course. check_aggregation->check_stability No aggregation_result Significant IC50 shift? aggregation_test->aggregation_result aggregation_confirmed Conclusion: Aggregation is likely contributing to activity. Report results with and without detergent. aggregation_result->aggregation_confirmed Yes no_aggregation Conclusion: Aggregation is not the primary issue. Investigate other causes (e.g., compound degradation). aggregation_result->no_aggregation No

Caption: Troubleshooting workflow for common stability issues.

signaling_pathway_placeholder Potential Degradation Pathway of Sulfonamides sulfamoylbenzoic_acid Sulfamoylbenzoic Acid Derivative hydrolysis Hydrolysis (promoted by moisture in DMSO) sulfamoylbenzoic_acid->hydrolysis other_reactions Other Reactions (e.g., oxidation, reaction with impurities) sulfamoylbenzoic_acid->other_reactions sulfonic_acid Benzoic Acid Derivative + Sulfamic Acid hydrolysis->sulfonic_acid degradation_products Various Degradation Products other_reactions->degradation_products

Caption: Potential degradation pathway for sulfamoylbenzoic acid derivatives.

References

Technical Support Center: Overcoming Aggregation of 4-Sulfamoylbenzoic Acid Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of compound aggregation, specifically for 4-sulfamoylbenzoic acid derivatives, during in-vitro assays.

Troubleshooting Guide

Problem: My 4-sulfamoylbenzoic acid derivative shows activity in a primary screen, but the dose-response curve is unusually steep.

A steep dose-response curve can be an indicator of compound aggregation. Aggregates can sequester and inhibit enzymes in a non-stoichiometric manner, leading to a sharp increase in inhibition over a narrow concentration range.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the assay plate wells at high compound concentrations. Look for any signs of precipitation or turbidity.

  • Lower Compound Concentration: Test the compound at lower concentrations to see if the activity is maintained below the suspected critical aggregation concentration (CAC).

  • Detergent Addition: Re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced or eliminated, aggregation is highly likely.

  • Orthogonal Assay: Validate the hit using an orthogonal assay with a different detection method or principle to rule out assay-specific interference.

Problem: I'm observing inconsistent results and poor reproducibility with my sulfonamide compound.

Inconsistent results can arise from the variable formation of aggregates, which is sensitive to factors like buffer composition, pH, and incubation time.

Troubleshooting Steps:

  • Buffer Composition Review: Ensure the buffer composition is consistent across all experiments. Pay attention to ionic strength and the presence of any additives.

  • Solubility Assessment: Determine the aqueous solubility of your compound. Poorly soluble compounds are more prone to aggregation.

  • Control Compound: Include a known aggregating compound as a positive control to assess the assay's sensitivity to aggregation.

  • Pre-incubation Analysis: Vary the pre-incubation time of the compound in the assay buffer to see if it affects the results, which could indicate time-dependent aggregate formation.

Frequently Asked Questions (FAQs)

Q1: What are 4-sulfamoylbenzoic acid derivatives and why are they prone to aggregation?

4-Sulfamoylbenzoic acid derivatives are a class of organic compounds characterized by a benzoic acid moiety and a sulfonamide group. While not all derivatives will aggregate, this scaffold possesses features that can contribute to this phenomenon, such as aromatic rings that can engage in stacking interactions and the potential for low aqueous solubility, a key driver of aggregation.

Q2: How does aggregation lead to false positives in my assay?

Small molecule aggregates can form colloidal particles in solution. These particles can non-specifically adsorb proteins, including the target enzyme in your assay, leading to partial denaturation and loss of function. This results in an apparent inhibition that is not due to specific binding at the active site.

Q3: What is the Critical Aggregation Concentration (CAC)?

The Critical Aggregation Concentration (CAC) is the concentration above which a compound begins to form aggregates in a given solution. Below the CAC, the compound exists primarily as monomers. The CAC is specific to each compound and can be influenced by assay conditions.

Q4: What methods can I use to detect aggregation of my compound?

Several biophysical techniques can be employed to detect and characterize compound aggregation:

  • Dynamic Light Scattering (DLS): Directly measures the size of particles in solution, allowing for the detection of aggregates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect changes in the compound's NMR spectrum upon aggregation.

  • Surface Plasmon Resonance (SPR): Can distinguish between specific binding and non-specific, aggregation-based interactions with a target protein.

  • Enzyme Inhibition Assays with Detergent: A simple and common method where inhibition is measured in the presence and absence of a detergent that disrupts aggregates.

Q5: How can I prevent or overcome aggregation in my assays?

Several strategies can be employed to mitigate the effects of compound aggregation:

  • Addition of Detergents: Non-ionic detergents like Triton X-100 or Tween-20 can be added to the assay buffer to disrupt aggregates.

  • Lowering Compound Concentration: Whenever possible, work at concentrations below the compound's CAC.

  • Modification of Assay Buffer: Adjusting the pH or ionic strength of the buffer can sometimes influence aggregation.

  • Inclusion of a "Decoy" Protein: Adding a non-relevant protein, such as Bovine Serum Albumin (BSA), can sometimes reduce non-specific binding of aggregates to the target enzyme.

Quantitative Data

The following tables provide typical concentration ranges for detergents used to mitigate aggregation and illustrative Critical Aggregation Concentrations (CACs) for known aggregating compounds. Note that the optimal conditions for your specific 4-sulfamoylbenzoic acid derivative may vary and should be determined empirically.

Table 1: Common Detergents for Aggregation Mitigation

DetergentTypical Concentration RangeCritical Micelle Concentration (CMC)
Triton X-1000.005% - 0.1% (v/v)~0.015%
Tween-200.005% - 0.1% (v/v)~0.006%
Brij-350.01% - 0.1% (v/v)~0.009%

Table 2: Illustrative Critical Aggregation Concentrations (CACs) of Known Aggregators

CompoundTypical CAC Range (µM)
Methylene Blue1 - 10
Rottlerin2 - 20
Nicardipine10 - 50
Genistein5 - 30

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Sample Preparation: Prepare a stock solution of the 4-sulfamoylbenzoic acid derivative in DMSO. Serially dilute the compound into the assay buffer to achieve a range of concentrations (e.g., 0.1 µM to 100 µM). Include a buffer-only control.

  • Equilibration: Incubate the samples at the assay temperature for a predetermined time (e.g., 30 minutes) to allow for aggregate formation.

  • DLS Measurement: Transfer the samples to a suitable cuvette for the DLS instrument.

  • Data Acquisition: Measure the particle size distribution for each sample. An increase in particle size (typically >100 nm) with increasing compound concentration is indicative of aggregation.

  • Data Analysis: Plot the average particle size or scattering intensity as a function of compound concentration to estimate the CAC.

Protocol 2: Enzyme Inhibition Assay with and without Detergent

  • Reagent Preparation: Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Compound Preparation: Prepare serial dilutions of the 4-sulfamoylbenzoic acid derivative in both the detergent-containing and detergent-free buffers.

  • Assay Procedure:

    • Add the compound dilutions to the assay plates.

    • Add the target enzyme and incubate for a specified time.

    • Initiate the reaction by adding the substrate.

    • Measure the reaction progress using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration in both the presence and absence of detergent.

    • Plot the dose-response curves. A significant rightward shift or complete loss of the inhibition curve in the presence of detergent strongly suggests an aggregation-based mechanism.

Visualizations

AggregationMechanism Monomers Monomers (Below CAC) Aggregates Colloidal Aggregates (Above CAC) Monomers->Aggregates [Compound] > CAC Aggregates->Monomers Dilution InactiveEnzyme Inactive Enzyme (Adsorbed to Aggregate) Aggregates->InactiveEnzyme Non-specific Adsorption Enzyme Active Enzyme TroubleshootingWorkflow Start Suspected Aggregation (e.g., steep dose-response) DetergentAssay Run assay +/- detergent (e.g., 0.01% Triton X-100) Start->DetergentAssay DLS Perform Dynamic Light Scattering (DLS) Start->DLS ActivityLost Activity Lost/Reduced? DetergentAssay->ActivityLost ParticlesDetected Particles >100nm Detected? DLS->ParticlesDetected AggregationConfirmed Aggregation Confirmed ActivityLost->AggregationConfirmed Yes AggregationUnlikely Aggregation Unlikely ActivityLost->AggregationUnlikely No ParticlesDetected->AggregationConfirmed Yes ParticlesDetected->AggregationUnlikely No SignalingPathwayInterference cluster_assay In Vitro Kinase Assay Kinase Kinase PhosphoSubstrate Phosphorylated Substrate (Signal) Kinase->PhosphoSubstrate ATP Substrate Substrate Aggregates Compound Aggregates Aggregates->Kinase Non-specific Inhibition

Technical Support Center: Improving the Selectivity of 4-Sulfamoylbenzoic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-sulfamoylbenzoic acid-based inhibitors. Our goal is to help you overcome common experimental challenges and enhance the selectivity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets for 4-sulfamoylbenzoic acid-based inhibitors?

A1: The 4-sulfamoylbenzoic acid scaffold is a key feature in a class of drugs known as sulfonamides.[1][2] These compounds are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] Different isoforms of carbonic anhydrase are involved in various physiological and pathological processes, making them attractive drug targets for conditions like glaucoma, epilepsy, and cancer.[1][5]

Q2: Why is improving the selectivity of these inhibitors important?

A2: Humans have several carbonic anhydrase isoforms, and their expression and function vary across different tissues. For therapeutic effectiveness and to minimize side effects, it is crucial to design inhibitors that selectively target a specific CA isoform involved in a particular disease while avoiding inhibition of other isoforms. For instance, in cancer therapy, the goal is often to selectively inhibit tumor-associated isoforms like CA IX and CA XII, which are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, while sparing cytosolic isoforms like CA I and CA II.[6]

Q3: What are the general strategies to improve the selectivity of 4-sulfamoylbenzoic acid-based inhibitors?

A3: Improving selectivity typically involves modifying the inhibitor's structure to exploit the subtle differences in the active sites of different CA isoforms.[7] Key strategies include:

  • Structure-Based Drug Design: Utilize computational modeling and docking studies to visualize how your inhibitor binds to the active sites of both the target and off-target isoforms. This can help identify specific interactions that can be modified to enhance selectivity.[8]

  • Structure-Activity Relationship (SAR) Analysis: Systematically synthesize and test analogs of your inhibitor with modifications at different positions to understand how these changes affect potency and selectivity.[9][10] For example, adding bulky substituents can introduce steric hindrance that is unfavorable for binding to off-target isoforms with smaller active site pockets.[7]

  • Exploiting Unique Active Site Features: Different CA isoforms have non-conserved amino acid residues within their active sites. Designing inhibitors that interact specifically with these unique residues can significantly improve selectivity.[7]

Q4: What are "off-target" effects, and how can I determine if an observed cellular phenotype is due to the inhibition of my intended target?

A4: Off-target effects occur when a compound interacts with proteins other than the intended target, which can lead to misleading results or toxicity.[11] To confirm that the observed effect is due to on-target inhibition, you can use several approaches:

  • Use of a Structurally Unrelated Inhibitor: Employ a different class of inhibitor for the same target in a parallel experiment. If the same biological effect is observed, it is more likely to be an on-target effect.[12]

  • Knockdown/Knockout Models: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the effect of your inhibitor is diminished or absent in these models, it strongly suggests an on-target mechanism.[12]

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm that your inhibitor is binding to its intended target within a cellular environment by measuring the change in the protein's melting temperature upon ligand binding.[7]

Troubleshooting Guides

Problem 1: My inhibitor shows potent inhibition of the target isoform but poor selectivity against other isoforms.

  • Possible Cause: The inhibitor might be interacting primarily with conserved residues in the active site and not sufficiently exploiting the unique features of the target's active site.[7]

  • Troubleshooting Steps:

    • Structural Modeling: Perform docking simulations to visualize the binding mode of your inhibitor in the active sites of both your target and off-target isoforms.[7] Pay close attention to interactions with non-conserved residues.

    • SAR Analysis: Synthesize and test analogs with modifications designed to introduce steric hindrance that would be unfavorable for binding to off-target isoforms. For instance, adding bulky substituents to the inhibitor's tail can improve selectivity.[7]

    • Incorporate Flexible Linkers: Introducing more flexible linkers can allow the inhibitor to adopt a conformation that better fits the unique topology of the target's active site entrance.[7]

Problem 2: I am observing inconsistent Ki or IC50 values for my inhibitors between different assay formats.

  • Possible Cause: Different assay methods measure different aspects of enzyme inhibition and can be subject to different interferences. The stopped-flow CO₂ hydration assay is generally considered the gold standard for CA activity.[7] Discrepancies can arise from differences in substrate, buffer conditions, or the mechanism of inhibition.

  • Troubleshooting Steps:

    • Prioritize Stopped-Flow Data: For catalytic activity, the stopped-flow CO₂ hydration assay is the most physiologically relevant and should be considered the primary determinant of inhibitory potency.[7]

    • Validate with Biophysical Methods: To confirm binding, use orthogonal biophysical techniques such as Isothermal Titration Calorimetry (ITC) or a Thermal Shift Assay (TSA).[7][13] These methods directly measure the interaction between the inhibitor and the protein, independent of catalytic activity.[7]

    • Standardize Assay Conditions: Ensure that buffer composition, pH, and temperature are consistent across different assays whenever possible.

Problem 3: My inhibitor is active in a biochemical assay but shows poor or no activity in a cell-based assay.

  • Possible Cause: The inhibitor may have poor cell permeability, be subject to efflux by cellular transporters, or be rapidly metabolized within the cell.[11]

  • Troubleshooting Steps:

    • Assess Cell Permeability: Determine the cell permeability of your compound using standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the compound is engaging with its target inside the cell.[7][11] A positive CETSA result, indicated by a shift in the melting temperature of the target protein, confirms target engagement.[7]

    • Metabolic Stability Assay: Evaluate the metabolic stability of your inhibitor in liver microsomes or cell lysates to determine if it is being rapidly degraded.

Problem 4: My inhibitor has poor aqueous solubility, leading to inconsistent results.

  • Possible Cause: The hydrophobic nature of many small molecule inhibitors can lead to poor solubility in aqueous assay buffers, resulting in aggregation and non-specific inhibition.[11]

  • Troubleshooting Steps:

    • Use a Co-solvent: Prepare a high-concentration stock solution of your inhibitor in an organic solvent like DMSO. Then, dilute this stock into the final aqueous assay buffer, ensuring the final DMSO concentration is low (ideally <0.5%) to avoid solvent-induced artifacts.[11]

    • Test for Aggregation: Compound aggregation can lead to non-specific inhibition. To test for this, perform your assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. A significant reduction in the inhibitor's apparent potency suggests that aggregation was contributing to the initial activity.[11]

    • Modify the Compound Structure: If solubility issues persist, consider synthesizing analogs with increased polarity to improve aqueous solubility.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity (KI or IC50 values) of representative 4-sulfamoylbenzoic acid-based inhibitors against various carbonic anhydrase isoforms.

Table 1: Inhibition Data for Selected 4-Sulfamoylbenzoic Acid Derivatives against Carbonic Anhydrase Isoforms

CompoundhCA I (KI, nM)hCA II (KI, nM)hCA IX (KI, nM)hCA XII (KI, nM)Reference
Acetazolamide (Standard)25012255.7[6]
Derivative 151.6 - >10,0000.9 - 363.83.2 - 459.4-[6]
Derivative 25.3 - 334Low nMLow nM-[3]
Derivative 3-69.741.37.5[14]

Note: This table provides a summary of the general potency. Specific KI values for a range of derivatives are reported in the cited literature.

Experimental Protocols

1. In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This protocol is considered the gold standard for measuring CA catalytic activity and inhibition.[7]

  • Materials:

    • Stopped-flow spectrophotometer

    • Purified carbonic anhydrase enzyme (target and off-target isoforms)

    • 4-sulfamoylbenzoic acid-based inhibitor

    • CO₂-saturated water

    • Assay buffer (e.g., 20 mM HEPES, pH 7.4)

    • pH indicator (e.g., phenol red)

  • Procedure:

    • Prepare a solution containing the CA enzyme, buffer, and pH indicator in one syringe of the stopped-flow apparatus.

    • Prepare a CO₂-saturated water solution in the other syringe.

    • To determine the inhibition constant (Ki), pre-incubate the enzyme solution with various concentrations of the inhibitor for a specified time at a controlled temperature.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop.

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate (CO₂) concentration and KM is the Michaelis-Menten constant for the enzyme.[7]

2. Cellular Thermal Shift Assay (CETSA)

This assay confirms target engagement of an inhibitor within a cellular environment.[7]

  • Materials:

    • Cultured cells expressing the target protein

    • 4-sulfamoylbenzoic acid-based inhibitor

    • Cell lysis buffer

    • Quantitative Western blotting or mass spectrometry equipment

  • Procedure:

    • Compound Treatment: Treat cultured cells with the test inhibitor or vehicle control at the desired concentrations and incubate under normal cell culture conditions for a specified time.

    • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

    • Lysis: Lyse the cells to release the proteins.

    • Separation: Separate the soluble (folded) proteins from the precipitated (unfolded) proteins by centrifugation.

    • Quantification: Quantify the amount of soluble target protein in the supernatant at each temperature using quantitative Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (Tm) in the presence of the inhibitor compared to the vehicle control indicates target engagement.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Assays cluster_cellular Cell-Based Assays synthesis Synthesis of Analogs purification Purification (HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization stopped_flow Stopped-Flow Assay (Ki Determination) characterization->stopped_flow tsa Thermal Shift Assay (TSA) (Binding Confirmation) characterization->tsa isoform_panel Isoform Selectivity Panel stopped_flow->isoform_panel cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) isoform_panel->cetsa itc Isothermal Titration Calorimetry (ITC) (Thermodynamics) tsa->itc cell_activity Cellular Activity Assay cetsa->cell_activity

Caption: A typical workflow for the discovery and optimization of selective 4-sulfamoylbenzoic acid-based inhibitors.

signaling_pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) CO2_out CO2 CAIX CAIX / CAXII CO2_out->CAIX H2O_out H2O H2O_out->CAIX H_out H+ HCO3_out HCO3- CAIX->H_out acidification CAIX->HCO3_out CO2_in CO2 CAII CAII (off-target) CO2_in->CAII H2O_in H2O H2O_in->CAII H_in H+ HCO3_in HCO3- CAII->H_in CAII->HCO3_in inhibitor Selective Inhibitor inhibitor->CAIX Binds & Inhibits inhibitor->CAII Weakly Binds

Caption: Mechanism of selective inhibition of tumor-associated carbonic anhydrases (CAIX/XII) by a 4-sulfamoylbenzoic acid-based inhibitor.

References

Technical Support Center: Addressing Off-Target Effects of 4-Sulfamoylbenzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-sulfamoylbenzoic acid compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable steps to resolve them.

Question 1: My 4-sulfamoylbenzoic acid compound shows potent inhibition of my target protein in a biochemical assay, but in cell-based assays, I observe unexpected phenotypes or toxicity that are inconsistent with the known function of the target. How can I determine if these are off-target effects?

Answer:

This is a common challenge when translating results from in vitro to cellular contexts. The observed discrepancies can arise from off-target interactions. Here is a systematic approach to investigate this:

  • Confirm On-Target Engagement in Cells: It is crucial to verify that your compound is engaging with its intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. A positive thermal shift indicates direct binding.

  • Employ Orthogonal Controls:

    • Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that is known to be specific for your target. If this compound recapitulates the on-target phenotype without causing the unexpected effects, it strengthens the evidence for your initial compound having off-target liabilities.

    • Inactive Analog: Synthesize or obtain a close structural analog of your 4-sulfamoylbenzoic acid compound that is inactive against your primary target. If this analog still produces the unexpected phenotype, it strongly suggests an off-target effect.

  • Broad-Spectrum Off-Target Profiling:

    • Kinome Screening: Since many off-target effects are due to interactions with kinases, performing a kinome-wide scan is highly recommended. This will identify any unintended kinase targets of your compound.

    • Proteomic Profiling: Techniques like chemical proteomics can provide an unbiased view of the proteins that your compound interacts with in the cell.

Question 2: I have performed a kinome screen, and my compound inhibits several off-target kinases. What are my next steps to mitigate these effects?

Answer:

Identifying off-target kinases is a critical step. Here’s how to proceed:

  • Structure-Activity Relationship (SAR) Studies: Analyze the SAR of your compound against both the on-target and off-target kinases. Medicinal chemistry efforts can be directed to modify the 4-sulfamoylbenzoic acid scaffold to reduce binding to the off-target kinases while maintaining or improving affinity for the intended target.

  • Computational Modeling: Use molecular docking and modeling to understand the binding modes of your compound in both the on-target and off-target proteins. This can provide insights for rational drug design to improve selectivity.

  • Lowering Compound Concentration: If there is a sufficient therapeutic window, using the compound at the lowest effective concentration that saturates the on-target without significantly engaging the off-target kinases can be a viable strategy in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects associated with carbonic anhydrase inhibitors like 4-sulfamoylbenzoic acid?

A1: 4-Sulfamoylbenzoic acid belongs to the class of carbonic anhydrase inhibitors. While specific off-target profiles can be compound-dependent, common side effects observed with systemic administration of this class of drugs include nausea, fatigue, and electrolyte imbalances. These can be indicative of interactions with carbonic anhydrase isoforms in different tissues or other off-target proteins.

Q2: How can I proactively assess the selectivity of my 4-sulfamoylbenzoic acid derivative early in the drug discovery process?

A2: Early and comprehensive selectivity profiling is key. We recommend a tiered approach:

  • Tier 1 (Primary Target): Confirm high-potency binding to the intended target using in vitro assays.

  • Tier 2 (Closely Related Targets): Test against closely related protein family members to assess initial selectivity. For example, if your target is a specific carbonic anhydrase isoform, test against other accessible isoforms.

  • Tier 3 (Broad Panel Screening): Employ broad screening panels, such as a comprehensive kinome scan and a panel of common off-target proteins (e.g., GPCRs, ion channels), to identify potential liabilities early.

Q3: What is a Cellular Thermal Shift Assay (CETSA), and how does it work?

A3: CETSA is a method to assess target engagement in a cellular context.[1] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein, increasing its resistance to heat-induced denaturation.[1] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, often by Western blot.[1] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[2]

Data Presentation

Below is a hypothetical example of how to present selectivity data for a 4-sulfamoylbenzoic acid compound (Compound-X) to facilitate the identification of potential off-target effects.

TargetIC50 (nM)Fold Selectivity vs. Primary TargetComments
Primary Target (CA-II) 15 1 On-target activity
Off-Target 1 (CA-IX)25016.7Moderate selectivity
Off-Target 2 (Kinase A)8,500567High selectivity
Off-Target 3 (Kinase B)75050Potential for off-target effects at high doses
Off-Target 4 (h-NTPDase1)>10,000>667Likely not a significant off-target

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • 4-sulfamoylbenzoic acid compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Perform a serial dilution in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.[3]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[3]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps for performing a CETSA experiment to confirm target engagement in intact cells.[1]

Materials:

  • Cultured cells

  • 4-sulfamoylbenzoic acid compound

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitors

  • Lysis buffer

  • Equipment for Western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with the compound or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting and Aliquoting: Harvest and wash the cells with ice-cold PBS. Resuspend the cell pellet in PBS with inhibitors and aliquot into PCR tubes.[1]

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice for 3 minutes.[1]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[2]

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Normalize protein concentrations.

    • Perform SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • Plot the percentage of soluble protein against temperature to generate melt curves for both compound-treated and vehicle-treated samples. A shift in the melting temperature (Tm) indicates target engagement.[2]

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays biochem_assay Biochemical Assay (Potency) selectivity_panel Selectivity Panel (e.g., Kinome Scan) biochem_assay->selectivity_panel High Potency cell_based_assay Cell-Based Assay (Phenotype) selectivity_panel->cell_based_assay Good Selectivity cetsa CETSA (Target Engagement) cell_based_assay->cetsa Unexpected Phenotype proteomics Proteomic Profiling (Off-Target ID) cetsa->proteomics Target Engaged sar SAR & Optimization proteomics->sar Off-Targets Identified start 4-Sulfamoylbenzoic Acid Compound start->biochem_assay

Caption: A logical workflow for investigating off-target effects.

cetsa_workflow start Treat Cells with Compound or Vehicle harvest Harvest and Aliquot Cells start->harvest heat Apply Temperature Gradient harvest->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant western Western Blot for Target Protein supernatant->western analysis Analyze Melt Curve Shift western->analysis

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

signaling_pathway Compound 4-Sulfamoylbenzoic Acid Compound OnTarget On-Target (e.g., CA-II) Compound->OnTarget Inhibits OffTarget Off-Target (e.g., Kinase B) Compound->OffTarget Inhibits ( unintended ) DesiredEffect Desired Therapeutic Effect OnTarget->DesiredEffect UndesiredEffect Undesired Side Effect OffTarget->UndesiredEffect

Caption: On-target versus off-target signaling pathways.

References

Technical Support Center: Refining Analytical Techniques for Impure 4-Sulfamoylbenzoic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical techniques for impure 4-sulfamoylbenzoic acid samples.

High-Performance Liquid Chromatography (HPLC) Analysis

FAQs

Q1: What is a recommended starting HPLC method for analyzing 4-sulfamoylbenzoic acid?

A1: A reverse-phase HPLC (RP-HPLC) method is a robust choice for the analysis of 4-sulfamoylbenzoic acid. A C18 column is commonly employed. For initial method development, a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile is recommended.

Q2: What are some common impurities that might be observed in a 4-sulfamoylbenzoic acid sample?

A2: Potential impurities in 4-sulfamoylbenzoic acid can originate from its synthesis or degradation. Common synthesis routes may involve starting materials like p-toluenesulfonamide or intermediates such as 4-sulfamoylbenzoyl chloride. Therefore, potential impurities could include unreacted starting materials, isomeric impurities (e.g., 2-sulfamoylbenzoic acid or 3-sulfamoylbenzoic acid), and related by-products from the synthesis process.

Troubleshooting Guide: HPLC

IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing 1. Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of 4-sulfamoylbenzoic acid, it can exist in both ionized and non-ionized forms, leading to peak tailing. 2. Secondary interactions with stationary phase: Residual silanols on the silica-based column can interact with the analyte. 3. Column overload: Injecting too concentrated a sample.1. Adjust mobile phase pH: Lower the pH of the mobile phase to suppress the ionization of the carboxylic acid group. A pH of around 2.5-3.0 is often effective. 2. Use a suitable buffer: Incorporate a buffer like phosphate or acetate into the mobile phase to maintain a consistent pH. 3. Reduce sample concentration: Dilute the sample and re-inject.
Poor Resolution Between 4-Sulfamoylbenzoic Acid and Impurities 1. Inadequate mobile phase composition: The organic-to-aqueous ratio may not be optimal for separation. 2. Inappropriate stationary phase: The column may not have the right selectivity for the compounds.1. Optimize the gradient: Adjust the gradient slope and duration to improve separation. 2. Try a different organic modifier: Methanol can be used as an alternative to or in combination with acetonitrile. 3. Screen different columns: Consider columns with different stationary phases, such as a phenyl or a pentafluorophenyl (PFP) column, which can offer different selectivities.[1]
Ghost Peaks 1. Contamination in the mobile phase or system. 2. Carryover from previous injections. 1. Use fresh, high-purity solvents and degas the mobile phase. 2. Implement a robust needle wash protocol and flush the system between runs.

Titration Analysis

FAQs

Q1: Can titration be used to determine the purity of 4-sulfamoylbenzoic acid?

A1: Yes, as a carboxylic acid, 4-sulfamoylbenzoic acid can be assayed by acid-base titration. This method is effective for determining the overall acidic content but may not distinguish between the active compound and acidic impurities.

Q2: What is a suitable titrant and indicator for the titration of 4-sulfamoylbenzoic acid?

A2: A standardized solution of a strong base, such as sodium hydroxide (NaOH), is a suitable titrant. For visual endpoint determination, phenolphthalein is a common indicator. Alternatively, a potentiometric titration can be employed for more precise endpoint detection.[2]

Troubleshooting Guide: Titration

IssuePossible Cause(s)Suggested Solution(s)
Inaccurate or Inconsistent Results 1. Incorrect endpoint determination: Difficulty in visually judging the color change of the indicator. 2. Presence of other acidic or basic impurities: These will be titrated along with the 4-sulfamoylbenzoic acid. 3. CO₂ absorption: Carbon dioxide from the atmosphere can dissolve in the titrant, forming carbonic acid and affecting the accuracy.1. Use a pH meter: Perform a potentiometric titration to get a more accurate determination of the equivalence point. 2. Use a complementary technique: Use HPLC to identify and quantify acidic or basic impurities. 3. Use freshly prepared and standardized titrant: Protect the titrant from atmospheric CO₂.
Difficulty Dissolving the Sample 1. Low solubility in the titration solvent. 1. Use a mixed solvent system: A mixture of water and a suitable organic solvent like ethanol or acetone can improve solubility.

Melting Point Analysis

FAQs

Q1: How can melting point analysis be used to assess the purity of 4-sulfamoylbenzoic acid?

A1: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The presence of impurities will typically cause a depression and broadening of the melting point range.[3] The literature melting point for 4-sulfamoylbenzoic acid is approximately 285-295 °C.[4][5]

Q2: What is a mixed melting point analysis and how is it useful?

A2: A mixed melting point analysis involves mixing a small amount of an unknown sample with a known standard. If the unknown is identical to the standard, the melting point of the mixture will be sharp and unchanged. If they are different, the melting point of the mixture will be depressed and broadened. This is a useful technique for confirming the identity of a compound.[6]

Troubleshooting Guide: Melting Point Analysis

IssuePossible Cause(s)Suggested Solution(s)
Broad Melting Point Range 1. Presence of impurities. 2. Decomposition of the sample. 3. Heating rate is too fast. 1. Purify the sample: Recrystallization is a common method for purifying solid compounds. 2. Note the decomposition temperature: Report the temperature at which decomposition is observed. 3. Use a slower heating rate: A heating rate of 1-2 °C per minute near the expected melting point is recommended for accurate results.[6]
Inconsistent Readings 1. Poor heat transfer. 2. Improper sample packing in the capillary tube. 1. Ensure the sample is finely powdered and tightly packed in the capillary tube. 2. Ensure good contact between the capillary tube and the heating block/oil bath.

Experimental Protocols

1. HPLC Method for Purity Determination of 4-Sulfamoylbenzoic Acid

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-32 min: Linear gradient back to 95% A, 5% B

    • 32-40 min: Hold at 95% A, 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the 4-sulfamoylbenzoic acid sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

2. Titration Assay of 4-Sulfamoylbenzoic Acid

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Phenolphthalein indicator solution.

    • Solvent: A mixture of ethanol and water (e.g., 1:1 v/v).

  • Procedure:

    • Accurately weigh approximately 200 mg of the 4-sulfamoylbenzoic acid sample into a clean Erlenmeyer flask.

    • Dissolve the sample in 50 mL of the ethanol/water solvent mixture.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

    • Record the volume of NaOH solution used.

  • Calculation:

    • Purity (%) = (V × M × MW) / (W × 10)

      • V = Volume of NaOH used (mL)

      • M = Molarity of NaOH solution (mol/L)

      • MW = Molecular weight of 4-sulfamoylbenzoic acid (201.20 g/mol )[7]

      • W = Weight of the sample (mg)

3. Mixed Melting Point Determination

  • Materials:

    • Melting point apparatus.

    • Capillary tubes.

    • Pure 4-sulfamoylbenzoic acid standard.

    • Impure 4-sulfamoylbenzoic acid sample.

  • Procedure:

    • Determine the melting point of the pure standard and the impure sample separately.

    • Prepare an intimate 1:1 mixture of the pure standard and the impure sample by grinding them together with a mortar and pestle.

    • Determine the melting point of the mixture.

  • Interpretation:

    • If the melting point of the mixture is sharp and close to that of the pure standard, the sample is likely identical to the standard.

    • If the melting point of the mixture is depressed and has a broad range, the sample is impure or a different compound.[6]

Visualizations

experimental_workflow cluster_hplc HPLC Analysis cluster_titration Titration Assay cluster_mp Melting Point Analysis hplc_prep Sample Preparation (Dissolve in Diluent) hplc_inject Injection into HPLC System hplc_prep->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_data Data Analysis (Purity Calculation) hplc_detect->hplc_data tit_prep Sample Preparation (Dissolve in Solvent) tit_titrate Titration with Standardized NaOH tit_prep->tit_titrate tit_endpoint Endpoint Detection (Visual or Potentiometric) tit_titrate->tit_endpoint tit_calc Purity Calculation tit_endpoint->tit_calc mp_prep Sample Preparation (Grind and Pack Capillary) mp_measure Melting Point Determination mp_prep->mp_measure mp_compare Compare with Standard mp_measure->mp_compare

Caption: General experimental workflows for the analysis of 4-sulfamoylbenzoic acid.

Caption: A logical troubleshooting workflow for addressing analytical issues.

References

Technical Support Center: Scale-Up Synthesis of 4-Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-sulfamoylbenzoic acid and its derivatives.

General Workflow for Synthesis

The typical synthetic route involves two primary stages: the chlorosulfonation of a substituted benzoic acid followed by an amination reaction to form the desired sulfonamide.

G cluster_0 Stage 1: Chlorosulfonation cluster_1 Stage 2: Amination A Substituted Benzoic Acid C Chlorosulfonation Reaction A->C B Chlorosulfonic Acid (ClSO3H) B->C D Quenching (Ice/Water) C->D Exothermic E Intermediate: 4-(Chlorosulfonyl)benzoic Acid Derivative D->E Precipitation G Amination Reaction E->G F Primary or Secondary Amine F->G H Work-up & Purification G->H I Final Product: 4-Sulfamoylbenzoic Acid Derivative H->I Crystallization

General synthetic workflow for 4-sulfamoylbenzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 4-sulfamoylbenzoic acid derivatives?

A1: The synthesis is typically a two-step process. First, a suitable benzoic acid derivative undergoes electrophilic aromatic substitution with chlorosulfonic acid to form a 4-(chlorosulfonyl)benzoic acid intermediate. This intermediate is then reacted with a primary or secondary amine (or ammonia) in an amination reaction. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, which results in the displacement of the chloride ion and formation of the sulfonamide bond.[1][2] A base is typically required to neutralize the hydrochloric acid (HCl) generated during the amination step.[1]

Q2: Why is temperature control so critical during the chlorosulfonation step?

A2: Temperature control is crucial for several reasons. The reaction is highly exothermic, and poor heat dissipation can lead to a runaway reaction. Furthermore, higher temperatures promote the formation of unwanted side products, such as sulfones and disulfonated species, which complicates purification and reduces the yield of the desired sulfonyl chloride.[3]

Q3: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?

A3: Scaling up introduces significant challenges that are often not apparent at the bench scale.[4] Key issues include:

  • Thermal Management: Larger volumes have a lower surface-area-to-volume ratio, making heat removal from the exothermic chlorosulfonation and quenching steps more difficult. This can lead to thermal gradients and localized overheating.[4]

  • Mixing Efficiency: Achieving homogenous mixing in large reactors is more complex. Poor mixing can lead to localized concentration spikes, increasing the likelihood of side reactions and reducing overall yield.[4]

  • Reagent Addition: The rate of addition for reagents like chlorosulfonic acid and the amine solution becomes critical at scale to maintain temperature and concentration control.

  • Gas Evolution: The reaction generates significant amounts of HCl gas, which must be safely vented and scrubbed. Pressure buildup can be a serious safety hazard in large, sealed reactors.

  • Impurity Profile: Minor impurities at the lab scale can become major contaminants upon scale-up, requiring more robust purification methods.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Low Yield or Incomplete Conversion

Q: My reaction yield is significantly lower than expected, or TLC/HPLC analysis shows a large amount of unreacted starting material. What could be the cause?

A: Low yield is a frequent problem with several potential root causes. Use the following decision tree to diagnose the issue.

G cluster_0 Diagnosis cluster_1 Potential Causes & Solutions start Low Yield or Incomplete Conversion c1 Check Reaction Stage start->c1 c2 Check Reagent Quality & Stoichiometry start->c2 c3 Review Reaction Conditions start->c3 p1 Chlorosulfonation Stage: - Insufficient ClSO3H - Reaction temp too low - Short reaction time c1->p1 Stage 1 p2 Amination Stage: - Hydrolysis of sulfonyl chloride - Insufficient base - Inactive amine c1->p2 Stage 2 c2->p2 p3 Poor Temperature Control: - Runaway side reactions - Degradation of product c3->p3 s1 Solution: - Increase equivalents of ClSO3H - Increase temp gradually - Extend reaction time p1->s1 s2 Solution: - Use anhydrous solvents/inert atm. - Ensure >=2 eq. of base (e.g., TEA) - Use fresh, pure amine p2->s2 s3 Solution: - Improve reactor cooling - Slow down reagent addition rate p3->s3

Troubleshooting workflow for low product yield.
Impurity and Side-Product Formation

Q: My final product is impure, and purification by recrystallization is difficult. What are the likely side reactions?

A: The most common side reactions are the hydrolysis of the sulfonyl chloride intermediate and the formation of disulfonated byproducts.

  • Hydrolysis: The 4-(chlorosulfonyl)benzoic acid intermediate is highly sensitive to moisture. Exposure to water, especially during work-up or in non-anhydrous solvents, will hydrolyze it back to the sulfonic acid, which is often a water-soluble impurity that is difficult to remove.[3]

    • Solution: Ensure all glassware is rigorously dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). When quenching the chlorosulfonation reaction, pour the mixture onto crushed ice rapidly and filter the precipitated product immediately to minimize contact time with the aqueous acidic environment.[3]

  • Disulfonylation: If the amine used in the second step is primary, it is possible for two molecules of the sulfonyl chloride to react with one molecule of the amine, forming a disulfonated impurity.

    • Solution: This is best controlled by maintaining a low reaction temperature and adding the sulfonyl chloride solution slowly (dropwise) to the amine solution. This ensures the amine is always in excess locally, favoring the desired monosulfonylation.[1]

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Common Challenges at Scale
Reaction Temp. Easily controlled (ice bath)Requires jacketed reactor with efficient cooling fluidFormation of thermal gradients, localized overheating.
Mixing Magnetic stirrerMechanical overhead stirrer (e.g., anchor, turbine)Dead zones, inefficient mass and heat transfer.[4]
Typical Yield 85-95%70-85%Yield losses often due to amplified side reactions and handling losses.
Purity (Crude) 90-98%80-95%Impurity amplification makes purification more critical.[4]
Reaction Time 2-6 hours6-12 hoursSlower reagent addition and heat transfer extend the process time.

Experimental Protocols

Protocol 1: Chlorosulfonation of 4-Chlorobenzoic Acid

This protocol describes the synthesis of the key intermediate, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, a precursor for the diuretic Furosemide.[5]

Materials:

  • 2,4-Dichlorobenzoic acid

  • Chlorosulfonic acid (ClSO₃H)

Procedure:

  • Setup: In a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a gas outlet connected to a scrubber (for HCl), add 2,4-dichlorobenzoic acid.

  • Cooling: Begin stirring and cool the vessel to 10-15°C using a circulating chiller.

  • Reagent Addition: Slowly add chlorosulfonic acid (approx. 4-5 equivalents) to the stirred solid over 1-2 hours. The addition is exothermic, so the rate should be carefully controlled to maintain the internal temperature below 25°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 60-70°C and hold for 4-6 hours. HCl gas will evolve vigorously. Monitor the reaction's completion by TLC or HPLC.

  • Quenching: Cool the reaction mixture to room temperature. In a separate vessel containing a stirred mixture of crushed ice and water, slowly and carefully pour the reaction mixture. The temperature of the quench pot should be maintained below 10°C.

  • Isolation: The product will precipitate as a white solid. Stir the slurry for 30 minutes, then isolate the solid by filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH 6-7).

  • Drying: Dry the solid under vacuum at 50-60°C to a constant weight. The resulting 2,4-dichloro-5-(chlorosulfonyl)benzoic acid should be used immediately or stored under anhydrous conditions.

Protocol 2: Amination with Aqueous Ammonia (Ammonolysis)

This protocol describes the conversion of the sulfonyl chloride intermediate to the corresponding primary sulfonamide.[5]

Materials:

  • 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid

  • Aqueous ammonia (28-30%)

  • Hydrochloric acid (for acidification)

Procedure:

  • Setup: In a jacketed reactor, add concentrated aqueous ammonia and cool to 0-5°C.

  • Reagent Addition: Slowly add the dry 2,4-dichloro-5-(chlorosulfonyl)benzoic acid powder in portions to the stirred ammonia solution. Maintain the temperature below 10°C throughout the addition.[5]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Precipitation: The ammonium salt of the product is soluble. To precipitate the final product, slowly add concentrated hydrochloric acid to the reaction mixture until the pH is approximately 2-3.

  • Isolation: The 2,4-dichloro-5-sulfamoylbenzoic acid will precipitate as a white solid. Cool the slurry to 10-15°C to maximize precipitation.

  • Washing & Drying: Filter the product, wash the cake with cold water, and dry under vacuum at 70-80°C.

StepParameterSpecificationRationale
Chlorosulfonation Temperature< 25°C (addition), 60-70°C (reaction)Control exotherm; prevent side reactions.
Equivalents of ClSO₃H4-5 eq.Drive reaction to completion.
Quenching Temperature< 10°CMinimize hydrolysis of the sulfonyl chloride product.[3]
Amination Temperature< 10°C (addition)Control exotherm and prevent side reactions.[5]
Precipitation Final pH2-3Ensure complete precipitation of the carboxylic acid.
Purification Recrystallization SolventEthanol/Water or Acetic Acid/WaterProvides good solubility differential for purification.[5]

References

Validation & Comparative

A Comparative Analysis of 4-Sulfamoylbenzoic Acid and Acetazolamide in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key carbonic anhydrase (CA) inhibitors: 4-sulfamoylbenzoic acid and the well-established clinical drug, acetazolamide. While both molecules share a common sulfonamide group essential for their inhibitory action, their efficacy and specificity against various carbonic anhydrase isoforms can differ. This document aims to provide a comprehensive overview of their inhibitory profiles, the experimental methods used for their characterization, and the broader context of their impact on cellular signaling pathways.

It is important to note that while extensive quantitative inhibitory data is available for acetazolamide, direct inhibition constants (Kᵢ) for the parent compound, 4-sulfamoylbenzoic acid, are not readily found in publicly available scientific literature. The data presented for 4-sulfamoylbenzoic acid is therefore based on published studies of its various derivatives, providing insight into the structure-activity relationship of this class of inhibitors.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound against a specific carbonic anhydrase isoform is best described by its inhibition constant (Kᵢ), where a lower value indicates a more potent inhibitor. The following tables summarize the Kᵢ values for acetazolamide and a selection of 4-sulfamoylbenzoic acid derivatives against several key human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibitory Potency (Kᵢ) of Acetazolamide against Human Carbonic Anhydrase Isoforms

IsoformKᵢ (nM)
hCA I250[1]
hCA II12[1]
hCA IX25[1]
hCA XII5.7[1]

Table 2: Inhibitory Potency (Kᵢ) of Selected 4-Sulfamoylbenzoic Acid Derivatives against Human Carbonic Anhydrase Isoforms

DerivativehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)
4-Sulfamoylbenzoic acid Data not availableStrong competitive inhibitor (Kᵢ not specified)Data not availableData not available
N-(4-sulfamoylbenzoyl)-L-Leucinate methyl ester----
4-(Piperidine-1-carbonyl)benzenesulfonamide----
N-Propargyl-4-sulfamoylbenzamide85.38.56.535.4
N-(Cyclohexylmethyl)-4-sulfamoylbenzamide65.25.34.128.9

Note: The data for 4-sulfamoylbenzoic acid derivatives is sourced from a study by Abdoli et al. (2018)[2].

Experimental Protocols

The determination of carbonic anhydrase inhibition constants is a critical step in the evaluation of potential therapeutic agents. The stopped-flow CO₂ hydration assay is a widely accepted and precise method for this purpose.

Stopped-Flow CO₂ Hydration Assay

This method measures the kinetics of the CA-catalyzed hydration of carbon dioxide. The reaction produces protons, leading to a decrease in the pH of a buffered solution, which is monitored over time using a pH indicator dye.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test inhibitor compounds (e.g., 4-sulfamoylbenzoic acid derivatives, acetazolamide) dissolved in a suitable solvent (e.g., DMSO)

  • Buffer solution (e.g., HEPES or Tris-HCl)

  • pH indicator solution (e.g., phenol red)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of the carbonic anhydrase isoenzyme is pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.[3]

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.[4]

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (typically seconds) at its maximum absorbance wavelength (e.g., 557 nm for phenol red).[2] The initial velocity of the reaction is determined from the linear phase of the absorbance change.

  • Data Analysis: The initial velocities are plotted against the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for its substrate.

Visualizing Key Processes

To better understand the experimental workflow and the broader biological context of carbonic anhydrase inhibition, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Inhibitor, Buffer, CO2-sat. H2O) pre_incubation Pre-incubate Enzyme with Inhibitor reagents->pre_incubation instrument Set up Stopped-Flow Spectrophotometer mixing Rapid Mixing of Reactants instrument->mixing pre_incubation->mixing data_acq Monitor Absorbance Change mixing->data_acq velocity Calculate Initial Reaction Velocities data_acq->velocity ic50 Determine IC50 Value velocity->ic50 ki Calculate Ki Value (Cheng-Prusoff) ic50->ki

Caption: Workflow for Determining Carbonic Anhydrase Inhibition Constants.

Signaling Pathways and Biological Implications

Carbonic anhydrases play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] This fundamental reaction has far-reaching implications for various cellular signaling pathways. Inhibition of CAs can, therefore, modulate these downstream events.

The production of bicarbonate and protons by carbonic anhydrases directly influences intracellular and extracellular pH. Changes in pH can affect the activity of numerous enzymes and ion channels, and can also serve as a signaling event itself. For instance, in the context of cancer, the activity of tumor-associated CAs like CA IX and CA XII contributes to the acidification of the tumor microenvironment, which is linked to tumor progression and metastasis.[3]

Furthermore, the bicarbonate produced by CAs can act as a substrate for various metabolic pathways, including gluconeogenesis and lipogenesis.[6] Bicarbonate is also a key signaling molecule in processes such as CO₂ sensing.[3]

signaling_pathway cluster_input Inhibitor Action cluster_enzyme Enzyme Level cluster_reaction Catalytic Reaction cluster_downstream Downstream Effects inhibitor 4-Sulfamoylbenzoic Acid / Acetazolamide ca Carbonic Anhydrase (e.g., CA II, CA IX) inhibitor->ca Inhibition reaction CO2 + H2O <=> H+ + HCO3- ca->reaction Catalysis ph_regulation pH Homeostasis reaction->ph_regulation ion_transport Ion Transport reaction->ion_transport metabolism Metabolic Pathways (e.g., Gluconeogenesis, Lipogenesis) reaction->metabolism co2_sensing CO2/Bicarbonate Sensing reaction->co2_sensing

Caption: Generalized Signaling Cascade Influenced by Carbonic Anhydrase Activity.

Inhibition of carbonic anhydrases by compounds like acetazolamide and derivatives of 4-sulfamoylbenzoic acid can disrupt these signaling cascades, leading to various physiological effects. For example, in the treatment of glaucoma, inhibition of CAs in the ciliary body reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[7] In cancer therapy research, the focus is on developing isoform-specific inhibitors that can selectively target tumor-associated CAs to counteract acidosis in the tumor microenvironment without affecting the function of other CA isoforms in healthy tissues.

References

Unveiling the Potency of Novel Sulfamoylbenzoic Acid Derivatives: A Comparative Guide to Their Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the inhibitory activity of novel sulfamoylbenzoic acid derivatives against key biological targets. Supported by experimental data from recent studies, this document provides an objective analysis of their performance against alternative inhibitors, details the experimental protocols for validation, and visualizes the underlying scientific principles.

The versatile scaffold of sulfamoylbenzoic acid has proven to be a fruitful starting point for the development of potent and selective enzyme inhibitors.[1] Modifications to this core structure have yielded derivatives with significant inhibitory activity against various enzyme families, including carbonic anhydrases and human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in a range of pathologies from glaucoma to cancer.[2][3][4]

Comparative Inhibitory Activity

The inhibitory potential of novel sulfamoylbenzoic acid derivatives is best illustrated through a direct comparison of their half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) against their respective targets, alongside established inhibitors.

Carbonic Anhydrase Inhibition

Sulfamoylbenzoic acid derivatives have shown remarkable, often nanomolar, inhibitory activity against various human carbonic anhydrase (hCA) isoforms. These enzymes play crucial roles in physiological processes, and their dysregulation is linked to several diseases.[5] Notably, isoforms hCA II and IV are targets for anti-glaucoma drugs, while hCA IX and XII are associated with tumorigenesis.[2][5][6]

Below is a comparison of novel derivatives with the clinically used drug, Dorzolamide.

Compound ClassDerivative ExampleTarget IsoformInhibitory Potency (Kᵢ)Reference Inhibitor (Dorzolamide Kᵢ)
4-sulfamoyl-benzenecarboxamidesDerivative of 4-carboxy-benzenesulfonamidehCA IILow nanomolar rangeNot specified in study
4-chloro-3-sulfamoyl-benzenecarboxamidesDerivative of 4-chloro-3-sulfamoyl benzoic acidhCA IHigher affinity than for hCA IINot specified in study
2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime EstersDerivative 11 (Schiff base)hCA IX & XIISelective for IX & XIINot specified in study
Derivative 13 (fluoro)hCA XII8.9 nMNot specified in study
Derivative 9 (ortho-cyano phenyl)hCA IEffective inhibitionNot specified in study
Derivative 16 (acetone-derived)hCA IIMost effective inhibitionNot specified in study
Benzamide-4-SulfonamidesGeneral serieshCA II, VII, IXLow nanomolar to subnanomolarNot specified in study
General serieshCA I5.3–334 nMNot specified in study
h-NTPDase Inhibition

A series of sulfamoyl-benzamide derivatives have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in thrombosis, inflammation, and cancer.[3][4]

CompoundTarget IsoformIC50 (µM)
3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide)h-NTPDase12.88 ± 0.13
h-NTPDase30.72 ± 0.11
3f (N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide)h-NTPDase20.27 ± 0.08
3j (5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide)h-NTPDase20.29 ± 0.07
4d (2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide)h-NTPDase20.13 ± 0.01
2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid)h-NTPDase80.28 ± 0.07

Experimental Protocols

The validation of the inhibitory activity of these novel compounds relies on robust and well-defined experimental methodologies.

Synthesis of Sulfamoylbenzoic Acid Derivatives

The general synthetic route to these derivatives often starts with the chlorosulfonation of a benzoic acid derivative. The resulting sulfonyl chloride is then reacted with a variety of amines to introduce diversity.[3] For the synthesis of carboxamide derivatives, standard carbodiimide coupling reactions are employed.[3][4]

G cluster_synthesis General Synthesis Workflow Benzoic_Acid Substituted Benzoic Acid Sulfonyl_Chloride Sulfonyl Chloride Intermediate Benzoic_Acid->Sulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Sulfamoylbenzoic_Acid Sulfamoylbenzoic Acid Derivative Sulfonyl_Chloride->Sulfamoylbenzoic_Acid Amination Amine Primary/Secondary Amine Amine->Sulfamoylbenzoic_Acid Final_Product Sulfamoyl-benzamide Derivative Sulfamoylbenzoic_Acid->Final_Product Amide Coupling Coupling Carbodiimide Coupling (e.g., EDC, DMAP) Coupling->Final_Product Amine2 Another Amine Amine2->Final_Product

Caption: General synthetic scheme for sulfamoyl-benzamide derivatives.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms is typically determined using a stopped-flow spectrophotometric assay. This method measures the enzyme-catalyzed hydration of CO2. The assay mixture contains a buffer (e.g., Tris), the purified hCA isoenzyme, and varying concentrations of the inhibitor. The reaction is initiated by the addition of CO2-saturated water, and the change in absorbance of a pH indicator is monitored over time to determine the catalytic rate. IC50 values are then calculated from the dose-response curves.[7]

G cluster_assay Carbonic Anhydrase Inhibition Assay Workflow Prepare_Solutions Prepare Buffer, Enzyme, and Inhibitor Solutions Mix Pre-incubate Enzyme and Inhibitor Prepare_Solutions->Mix Initiate_Reaction Add CO2-saturated Water Mix->Initiate_Reaction Measure Monitor Absorbance Change over Time (Stopped-flow Spectrophotometry) Initiate_Reaction->Measure Calculate Calculate IC50/Ki Values Measure->Calculate

Caption: Workflow for the carbonic anhydrase inhibition assay.

h-NTPDase Inhibition Assay

The inhibitory effect on h-NTPDase activity is measured by quantifying the release of phosphate from the hydrolysis of ATP. The reaction is typically carried out in a buffered solution containing the enzyme, the substrate (ATP), and various concentrations of the inhibitor. The reaction is stopped after a specific incubation period, and the amount of liberated inorganic phosphate is determined using a colorimetric method, such as the Malachite Green assay. IC50 values are derived from the resulting inhibition curves.[4]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for sulfamoylbenzoic acid derivatives as carbonic anhydrase inhibitors involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This coordination prevents the binding of the natural substrate, CO2, thereby inhibiting the enzyme's catalytic activity.[2] The selectivity for different isoforms is achieved through interactions of the rest of the molecule with the amino acid residues lining the active site cavity.

G cluster_pathway Mechanism of Carbonic Anhydrase Inhibition CA_Active_Site CA Active Site (with Zn2+ ion) Bicarbonate HCO3- + H+ CA_Active_Site->Bicarbonate Catalyzes Hydration Inhibited_Complex Inhibited Enzyme-Inhibitor Complex CA_Active_Site->Inhibited_Complex CO2 CO2 (Substrate) CO2->CA_Active_Site Binds Sulfonamide_Inhibitor Sulfamoylbenzoic Acid Derivative (-SO2NH2 group) Sulfonamide_Inhibitor->CA_Active_Site Binds to Zn2+ Sulfonamide_Inhibitor->Inhibited_Complex Inhibited_Complex->CO2 Blocks Binding

References

Comparative Selectivity Profiling of 4-Sulfamoylbenzoic Acid-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inhibitor Performance Against Key Carbonic Anhydrase Isoforms with Supporting Experimental Data.

This guide provides a comparative analysis of 4-sulfamoylbenzoic acid-based inhibitors targeting various human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are a family of metalloenzymes that play a critical role in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2] Dysregulation of specific hCA isoforms is implicated in a range of pathologies, making them attractive therapeutic targets. For instance, isoforms hCA II and IV are involved in glaucoma, while the transmembrane isoforms hCA IX and XII are associated with tumor progression.[1] Sulfonamides are a well-established class of potent CA inhibitors, and derivatives of 4-sulfamoylbenzoic acid have shown significant promise.[1][3]

This guide summarizes the inhibitory potency of various 4-sulfamoylbenzoic acid derivatives against key hCA isoforms, provides detailed experimental protocols for assessing their activity, and presents visual workflows to illustrate the screening process.

Quantitative Inhibitor Performance

The inhibitory activities of a selection of 4-sulfamoylbenzoic acid-based compounds against cytosolic isoforms hCA I and hCA II, as well as the tumor-associated isoforms hCA IX and hCA XII, are presented below. The data, compiled from multiple studies, are reported as inhibition constants (Ki) in nanomolar (nM) concentrations. Lower Ki values indicate higher inhibitory potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (Standard) 25012.52.5-
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides
Compound 6 (4-methoxyphenyl)-3.70.9-
Compound 11 (benzenesulfonamido)--(high activity)(high activity)
Compound 14 (benzylamino)9.0-(low nM)-
Compound 15 (2-methylbenzyl)6.1-8.4(high activity)
Compound 16 (4-methylbenzyl)5.6-0.8-
Compound 20--0.9-
N-((4-sulfamoylphenyl)carbamothioyl) Amides
Compound 3d>46x vs hCAVII>202x vs hCAVII--
Benzamide-4-sulfonamides 5.3 - 334(low nM)(low nM)-

Note: "-" indicates data not available in the cited sources. The data presented is a selection for illustrative purposes and is not exhaustive.

Several key observations can be made from the compiled data. For instance, in the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide series, compounds 16 and 20 demonstrated sub-nanomolar inhibition of the cancer-related isoform hCA IX, with Ki values of 0.8 and 0.9 nM, respectively.[3] Compound 16 also showed approximately 7-fold and 5-fold greater selectivity for hCA IX over hCA I and hCA II, respectively.[3] Furthermore, compounds 11 and 15 from this series displayed high activity and selectivity for the tumor-associated isoforms hCA IX and hCA XII.[3] Generally, the tested sulfonamides were more potent inhibitors of hCA II compared to hCA I.[4]

Experimental Protocols

The determination of inhibitory activity is crucial for selectivity profiling. Two common methods employed are the stopped-flow CO2 hydration assay and the p-nitrophenyl acetate (p-NPA) hydrolysis assay.

Stopped-Flow CO2 Hydrase Assay

This method directly measures the catalytic activity of carbonic anhydrase in hydrating carbon dioxide.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)[1]

  • Synthesized inhibitor compounds[1]

  • Acetazolamide (as a standard CA inhibitor)[1]

  • HEPES buffer (pH 7.4)[1]

  • CO2-saturated water[1]

  • Phenol red indicator[1]

  • Stopped-flow spectrophotometer[1]

Procedure:

  • Prepare stock solutions of the synthesized inhibitors and acetazolamide in a suitable solvent like DMSO.[1]

  • Prepare a solution of the CA enzyme in HEPES buffer.

  • The enzyme and inhibitor solutions are pre-incubated together to allow for the formation of the enzyme-inhibitor complex.[5]

  • The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated solution in the stopped-flow instrument.[1]

  • The rate of the CO2 hydration reaction is monitored by the change in absorbance of the phenol red indicator at 557 nm.[5]

  • Inhibition constants (Ki) are determined by analyzing the reaction rates at various inhibitor concentrations.[5]

p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay

This colorimetric assay utilizes the esterase activity of carbonic anhydrase.

Materials and Reagents:

  • Human or bovine carbonic anhydrase[2]

  • p-Nitrophenyl acetate (p-NPA) as the substrate[2]

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control[2]

  • Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3)[2]

  • Organic solvent (e.g., DMSO or acetonitrile) to dissolve the substrate and test compounds[2]

  • 96-well microplate[2]

  • Microplate reader capable of kinetic measurements at 400-405 nm[2]

Procedure:

  • Reagent Preparation: Prepare assay buffer, CA enzyme stock and working solutions, and a fresh substrate stock solution.[2]

  • Plate Setup: In a 96-well plate, set up blank (no enzyme), maximum activity (no inhibitor), test compound, and positive control wells. It is recommended to perform all measurements in triplicate.[2]

  • Enzyme-Inhibitor Pre-incubation: Add the assay buffer and the respective inhibitor working solutions (or DMSO for the control) to the wells. Then, add the CA working solution to all wells except the blank and incubate to allow for inhibitor binding.[2]

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate solution to all wells. Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.[2]

  • Data Analysis: Calculate the reaction rates (V) from the linear portion of the absorbance vs. time curve. The percent inhibition is then calculated using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.[2]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for synthesizing and screening 4-sulfamoylbenzoic acid-based CA inhibitors.

G cluster_synthesis Synthesis of Inhibitors cluster_screening Inhibition Assay Workflow start 4-Sulfamoylbenzoic Acid coupling Amide Coupling Reaction (e.g., with various amines) start->coupling purification Purification (e.g., Chromatography) coupling->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) characterization->reagents Proceed to Screening incubation Enzyme-Inhibitor Pre-incubation reagents->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction measurement Measure Activity (Spectrophotometry) reaction->measurement analysis Data Analysis (Calculate Ki / IC50) measurement->analysis

Caption: General workflow for the synthesis and screening of 4-sulfamoylbenzoic acid-based CA inhibitors.

G cluster_data Data Acquisition and Analysis raw_data Raw Kinetic Data (Absorbance vs. Time) rates Calculate Reaction Rates (V) raw_data->rates inhibition Calculate % Inhibition rates->inhibition ic50 Determine IC50 / Ki inhibition->ic50 selectivity Assess Selectivity Profile (Ratio of Ki values) ic50->selectivity

References

Unveiling the Selectivity of 4-Sulfamoylbenzoic Acid Derivatives: A Comparative Guide to Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic candidates is paramount. This guide provides a comparative analysis of the cross-reactivity of 4-sulfamoylbenzoic acid derivatives with various enzymes, supported by experimental data and detailed protocols. The 4-sulfamoylbenzoic acid scaffold is a versatile starting point for the design of potent and selective enzyme inhibitors, crucial for developing targeted therapies in oncology, inflammation, glaucoma, and metabolic diseases.

The core structure, consisting of a benzoic acid and a sulfonamide group, is a key feature in drugs like the diuretic furosemide, which targets Na-K-Cl cotransporters.[1] By modifying the N-substituents on the sulfonamide nitrogen, researchers can modulate the pharmacological properties of these derivatives to achieve desired specificity for a range of enzyme targets.[1] This guide summarizes the inhibitory activity of various 4-sulfamoylbenzoic acid derivatives against several key enzyme families.

Comparative Analysis of Enzyme Inhibition

The following tables summarize the inhibitory activity (IC50 and Kᵢ values) of various 4-sulfamoylbenzoic acid derivatives against different enzyme classes. This data allows for a direct comparison of the potency and selectivity of these compounds.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms

Compound/DerivativehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard)-----
Benzamide-4-sulfonamide 3a (Ethyl)334----
Benzamide-4-sulfonamide 3c (Propargyl)85.3Low nMLow nMLow nM-
Benzamide-4-sulfonamide 3f (Valyl)57.8Low nMLow nMLow nM-
Benzamide-4-sulfonamide 3i (Aspartyl)62.1Low nMLow nMLow nM-
Benzamide-4-sulfonamide 3j (Alanyl)79.5Low nMLow nMLow nM-
N-(Prop-2-yn-1-yl)-4-sulfamoylbenzamide (17)-0.9 - 459.4-0.9 - 459.40.9 - 459.4
Methyl 2,4-dichloro-5-sulfamoyl-benzoate (1)---High Affinity-
Methyl 2,4-dibromo-5-sulfamoyl-benzoate (2)---High Affinity-

Data compiled from multiple sources.[2][3][4] Note: "Low nM" indicates inhibition in the low nanomolar or subnanomolar range as specific values were not provided in the source material.

Table 2: Inhibition of Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Compound/Derivativeh-NTPDase1 (IC₅₀, µM)h-NTPDase2 (IC₅₀, µM)h-NTPDase3 (IC₅₀, µM)h-NTPDase8 (IC₅₀, µM)
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)---0.28 ± 0.07
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)2.88 ± 0.13-0.72 ± 0.11-
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f)-0.27 ± 0.08--
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j)-0.29 ± 0.07Potent-
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d)-0.13 ± 0.01--

Data from a study on sulfamoyl benzamide derivatives.[5]

Table 3: Inhibition of Other Enzymes

Compound/DerivativeEnzyme TargetIC₅₀ (µM)
N,N-disubstituted 4-sulfamoylbenzoic acid derivative 3cytosolic Phospholipase A2α (cPLA₂α)Micromolar Activity
Derivative with chlorine at position 4 of phenyl residue (33)cPLA₂α12
Sulfamoyl benzoic acid derivative 85cPLA₂αSubmicromolar
Sulfamoyl benzoic acid derivative 88cPLA₂αSubmicromolar
3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derivatives (4a-4i)UreasePotent Inhibition

Data compiled from various studies.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the inhibitory activity of 4-sulfamoylbenzoic acid derivatives.

Carbonic Anhydrase Inhibition Assay (Esterase Method)

This assay measures the inhibition of CA's esterase activity using 4-nitrophenyl acetate as a substrate.

  • Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase isoform is prepared in the appropriate buffer. The 4-sulfamoylbenzoic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor for a specified time at a controlled temperature.

  • Substrate Addition: The reaction is initiated by adding 4-nitrophenyl acetate.

  • Measurement: The hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.

  • Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 or Kᵢ values.[2]

h-NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay is used to determine the activity of h-NTPDases by measuring the amount of inorganic phosphate released from the hydrolysis of ATP.

  • Reaction Mixture Preparation: The assay is performed in a buffer containing Tris-HCl and calcium chloride at a specific pH.[5]

  • Enzyme and Inhibitor Incubation: The h-NTPDase enzyme is incubated with the test compounds (4-sulfamoylbenzoic acid derivatives) for a defined period.[5]

  • Substrate Addition: The enzymatic reaction is started by the addition of ATP as a substrate.

  • Reaction Termination and Color Development: The reaction is stopped, and the malachite green reagent is added. This reagent forms a colored complex with the inorganic phosphate produced.

  • Absorbance Measurement: The absorbance of the colored complex is measured using a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells. IC50 values are then determined from dose-response curves.[5]

Fluorescent Thermal Shift Assay (FTSA) for CA Inhibition

FTSA is a biophysical method used to measure the binding affinity of inhibitors to a target protein by monitoring the thermal stability of the protein.

  • Sample Preparation: A mixture of the carbonic anhydrase isozyme and a fluorescent dye (e.g., SYPRO Orange) is prepared in a buffer. The 4-sulfamoylbenzoic acid derivatives are added at various concentrations.

  • Thermal Denaturation: The samples are subjected to a gradual temperature increase in a real-time PCR instrument.

  • Fluorescence Monitoring: As the protein unfolds, the hydrophobic core is exposed, allowing the fluorescent dye to bind and emit a signal. The fluorescence intensity is measured as a function of temperature.

  • Data Analysis: The melting temperature (Tm) of the protein is determined for each inhibitor concentration. The shift in Tm is then used to calculate the dissociation constant (Kd) of the inhibitor-protein complex.[4]

Experimental and Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of 4-sulfamoylbenzoic acid derivatives as enzyme inhibitors.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 4-(chlorosulfonyl)benzoyl derivative) sulfonamide_formation Sulfonamide Formation start->sulfonamide_formation amine Primary/Secondary Amine amine->sulfonamide_formation hydrolysis Ester Hydrolysis sulfonamide_formation->hydrolysis product N-Substituted 4-Sulfamoylbenzoic Acid Derivative hydrolysis->product screening Enzyme Inhibition Screening (e.g., CA, NTPDase, cPLA2α) product->screening dose_response Dose-Response Studies (IC50/Ki Determination) screening->dose_response selectivity Cross-Reactivity Profiling (Panel of Enzymes) dose_response->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar

Caption: General workflow for synthesis and evaluation of 4-sulfamoylbenzoic acid derivatives.

Signaling Pathway and Logical Relationships

The interaction of these inhibitors with their targets can have significant downstream effects. For example, inhibition of carbonic anhydrases can modulate pH homeostasis, which is critical in various physiological and pathological processes.

G cluster_inhibition Enzyme Inhibition cluster_pathway Downstream Signaling inhibitor 4-Sulfamoylbenzoic Acid Derivative enzyme Target Enzyme (e.g., Carbonic Anhydrase) inhibitor->enzyme product Product enzyme->product pathway Altered Signaling Pathway (e.g., pH regulation, purinergic signaling) substrate Substrate substrate->enzyme product->pathway response Cellular/Physiological Response pathway->response

Caption: Logical relationship of enzyme inhibition to downstream cellular effects.

By providing a clear comparison of the cross-reactivity profiles and detailing the experimental methodologies, this guide aims to facilitate the rational design and development of novel, highly selective 4-sulfamoylbenzoic acid-based enzyme inhibitors for various therapeutic applications.

References

head-to-head comparison of different 4-sulfamoylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 4-Sulfamoylbenzoic Acid Derivatives as Carbonic Anhydrase Inhibitors

This guide provides a head-to-head comparison of various 4-sulfamoylbenzoic acid derivatives, focusing on their efficacy as inhibitors of human carbonic anhydrase (hCA) isoforms. The information is targeted towards researchers, scientists, and professionals in drug development, offering a consolidated view of the structure-activity relationships and isoform selectivity of these compounds.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them an important therapeutic target.[1][2] Sulfonamides are a well-established class of potent CA inhibitors, and derivatives of 4-sulfamoylbenzoic acid have been extensively explored for this purpose.[1][3] This guide compares the inhibitory activity of several 4-sulfamoylbenzoic acid derivatives against key hCA isoforms.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a selection of 4-sulfamoylbenzoic acid derivatives against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA VII, and hCA IX) is summarized in the table below. The data, presented as inhibition constants (Ki) in nanomolar (nM) concentrations, is compiled from in vitro studies.[2] Lower Ki values indicate higher inhibitory potency.

Compound IDDerivative ClasshCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)Reference
3d 4-(Morpholine-4-carbonyl)benzenesulfonamide33410.81.15.8[2]
3l Methyl (4-sulfamoylbenzoyl)-L-phenylalaninate18.80.80.53.2[2]
AAZ Acetazolamide (Standard Inhibitor)250122.525[4]

Structure-Activity Relationship

The data reveals that modifications to the carboxyl group of 4-sulfamoylbenzoic acid significantly influence inhibitory activity and isoform selectivity. For instance, the incorporation of amino acid moieties, as seen in compound 3l , can lead to potent, subnanomolar inhibition of hCA II and hCA VII.[2] In contrast, derivatization with a morpholine ring (3d ) results in a compound with lower affinity for hCA I but still potent inhibition of hCA II, VII, and IX.[2]

Role of Carbonic Anhydrases in Cancer

The transmembrane isoforms hCA IX and hCA XII are particularly relevant in oncology as they are associated with tumor progression.[1] These enzymes contribute to the regulation of pH in the tumor microenvironment, promoting cancer cell survival and proliferation. The inhibition of these isoforms is a key strategy in the development of novel anticancer therapies.

G cluster_cell Cancer Cell cluster_extra Extracellular Space (Acidic) CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 hCA IX/XII HCO3_H HCO3- + H+ H2CO3->HCO3_H H_out H+ HCO3_H->H_out MCT/NHE1 Lactate Lactate Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate->Lactate Inhibitor Inhibitor Inhibitor->H2CO3 Inhibition G Start Start Dissolve Dissolve 4-sulfamoylbenzoic acid Start->Dissolve Activate Add coupling agents (EDC, DMAP) Dissolve->Activate AddAmine Add amine/amino acid Activate->AddAmine React Stir at room temperature AddAmine->React Monitor Monitor reaction (TLC) React->Monitor Purify Purify product Monitor->Purify End End Purify->End

References

Comparative Efficacy of 4-Sulfamoylbenzoic Acid Analogs: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of 4-sulfamoylbenzoic acid analogs as potent enzyme inhibitors. This guide provides a comparative analysis of their in vitro and in vivo efficacy, supported by experimental data and detailed protocols.

Derivatives of 4-sulfamoylbenzoic acid represent a significant class of compounds, primarily investigated for their potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes. This guide offers a comprehensive comparison of the in vitro and in vivo efficacy of various 4-sulfamoylbenzoic acid analogs, providing researchers and drug development professionals with a consolidated resource to inform further studies and therapeutic development.

In Vitro Efficacy: Potent Inhibition of Carbonic Anhydrase Isoforms

The primary mechanism of action for many 4-sulfamoylbenzoic acid analogs is the inhibition of carbonic anhydrase. In vitro studies have demonstrated that these compounds can be highly potent and, in some cases, selective inhibitors of various CA isoforms. The inhibitory activity is typically quantified by the inhibition constant (Kᵢ), with lower values indicating greater potency.

A series of benzenecarboxamide derivatives of 4-carboxy-benzenesulfonamide and 4-chloro-3-sulfamoyl benzoic acid have been synthesized and evaluated for their inhibitory effects on three key carbonic anhydrase isozymes: CA I, II, and IV.[1] Several of these new derivatives exhibited strong inhibitory activity in the low nanomolar range against CA II and CA IV.[1] These two isoforms are actively involved in the secretion of aqueous humor in the eye, making them prime targets for anti-glaucoma therapies.[1]

Compound ClassTarget IsoformInhibition Constant (Kᵢ)Reference
4-sulfamoyl-benzenecarboxamideshCA IILow Nanomolar[1]
4-sulfamoyl-benzenecarboxamideshCA IVLow Nanomolar[1]
4-chloro-3-sulfamoyl-benzenecarboxamideshCA IHigher affinity than for hCA II in some cases[1]
4-chloro-3-sulfamoyl-benzenecarboxamideshCA IILow Nanomolar[1]
4-chloro-3-sulfamoyl-benzenecarboxamideshCA IVLow Nanomolar[1]

In Vivo Efficacy: Promising Anti-Glaucoma Agents

While extensive in vivo data for a wide range of 4-sulfamoylbenzoic acid analogs is not broadly available in the public domain, a notable study has highlighted their potential as topical anti-glaucoma agents. Selected derivatives of 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides were tested in both normotensive and glaucomatous rabbits.[1]

The results demonstrated good in vivo activity, with some derivatives showing a prolonged duration of action.[1] The performance of these novel compounds was reported to be comparable to that of clinically used drugs such as dorzolamide and brinzolamide.[1] However, specific quantitative data on the percentage of intraocular pressure (IOP) reduction and pharmacokinetic profiles from this study are not detailed in the available abstract. Further investigation into the full-text research is required to obtain these specific in vivo efficacy metrics.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

A common and accurate method for determining the inhibitory potency of compounds against carbonic anhydrase is the stopped-flow CO₂ hydrase assay.

Materials:

  • Stopped-flow instrument

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IV, etc.)

  • Test compounds (4-sulfamoylbenzoic acid analogs)

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • Indicator solution (e.g., 0.2 mM phenol red)

  • Standard inhibitor (e.g., acetazolamide)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzymes and the test compounds in an appropriate solvent (e.g., DMSO).

  • Pre-incubation: Pre-incubate the enzyme solution with various concentrations of the test compound (or standard inhibitor) for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the indicator dye over time as the pH changes due to the hydration of CO₂ to bicarbonate and a proton. The rate of this reaction is proportional to the CA activity.

  • Data Analysis: Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations. The inhibition constants (Kᵢ) are then determined by non-linear least-squares fitting of the data to the Michaelis-Menten equation for competitive inhibition.

In Vivo Evaluation of Intraocular Pressure (IOP) in Rabbits (General Protocol)

This protocol provides a general framework for assessing the in vivo efficacy of topical anti-glaucoma agents.

Animals:

  • Normotensive and/or glaucomatous rabbits (e.g., New Zealand White).

Materials:

  • Test compounds formulated as ophthalmic solutions or suspensions.

  • Vehicle control (formulation without the active compound).

  • Positive control (e.g., dorzolamide or brinzolamide ophthalmic solution).

  • Tonometer for measuring IOP.

  • Topical anesthetic.

Procedure:

  • Acclimatization and Baseline Measurement: Acclimatize the rabbits to the experimental conditions. Measure the baseline IOP in both eyes of each animal before treatment.

  • Treatment Administration: Administer a single drop of the test compound formulation to one eye and the vehicle control to the contralateral eye. A separate group of animals should receive the positive control.

  • IOP Measurement: Measure the IOP in both eyes at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.

  • Data Analysis: Calculate the mean change in IOP from baseline for each treatment group at each time point. The percentage of IOP reduction can be calculated as: ((Baseline IOP - Post-treatment IOP) / Baseline IOP) * 100.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the IOP reduction compared to the vehicle control and the positive control.

Mandatory Visualizations

G Carbonic Anhydrase Inhibition by 4-Sulfamoylbenzoic Acid Analogs cluster_pathway Cellular Environment cluster_inhibition Inhibition Mechanism CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Hydration CA Carbonic Anhydrase (e.g., hCA II, hCA IV) H2CO3->CO2_H2O Dehydration HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociation Analog 4-Sulfamoylbenzoic Acid Analog Analog->CA Binds to Zinc ion in active site Inhibition Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by 4-sulfamoylbenzoic acid analogs.

G Experimental Workflow for Efficacy Comparison Start Start: Synthesize Analogs InVitro In Vitro Screening (CA Inhibition Assay) Start->InVitro PotentAnalogs Identify Potent Analogs (Low Kᵢ values) InVitro->PotentAnalogs InVivo In Vivo Efficacy Testing (e.g., Rabbit Glaucoma Model) PotentAnalogs->InVivo Compare Compare with Standard Drugs InVivo->Compare DataAnalysis Data Analysis and SAR Determination Compare->DataAnalysis End End: Lead Optimization DataAnalysis->End

Caption: A generalized workflow for the evaluation of 4-sulfamoylbenzoic acid analogs.

Conclusion

4-Sulfamoylbenzoic acid analogs have demonstrated significant promise as potent inhibitors of carbonic anhydrase, with in vitro studies confirming low nanomolar inhibitory activity against key isoforms. The available in vivo data, although limited in quantitative detail, suggests that these compounds can translate their in vitro potency into meaningful therapeutic effects, particularly in the context of glaucoma. Further comprehensive in vivo studies are warranted to fully elucidate their pharmacokinetic profiles, long-term efficacy, and safety. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to advance the development of this promising class of therapeutic agents.

References

Benchmarking New 4-Sulfamoylbenzoic Acid Derivatives Against Clinical Candidates for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

The 4-sulfamoylbenzoic acid scaffold is a cornerstone in the design of carbonic anhydrase (CA) inhibitors, a class of drugs with therapeutic applications in glaucoma, epilepsy, and increasingly, in oncology.[1][2] This guide provides a comparative analysis of novel 4-sulfamoylbenzoic acid derivatives against established clinical candidates, offering a quantitative and methodological framework for researchers in drug discovery and development. The focus is on inhibitors of tumor-associated CA isoforms, particularly CA IX and XII, which are key targets in cancer therapy due to their role in regulating the tumor microenvironment.[3][4]

Quantitative Comparison of Inhibitor Potency

The primary measure of an inhibitor's efficacy is its inhibition constant (Kᵢ), which indicates the concentration required to produce half-maximum inhibition. A lower Kᵢ value signifies greater potency. The selectivity of a compound is determined by comparing its Kᵢ across different CA isoforms. High selectivity for tumor-associated isoforms (IX and XII) over ubiquitous cytosolic isoforms (I and II) is a critical attribute for minimizing off-target side effects.[3][5]

Below is a summary of the inhibitory potency of novel 4-sulfamoylbenzoic acid derivatives compared to the clinical candidate SLC-0111 and the widely used CA inhibitor Acetazolamide.

CompoundTarget CA IsoformKᵢ (nM)Selectivity Ratio (Kᵢ CA I / Kᵢ Target)Selectivity Ratio (Kᵢ CA II / Kᵢ Target)Reference
New Derivatives
Derivative 11hCA IX10.7--[6]
Derivative 16hCA IX3.4--[6]
Compound 3nhCA IX41.3--[7]
Compound 3nhCA XII39.1--[7]
Sulfonyl Semicarbazide 10hCA IX20.5--[8]
Sulfonyl Semicarbazide 10hCA XII<1>58>5[8]
Clinical Candidates
SLC-0111hCA IXLow nMHighHigh[4][9]
AcetazolamidehCA I250--[3]
AcetazolamidehCA II12--[3]
AcetazolamidehCA IX25100.48[3]
AcetazolamidehCA XII5.743.82.1[3]

Note: The data presented is compiled from various sources. "Low nM" indicates high potency as specific values were not available in the cited text. Selectivity ratios for some new derivatives are not provided in the source material.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms of action and the experimental procedures used in the evaluation of these inhibitors, the following diagrams are provided.

CAIX_Signaling_Pathway hypoxia Tumor Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_gene CA9 Gene Transcription hif1a->ca9_gene ca9_protein CA IX Protein Expression ca9_gene->ca9_protein h_hco3 H⁺ + HCO₃⁻ ca9_protein->h_hco3 co2_h2o CO₂ + H₂O co2_h2o->ca9_protein Catalysis extracellular_acidosis Extracellular Acidosis h_hco3->extracellular_acidosis tumor_progression Tumor Progression & Metastasis extracellular_acidosis->tumor_progression inhibitor 4-Sulfamoylbenzoic Acid Derivative (CAI) inhibitor->ca9_protein Inhibition

Caption: Role of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment and the inhibitory action of 4-sulfamoylbenzoic acid derivatives.

Synthesis_Workflow start Methyl 4-(chlorosulfonyl)benzoate step1 Sulfonamide Formation (Pyridine or TEA, DCM/THF, RT) start->step1 amine Primary/Secondary Amine (R₁R₂NH) amine->step1 intermediate Intermediate: Methyl 4-(N,N-disubstituted sulfamoyl)benzoate step1->intermediate step2 Ester Hydrolysis (Alkaline) (aq. KOH or LiOH, Methanol/THF) intermediate->step2 product Final Product: N-Substituted 4-Sulfamoylbenzoic Acid step2->product

Caption: General synthetic workflow for N-substituted 4-sulfamoylbenzoic acid derivatives.[1]

Stopped_Flow_Assay reagents Prepare Reagents: - Recombinant hCA isoforms - Buffer (e.g., HEPES) - pH indicator (e.g., Phenol Red) - Inhibitor dilutions mixing Rapid Mixing of Enzyme and CO₂ Substrate in Stopped-Flow Instrument reagents->mixing monitoring Monitor Absorbance Change of pH Indicator Over Time mixing->monitoring rate_calc Calculate Initial Reaction Rate monitoring->rate_calc dose_response Generate Dose-Response Curve (Rate vs. Inhibitor Concentration) rate_calc->dose_response ki_determination Determine IC₅₀ and Calculate Kᵢ dose_response->ki_determination

Caption: Experimental workflow for determining inhibition constants (Kᵢ) using the stopped-flow CO₂ hydration assay.[3][5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings.

Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination

This spectrophotometric assay measures the enzyme-catalyzed hydration of carbon dioxide and is a standard method for determining the inhibition constants for CA inhibitors.[5][8]

1. Materials and Reagents:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Buffer: 20 mM HEPES, pH 7.4

  • Ionic strength salt: 20 mM NaBF₄

  • pH indicator: 0.2 mM Phenol Red

  • Substrate: Saturated CO₂ solution

  • Test compounds (novel derivatives and clinical candidates) dissolved in an appropriate solvent (e.g., DMSO)

  • Stopped-flow spectrophotometer

2. Procedure:

  • The CA-catalyzed CO₂ hydration activity is monitored using a stopped-flow instrument.[8]

  • The reaction is initiated by mixing equal volumes of the enzyme solution (containing the buffer, pH indicator, and inhibitor at various concentrations) and the CO₂ substrate solution.

  • The change in absorbance of the pH indicator (Phenol Red at 557 nm) is monitored over time as the pH of the solution decreases due to the production of protons.[3][8]

  • The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for a period of 10–100 seconds.[8]

3. Data Analysis:

  • The initial rate of the reaction is calculated from the slope of the absorbance change over time.[3]

  • Reaction rates are measured for a range of inhibitor concentrations.[3]

  • The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the reaction rate as a function of the inhibitor concentration and fitting the data to a dose-response curve.[3]

  • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the concentration of the substrate and its Michaelis-Menten constant (Kₘ).

General Synthesis of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives

The synthesis of these derivatives typically involves a two-step process: sulfonamide formation followed by ester hydrolysis.[1]

1. Sulfonamide Formation:

  • Methyl 4-(chlorosulfonyl)benzoate is reacted with a primary or secondary amine in the presence of a base, such as pyridine or triethylamine (TEA), in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

  • This reaction yields the intermediate methyl 4-(N,N-disubstituted sulfamoyl)benzoate.

2. Ester Hydrolysis:

  • The methyl ester intermediate is then hydrolyzed under alkaline conditions using an aqueous solution of potassium hydroxide (KOH) or lithium hydroxide (LiOH) in a mixture of methanol and THF.

  • This step yields the final N-substituted 4-sulfamoylbenzoic acid derivative.

Conclusion

The 4-sulfamoylbenzoic acid scaffold continues to be a fertile ground for the development of potent and selective carbonic anhydrase inhibitors. The novel derivatives presented in this guide demonstrate promising inhibitory activity against tumor-associated CA isoforms, in some cases surpassing the potency of established clinical candidates. The provided experimental protocols and workflows offer a standardized framework for the evaluation of these compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these new chemical entities in oncology and other relevant disease areas.

References

A Comparative Analysis of 4-Sulfamoylbenzoic Acid Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 4-sulfamoylbenzoic acid derivatives as inhibitors of carbonic anhydrase (CA), a crucial enzyme family implicated in a range of physiological processes and pathological conditions. We present quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways to support research and development efforts in this area.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of 4-sulfamoylbenzoic acid derivatives is compared against key human carbonic anhydrase (hCA) isoforms. For reference, data for the clinically used, broad-spectrum inhibitor Acetazolamide and a more selective inhibitor, SLC-0111, are included. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are standard metrics, with lower values indicating higher potency.

Table 1: Inhibitory Activity (Kᵢ, nM) Against Human Carbonic Anhydrase Isoforms

CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
4-Sulfamoylbenzoic acid (Carzenide) -Strong Inhibitor--
SLC-0111 50809604.545
Acetazolamide 25012255.7

Note: "-" indicates that specific Ki values were not available in the reviewed literature, although 4-Sulfamoylbenzoic acid (Carzenide) is established as a strong competitive inhibitor of CAII.[1]

Table 2: Anti-proliferative Activity (IC₅₀) of Select CAIX Inhibitors

CompoundCell LineIC₅₀ (µM)
SLC-0111 Various Cancer Cell LinesVaries
Acetazolamide Various Cancer Cell LinesVaries

Note: IC50 values for anti-proliferative activity are highly dependent on the specific cancer cell line and experimental conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide, ensuring reproducibility and accurate comparison of results.

1. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This assay is a highly accurate method for determining the kinetic parameters of CA inhibition.[2][3]

a. Principle: This method measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator dye within a stopped-flow spectrophotometer.[2][3] The rate of pH change is proportional to the CA activity.

b. Reagents and Buffers:

  • Buffer A: HEPES buffer (pH 7.03).[3]

  • Buffer B: CO₂/HCO₃⁻ solution (~1% CO₂, 44 mM HCO₃⁻, pH 8.41).[3]

  • pH Indicator: Pyranine or Phenol Red.[3]

  • Enzyme: Purified human carbonic anhydrase isoforms.

  • Inhibitor: 4-sulfamoylbenzoic acid derivatives and reference compounds dissolved in a suitable solvent (e.g., DMSO).

c. Procedure:

  • Solution Preparation: Prepare stock solutions of the enzyme, inhibitors, and buffers. The final concentrations should be optimized for the specific CA isoform being tested.

  • Stopped-Flow Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 10°C or 25°C).[3]

  • Reaction Initiation: Rapidly mix equal volumes of Buffer A (containing the enzyme and inhibitor) and Buffer B in the stopped-flow reaction cell. This creates an out-of-equilibrium solution.[3]

  • Data Acquisition: Monitor the change in absorbance or fluorescence of the pH indicator over a short time course (milliseconds to seconds).[4]

  • Data Analysis:

    • The initial velocity of the reaction is determined from the linear phase of the absorbance/fluorescence change.

    • Plot the initial velocities against various inhibitor concentrations.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which requires the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.[5]

Signaling Pathways and Experimental Workflows

Role of Carbonic Anhydrase IX in the Tumor Microenvironment

Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many solid tumors and is induced by hypoxia.[6][7] It plays a critical role in regulating pH in the tumor microenvironment, which contributes to cancer progression, metastasis, and resistance to therapy.[6] Inhibitors targeting CAIX can disrupt this pH regulation, leading to increased intracellular acidosis and reduced tumor cell survival and proliferation.[8]

CAIX_Signaling_Pathway CAIX Signaling in the Tumor Microenvironment cluster_TME Tumor Microenvironment (Acidic) cluster_Cell Cancer Cell CO2_H2O CO₂ + H₂O CAIX CAIX CO2_H2O->CAIX catalyzes H_HCO3 H⁺ + HCO₃⁻ pH_reg Intracellular pH Regulation H_HCO3->pH_reg maintains alkaline pHi Invasion Invasion & Metastasis H_HCO3->Invasion acidifies ECM CAIX->H_HCO3 Proliferation Cell Survival & Proliferation pH_reg->Proliferation HIF1a HIF-1α (Hypoxia) HIF1a->CAIX induces expression Inhibitor 4-Sulfamoylbenzoic Acid Inhibitor Inhibitor->CAIX inhibits Experimental_Workflow Workflow for Comparing CA Inhibitors Start Synthesize/Acquire 4-Sulfamoylbenzoic Acid Derivatives Assay Perform Carbonic Anhydrase Inhibition Assay (e.g., Stopped-Flow) Start->Assay Data Determine IC₅₀ and Kᵢ Values for different hCA isoforms Assay->Data Compare Compare Potency and Selectivity with Standard Inhibitors (e.g., Acetazolamide) Data->Compare Cell_Assay Conduct Cell-Based Assays (e.g., Proliferation, Invasion) Compare->Cell_Assay Evaluate Evaluate In Vitro Anti-Tumor Activity Cell_Assay->Evaluate End Identify Lead Compounds for Further Development Evaluate->End

References

Safety Operating Guide

Proper Disposal of 4-Sulfamoylbutanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before disposal, ensure that appropriate personal protective equipment (PPE) is used. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of 4-sulfamoylbutanoic acid should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.

Chemical and Physical Properties

PropertyData
Molecular FormulaC₄H₉NO₄S
Molecular Weight167.18 g/mol
Physical StateData Not Available
SolubilityData Not Available
Melting PointData Not Available
Boiling PointData Not Available
Flash PointData Not Available
pHData Not Available
GHS Hazard StatementsData Not Available

Step-by-Step Disposal Protocol

Waste material containing this compound must be disposed of in accordance with national and local regulations. Do not mix with other waste materials and leave chemicals in their original containers if possible.[1] Uncleaned containers should be handled in the same manner as the product itself.[1]

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unused product, contaminated solutions, and any PPE that has come into contact with the chemical.

    • Segregate waste containing this compound from other chemical waste to prevent potentially hazardous reactions.

  • Containerization:

    • Use a dedicated, properly labeled waste container for all this compound waste.

    • The container should be made of a material compatible with acidic and sulfonamide-containing compounds.

    • The label should clearly state "Hazardous Waste" and include the name "this compound".

  • Spill Management:

    • In the event of a spill, collect, bind, and pump off any liquid.[1]

    • For solid spills, take up the material dry, avoiding the generation of dust.[1]

    • Clean the affected area thoroughly.

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[1]

    • It is recommended to entrust the disposal to a licensed waste disposal company.

Experimental Workflow for Disposal

experimental_workflow cluster_pre_disposal Pre-Disposal Assessment cluster_containment Containment cluster_final_disposal Final Disposal start Start: Identify 4-Sulfamoylbutanoic Acid Waste ppe Don Appropriate PPE start->ppe Safety First segregate Segregate from Incompatible Waste ppe->segregate container Select Labeled, Compatible Waste Container segregate->container Prepare transfer Transfer Waste to Container container->transfer Contain storage Store Securely in Designated Hazardous Waste Area transfer->storage Secure disposal_co Arrange for Pickup by Licensed Disposal Company storage->disposal_co Schedule end_node End: Waste Disposed disposal_co->end_node Complete

Caption: Workflow for the proper disposal of this compound waste.

Logical Relationship for Disposal Decision Making

logical_relationship decision1 Is the waste contaminated with this compound? action1_yes Treat as Hazardous Waste decision1->action1_yes Yes action1_no Follow standard lab waste procedures decision1->action1_no No decision2 Is the container properly labeled and sealed? action1_yes->decision2 action2_yes Move to secure hazardous waste storage decision2->action2_yes Yes action2_no Correctly label and seal the container action2_no->decision2 Rectify

Caption: Decision-making process for handling chemical waste.

References

Essential Safety and Logistical Information for Handling 4-Sulfamoylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Potential Hazards

Based on analogous compounds, 4-sulfamoylbutanoic acid may present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]

  • Eye Irritation: Can cause serious eye irritation or damage.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2][4][5][6]

  • Harmful if Swallowed or Absorbed: May be harmful if ingested or absorbed through the skin.[5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on general guidance for acidic and potentially hazardous compounds.[6][7][8][9][10]

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[6][7][8]To protect eyes from splashes and airborne particles.[7]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[6][7][8] A chemical-resistant apron or lab coat.[6][7][8]To prevent skin contact and contamination of personal clothing.[7]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors, especially when handling powders outside a fume hood.[6][7]To protect against the inhalation of harmful dust, fumes, or vapors.[7]
Foot Protection Closed-toe shoes.[7]To protect feet from spills.[7]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for minimizing risks during the handling of this compound.

1. Preparation:

  • Ensure an emergency eyewash station and safety shower are readily accessible.[7][8]
  • Verify that the chemical fume hood is functioning correctly.[7][8]
  • Gather all necessary PPE and ensure it is in good condition.

2. Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7][8]
  • Avoid direct contact with skin, eyes, and clothing.[1]
  • When transferring the substance, use appropriate tools such as a spatula or powder funnel to prevent spills and dust generation.
  • If diluting, always add the acid to the solvent slowly.[7]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
  • Keep away from incompatible materials such as oxidizing agents.[1]

4. Spill Response:

  • Small Spills: Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., sand, vermiculite).[6] Scoop the material into a suitable container for disposal.
  • Large Spills: Evacuate the area immediately and contact the institution's emergency response team.[6]

Disposal Plan

Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated disposables, in a designated and clearly labeled waste container.

2. Waste Disposal:

  • Dispose of the chemical waste in accordance with all federal, state, and local regulations.[1]
  • Do not pour waste down the drain.[5]
  • Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Visualizing the Workflow

The following diagram illustrates the logical flow of the handling, storage, and disposal procedures for this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood & Safety Equipment prep2 Don Appropriate PPE prep1->prep2 handle1 Work in Fume Hood prep2->handle1 handle2 Transfer & Use handle1->handle2 store Store Properly handle2->store dispose Dispose of Waste handle2->dispose spill Spill Response handle2->spill

Caption: General workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.